Product packaging for O,O-Dimethyl phosphoramidothioate(Cat. No.:CAS No. 17321-47-0)

O,O-Dimethyl phosphoramidothioate

Cat. No.: B101082
CAS No.: 17321-47-0
M. Wt: 141.13 g/mol
InChI Key: NKYPKIVMIGIWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O,O-Dimethyl phosphoramidothioate is a critical organophosphorus compound with significant applications in agricultural chemistry and biochemical research. It serves as a fundamental precursor in the synthesis of organophosphate insecticides, such as methamidophos . Its reactivity allows it to participate in biochemical processes that target pest organisms, making it a valuable entity for developing and studying new pest control agents . In research settings, this compound is extensively used to investigate enzyme inhibition mechanisms, particularly its effect on acetylcholinesterase (AChE) . As an AChE inhibitor, it prevents the breakdown of the neurotransmitter acetylcholine, which is a key mode of action for many organophosphate compounds . This makes it a vital tool for scientists studying the cholinesterase pathway and the neurotoxic effects of such chemicals. Furthermore, the distinct properties of this compound facilitate its use in academic and industrial laboratories for method development and testing in organic synthesis . This product is strictly For Research Use Only and is not intended for personal, veterinary, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8NO2PS B101082 O,O-Dimethyl phosphoramidothioate CAS No. 17321-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[amino(methoxy)phosphinothioyl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPKIVMIGIWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027789
Record name O,O-Dimethyl phosphoramidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-47-0
Record name Phosphoramidothioic acid, O,O-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Dimethyl phosphoramidothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethyl phosphoramidothioate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidothioic acid, O,O-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name O,O-Dimethyl phosphoramidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-dimethyl thiophosphoramidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,O-DIMETHYL PHOSPHORAMIDOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0F1572S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Dimethyl phosphoramidothioate, with the Chemical Abstracts Service (CAS) number 17321-47-0, is a significant organophosphorus compound primarily utilized as a key intermediate in the synthesis of potent insecticides, most notably methamidophos and acephate.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of the anticholinesterase activity of its derivatives are presented. Furthermore, this document includes visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its role in synthetic and biological chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow substance that is hygroscopic in nature, necessitating storage under inert atmospheric conditions to maintain its stability.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C2H8NO2PS[2]
Molecular Weight 141.13 g/mol [2]
Appearance Colorless to pale yellow substance[3]
Boiling Point 162.2 °C[3]
Density 1.283 g/cm³[3]
Solubility Slightly soluble in methanol[3]
Stability Moisture sensitive[3]

Synthesis

Industrial Synthesis Pathway

The industrial production of this compound is a multi-step process that has been optimized for safety and efficiency.[3] The general synthetic route is outlined below.[1][4]

G Industrial Synthesis of this compound PCl3 Phosphorus trichloride PSCl3 Thiophosphoryl chloride PCl3->PSCl3 S Sulfur S->PSCl3 OMPDT O-methyl phosphorodichloridothioate PSCl3->OMPDT + Methanol Methanol1 Methanol DMPCT O,O-dimethyl phosphorochloridothioate OMPDT->DMPCT + Methanol, NaOH Methanol2 Methanol NaOH1 Sodium hydroxide DMPAT This compound DMPCT->DMPAT + NaOH, NH4OH NaOH2 Sodium hydroxide NH4OH Ammonium hydroxide

Caption: Industrial synthesis pathway of this compound.

Experimental Protocol: Laboratory Scale Synthesis

While detailed laboratory-specific protocols are not extensively published, the industrial process can be adapted for laboratory-scale synthesis. The following is a generalized protocol based on the reaction of O,O-dimethyl phosphorochloridothioate with ammonia.

Materials:

  • O,O-dimethyl phosphorochloridothioate

  • Anhydrous solvent (e.g., toluene, benzene, or xylene)

  • Ammonia gas or aqueous ammonium hydroxide

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve O,O-dimethyl phosphorochloridothioate in an anhydrous aromatic solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide dropwise while maintaining a low temperature and vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Mechanism of Action and Biological Activity

This compound is primarily a precursor to the more biologically active insecticide, methamidophos (O,S-dimethyl phosphoramidothioate).[1] The direct anticholinesterase activity of this compound is significantly lower than that of its isomer, methamidophos.[5] The toxic effects observed are largely attributed to its in vivo conversion to methamidophos.

Methamidophos is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, methamidophos leads to an accumulation of acetylcholine, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6][7][8]

The biochemical degradation of methamidophos can proceed through the cleavage of the P-N bond, followed by hydrolysis at either the P-O or P-S bond.

G Biochemical Degradation Pathway of Methamidophos Methamidophos Methamidophos (O,S-dimethyl phosphoramidothioate) DMPT O,S-dimethyl hydrogen thiophosphate Methamidophos->DMPT P-N bond cleavage SMDT S-methyl dihydrogen thiophosphate DMPT->SMDT P-O bond hydrolysis MDP Methyl dihydrogen phosphate DMPT->MDP P-S bond hydrolysis PhosphoricAcid Phosphoric acid SMDT->PhosphoricAcid MDP->PhosphoricAcid

Caption: Biochemical degradation pathway of methamidophos.

Toxicology

RouteSpeciesValueReference
InhalationRatLC50: > 14500 µg/m³ / 4h[2]
Oral-No data available[9][10][11]
Dermal-No data available[9][10][11]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9]

Analytical Methods

The analysis of this compound and its metabolites can be performed using chromatographic techniques. Gas chromatography (GC) coupled with a mass spectrometer (MS) is a suitable method for its determination.[12] For the analysis of its more polar metabolites, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is often employed.[13]

Sample Preparation for GC-MS Analysis (General Protocol):

  • Extraction: Samples (e.g., environmental or biological matrices) are extracted with an appropriate organic solvent such as hexane or diethyl ether.

  • Purification: The extract may require a clean-up step, such as column chromatography or further liquid-liquid extraction, to remove interfering substances.

  • Derivatization: For certain metabolites, derivatization may be necessary to increase their volatility for GC analysis.[13]

  • Analysis: The prepared sample is then injected into the GC-MS system for separation and detection.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

To assess the biological activity of this compound's downstream products like methamidophos, an acetylcholinesterase (AChE) inhibition assay is commonly performed. The following workflow outlines the key steps in such an assay.

G Experimental Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, Substrate) AddEnzyme Add AChE to Microplate Wells Reagents->AddEnzyme TestCompound Prepare Test Compound (Serial Dilutions) AddCompound Add Test Compound to Wells TestCompound->AddCompound AddEnzyme->AddCompound Incubate Incubate AddCompound->Incubate AddSubstrate Add Substrate & DTNB (Initiate Reaction) Incubate->AddSubstrate Measure Measure Absorbance Kinetically AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Detailed Protocol for AChE Inhibition Assay

This protocol is adapted from standard methods for determining AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., methamidophos) and a known inhibitor as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to all wells.

    • Add the AChE solution to all wells except for the blank.

    • Add the different concentrations of the test compound, positive control, or solvent (for the negative control) to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a chemical of significant industrial importance, serving as a critical building block for a class of widely used organophosphate insecticides. While its direct biological activity appears to be limited, its role as a precursor to potent acetylcholinesterase inhibitors like methamidophos underscores the need for a thorough understanding of its chemistry and toxicology. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key characteristics and providing detailed methodologies for its synthesis and the evaluation of its biological effects through its derivatives. Further research is warranted to fully elucidate its toxicological profile and to develop more comprehensive analytical methods for its detection and quantification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of O,O-Dimethyl phosphoramidothioate

Introduction

This compound (DMPAT) is an organophosphorus compound primarily utilized as a key intermediate in the synthesis of potent insecticides, most notably methamidophos and acephate.[1][2] Its chemical structure and reactivity are central to its role in agricultural chemistry. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and mechanism of action, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a phosphoramide derivative with the chemical formula C₂H₈NO₂PS.[3] It is recognized for its high toxicity and is handled with significant safety precautions in industrial and laboratory settings.[3][4]

Identification
  • IUPAC Name: [amino(methoxy)phosphinothioyl]oxymethane[5][6]

  • CAS Number: 17321-47-0[3][5]

  • Molecular Formula: C₂H₈NO₂PS[3]

  • Synonyms: O,O-Dimethyl thiophosphoramidate, O,O-dimethylamidothiophosphate, DMPAT[3][7]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Weight 141.13 g/mol [3][5]
Melting Point 26-30 °C[3][8]
Boiling Point 162.2 °C at 760 mmHg 150 °C at 5 mmHg[3] [8]
Density 1.283 g/cm³[3]
Flash Point 51.9 °C 110 °C[3] [8]
Vapor Pressure 0.000683 mmHg at 25°C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
pKa (Predicted) -0.34 ± 0.70[3]
Stability Moisture sensitive; Stable under recommended storage conditions.[3][8]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents[8]

Experimental Protocols: Synthesis

The industrial synthesis of this compound is a well-documented multi-step process designed to ensure safety and high yield.[9] The compound is often kept in a dichloromethane solution throughout the process to avoid isolating potentially hazardous intermediates.[10][11]

Synthesis of this compound

The standard manufacturing route involves the following key steps:

  • Thiophosphoryl Chloride Formation: Phosphorus trichloride (PCl₃) is reacted with sulfur (S) under an inert atmosphere to produce thiophosphoryl chloride (PSCl₃).[9][10]

  • Monoester Formation: The resulting PSCl₃ is reacted with methanol to yield O-methyl phosphorodichloridothioate.[9][10]

  • Diester Formation: The monoester is then converted to O,O-dimethyl phosphorochloridothioate. This reaction occurs in a biphasic system of dichloromethane and an aqueous solution of methyl lye (sodium hydroxide in methanol).[9][10]

  • Ammoniation: Finally, the diester (O,O-dimethyl phosphorochloridothioate) is reacted with ammonium hydroxide in the presence of sodium hydroxide to produce the final product, this compound.[9][10]

This process has been optimized for safety, achieving yields of approximately 98% with 93% purity while the product remains in a dichloromethane solution.[9]

Downstream Synthesis of Acephate

DMPAT is a critical precursor for the insecticide Acephate. The conversion involves two main steps, as illustrated in the workflow diagram below.

  • Isomerization to Methamidophos: this compound is reacted with a catalyst, such as dimethyl sulfate, which facilitates an isomerization reaction to form its more toxic isomer, O,S-dimethyl phosphoramidothioate, commonly known as methamidophos.[9][12]

  • Acetylation to Acephate: Methamidophos is then reacted with acetic anhydride to form N-(methoxy-methylsulfanylphosphoryl) acetamide (Acephate).[9][10]

G cluster_synthesis Synthesis Workflow: DMPAT to Acephate DMPAT This compound (DMPAT) Methamidophos O,S-Dimethyl phosphoramidothioate (Methamidophos) DMPAT->Methamidophos Isomerization reagent1 + Dimethyl Sulfate (Catalyst) Acephate N-(methoxy-methylsulfanylphosphoryl) acetamide (Acephate) Methamidophos->Acephate Acetylation reagent2 + Acetic Anhydride

Figure 1: Synthesis workflow from DMPAT to Acephate.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself, and more potently its isomer methamidophos, function as irreversible inhibitors of acetylcholinesterase (AChE).[6][13] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh).[13]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of postsynaptic receptors, causing hyperexcitability of the nervous system.[13][14] In target pests, this overstimulation leads to convulsions, respiratory failure, and ultimately death.[13][14] This mode of action is characteristic of organophosphate insecticides.

G cluster_pathway Mechanism of Action: AChE Inhibition DMPAT DMPAT / Methamidophos AChE Acetylcholinesterase (AChE) DMPAT->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic Postsynaptic Neuron (Receptors) ACh->Postsynaptic Binds to & Stimulates Effect Continuous Nerve Stimulation (Toxicity) Postsynaptic->Effect Leads to Synapse Synaptic Cleft

References

O,O-Dimethyl phosphoramidothioate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMPAT) is an organophosphorus compound with significant relevance in agrochemical synthesis and toxicological research. Primarily recognized as a key intermediate in the production of potent insecticides such as methamidophos, its chemical properties and reactivity are of considerable interest.[1][2] This document provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis protocols, and biological significance of this compound. It includes detailed experimental methodologies, tabulated quantitative data, and graphical representations of its synthesis and the primary biological pathway of its isomer, methamidophos, to serve as a technical resource for professionals in chemical research and development.

Chemical Identity and Molecular Structure

This compound is an organophosphate compound characterized by a central phosphorus atom double-bonded to a sulfur atom (a thionyl group) and single-bonded to two methoxy groups and an amino group.[2][3] Its chemical identity and key properties are summarized below.

Molecular Formula and Structure

The chemical formula for this compound is C₂H₈NO₂PS.[1][3][4][5][6][7][8]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 17321-47-0 [3][4][7][9]
Molecular Formula C₂H₈NO₂PS [1][3][4][8]
Molecular Weight 141.13 g/mol [1][3][4][7]
IUPAC Name [amino(methoxy)phosphinothioyl]oxymethane [2][7]

| Synonyms | DMPAT, O,O-Dimethyl thiophosphoramidate |[3][4] |

Table 2: Physical and Chemical Properties

Property Value Reference
Melting Point 26-30 °C [3]
Boiling Point 162.2 °C at 760 mmHg [3]
Density 1.283 g/cm³ [3]
Flash Point 51.9 °C [3]
Solubility Slightly soluble in Chloroform, Methanol [3]
Stability Moisture sensitive [3]

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator |[3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized for commercial use as a precursor to other agrochemicals. The most common laboratory and industrial synthesis involves the ammonolysis of O,O-dimethyl phosphorochloridothioate.[10][11]

Industrial Synthesis Workflow

A patented industrial process describes a multi-step synthesis that ensures the hazardous intermediates remain in solution, enhancing safety and yield.[12][13]

G A Sulfur (S) + PCl₃ B PSCl₃ (Thiophosphoryl chloride) A->B Reaction D O-Methyl phosphorodichloridothioate B->D Reaction C Methanol (CH₃OH) C->D F O,O-Dimethyl phosphorochloridothioate (in CH₂Cl₂) D->F Reaction E Methyl Lye E->F H This compound (in CH₂Cl₂) F->H Ammonolysis G NaOH + NH₄OH G->H

Caption: Industrial synthesis workflow for this compound.[12][13]

Laboratory Synthesis Protocol

Reaction: Ammonification of O,O-dimethyl phosphorochloridothioate.[11]

Materials:

  • O,O-dimethyl phosphorochloridothioate (1 equiv.)

  • Aqueous ammonium hydroxide (28-30%, 2 equiv.)

  • Dichloromethane (CH₂Cl₂) or Toluene as solvent

  • Three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve O,O-dimethyl phosphorochloridothioate in the chosen organic solvent within the three-necked flask.

  • Cool the reaction vessel to 0-5 °C using an ice bath to control the exothermic reaction.

  • Add aqueous ammonium hydroxide dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove unreacted ammonia and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

  • The product can be further purified by distillation or crystallization if required.

Spectroscopic and Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 3: Summary of Spectroscopic Characterization Methods

Technique Purpose Expected Observations Reference
³¹P NMR Confirms the phosphorus environment and purity. A single peak in the phosphoramidothioate region. [14][15]
¹H NMR Identifies proton environments (methoxy and amino groups). Signals corresponding to -OCH₃ and -NH₂ protons. [14][15]
¹³C NMR Identifies the carbon environment (methoxy groups). A signal corresponding to the methoxy (-OCH₃) carbons. [14]
IR Spectroscopy Identifies functional groups (P=S, P-O-C, N-H). Characteristic stretching frequencies for P=S, P-O-C, and N-H bonds. [14][15][16]

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (141.13 g/mol ). |[14][17] |

Biological Activity and Mechanism of Action

This compound itself is a weak acetylcholinesterase (AChE) inhibitor.[18] Its primary significance in a biological context is as a direct precursor to the highly potent systemic insecticide methamidophos (O,S-dimethyl phosphoramidothioate).[1][10][19] The isomerization of the P=S bond to a P=O bond and rearrangement of a methoxy group to a thiomethyl group dramatically increases its toxicity and efficacy as an AChE inhibitor.[10]

The active insecticide, methamidophos, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals.[14][20] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the organism.[20]

cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) Transmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Products Choline + Acetate (Inactive) AChE->Products Result Accumulation of ACh Leads to Continuous Nerve Firing & Paralysis Receptor->Result Overstimulation Methamidophos Methamidophos (Active Inhibitor) Methamidophos->AChE Irreversible Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by methamidophos.[20]

Applications in Research and Industry

  • Agrochemical Synthesis: The primary industrial application of this compound is its role as a key intermediate in the synthesis of the insecticide methamidophos and, subsequently, acephate.[1][10]

  • Research Chemical: It is used in research to study the structure-activity relationships (SAR) of organophosphorus compounds and their inhibitory effects on enzymes like acetylcholinesterase.[2][14]

  • Starting Material: It serves as a versatile starting material for the synthesis of various other phosphoramidothioate derivatives for screening as potential pesticides or for other industrial applications.[3][15]

Safety and Handling

This compound is a highly toxic and flammable compound.[1][3] Exposure can cause severe health effects, and it should only be handled by trained professionals in a controlled environment with appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and safety goggles.[3][21] It is moisture-sensitive and should be stored under an inert atmosphere.[3] Due to its toxicity, proper disposal protocols must be strictly followed.[21]

References

An In-depth Technical Guide to the Solubility of O,O-Dimethyl phosphoramidothioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O,O-Dimethyl phosphoramidothioate (DMPAT), a key intermediate in the synthesis of organophosphorus pesticides. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining its solubility, alongside available qualitative data and relevant biochemical pathways.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative. For accurate quantitative analysis, it is recommended that experimental determination be performed.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSlightly Soluble[1][2]
ChloroformSoluble[1][2]
EthanolSoluble[3]
AcetoneSoluble[3]
DichloromethaneSoluble[3]
WaterModerately Soluble[3]

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound, two standard experimental protocols are detailed below: the gravimetric method and the UV-Vis spectrophotometric method. These methods are based on established principles for determining the solubility of chemical compounds.

Gravimetric Method

This method determines solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[4][5]

  • Sample Collection:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

  • Gravimetric Analysis:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporation dish.[4]

    • Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable at the required temperature.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.[4]

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

    • Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units.

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light at a specific wavelength.

Materials:

  • This compound (high purity)

  • Selected organic solvents (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute standard solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.[6]

    • Measure the absorbance of each standard solution at the determined λmax.[6]

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.[6]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

    • After reaching equilibrium, filter the supernatant to remove any undissolved solid.

    • Dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mol/L or g/100 mL).

Signaling Pathways and Experimental Workflows

Synthesis of Acephate from this compound

This compound is a crucial precursor in the industrial synthesis of the insecticide acephate. The process typically involves an isomerization reaction followed by acetylation.[7][8]

G DMPAT This compound Isomerization Isomerization (e.g., with Dimethyl Sulfate) DMPAT->Isomerization Methamidophos O,S-Dimethyl phosphoramidothioate (Methamidophos) Isomerization->Methamidophos Acetylation Acetylation (with Acetic Anhydride) Methamidophos->Acetylation Acephate Acephate Acetylation->Acephate

Caption: Synthesis pathway of Acephate from DMPAT.

Mechanism of Acetylcholinesterase Inhibition

Organophosphorus compounds, including the downstream products of this compound, primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors.[10][11]

G start Start: Obtain Pure This compound prep_saturated Prepare Saturated Solution in Organic Solvent (Constant Temperature) start->prep_saturated check_absorbance Does the compound absorb in UV-Vis? prep_saturated->check_absorbance uv_vis_path UV-Vis Spectrophotometric Method check_absorbance->uv_vis_path Yes gravimetric_path Gravimetric Method check_absorbance->gravimetric_path No calibration Prepare Calibration Curve uv_vis_path->calibration evaporate Evaporate Solvent from Known Volume of Saturated Solution gravimetric_path->evaporate measure_absorbance Measure Absorbance of Diluted Saturated Solution calibration->measure_absorbance calculate_uv Calculate Solubility from Calibration Curve measure_absorbance->calculate_uv weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate_grav Calculate Solubility from Residue Mass weigh_residue->calculate_grav end End: Quantitative Solubility Data calculate_uv->end calculate_grav->end

References

O,O-Dimethyl phosphoramidothioate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of O,O-Dimethyl phosphoramidothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from various sources to ensure a thorough understanding of the compound's characteristics, crucial for its handling, analysis, and formulation development.

Chemical Stability and Degradation Profile

This compound is a moisture-sensitive compound.[1] Its stability is influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents.

Thermal Stability

Thermal analysis indicates that this compound undergoes exothermic decomposition. While specific quantitative data from comprehensive studies are limited in the public domain, it is known to be a vital intermediate in the synthesis of pesticides like acephate and methamidophos, processes that are carefully controlled.[2] Incompatible materials to avoid, especially at elevated temperatures, include acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Table 1: Summary of Thermal Stability Information

ParameterObservationSource
Hazardous Decomposition Under fire conditions, hazardous decomposition products include carbon monoxide, nitrogen oxides, and sulfur oxides.[3]Safety Data Sheet
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[3]Safety Data Sheet
Hydrolytic Stability
Photostability

Limited information is available regarding the photostability of this compound. However, organophosphorus pesticides, in general, can undergo photodegradation. The degradation pathways can involve oxidation, dehalogenation (if applicable), and cleavage of the P-O-aryl linkage.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are consistently recommended across various safety data sheets.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store refrigerated.[1]To minimize thermal degradation and slow down potential hydrolytic decomposition.
Atmosphere Store under an inert atmosphere.[1]To prevent oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed in a dry and well-ventilated place.To prevent moisture ingress and ensure a safe storage environment.
Moisture Hygroscopic/Moisture Sensitive.[1]The compound is susceptible to hydrolysis.
Light Store away from light.To prevent potential photodegradation (general precaution for photosensitive compounds).

Experimental Protocols

Detailed experimental protocols for stability-indicating assays of this compound are not widely published. However, based on the analysis of related compounds, a general approach for a stability-indicating HPLC method can be outlined.

General Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach for the stability analysis of organophosphorus compounds.

  • Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the analyte and its potential degradation products have significant absorbance.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. The analytical method should be able to resolve the main peak from any degradation products formed.

Degradation Pathway

The precise degradation pathway of this compound is not extensively detailed in the available literature. However, based on its chemical structure and the known degradation of related organophosphorus pesticides, a potential degradation pathway can be proposed. The primary routes of degradation are likely to be hydrolysis of the P-O-CH3 and P-N bonds.

Below is a conceptual diagram of a possible degradation pathway.

G Conceptual Degradation Pathway of this compound A This compound B O-Methyl phosphoramidothioic acid A->B Hydrolysis (P-O-CH3) D Methanol A->D Hydrolysis F O,O-Dimethyl phosphorothioic acid A->F Hydrolysis (P-N) C Phosphoramidothioic acid B->C Hydrolysis (P-O-CH3) B->D Hydrolysis E Ammonia F->E Further degradation

Caption: Conceptual degradation pathway of this compound.

Conclusion

This compound is a compound that requires careful handling and storage due to its sensitivity to moisture and potential for thermal degradation. The recommended storage conditions are refrigerated, under an inert atmosphere, in a tightly sealed container, and protected from light. While specific quantitative stability data and detailed analytical protocols are not extensively published, understanding the general stability profile of organophosphorus compounds provides a strong basis for its management in a research and development setting. Further studies are warranted to fully elucidate its degradation kinetics and pathways to ensure the development of stable formulations and accurate analytical methods.

References

Navigating the Risks: A Technical Safety and Handling Guide for O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O,O-Dimethyl phosphoramidothioate is a chemical intermediate with significant applications in the synthesis of various compounds, including organophosphate pesticides. Due to its inherent toxicity, a thorough understanding of its safety profile and proper handling procedures is paramount for personnel in research and development. This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of this compound to ensure a safe laboratory environment.

Section 1: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 17321-47-0[1]
Molecular Formula C2H8NO2PS[1]
Molecular Weight 141.13 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Boiling Point 162.2 °C at 760 mmHg[1]
Flash Point 51.9 °C[1]
Density 1.283 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Stability Moisture sensitive.[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. Ingestion, inhalation, or skin contact can be harmful.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

Section 3: Toxicology Profile

The toxicity of this compound is a significant concern. The following table summarizes the available acute toxicity data. It is important to note that for some endpoints, data for the specific compound is limited, and information from closely related organophosphates may be used for risk assessment.

Toxicity EndpointSpeciesRouteValue
LC50 RatInhalation> 14500 µg/m³ / 4h
LD50 (related compound) RatOral7.5 mg/kg
LD50 (related compound) RabbitDermal100 mg/kg

Section 4: Experimental Protocols for Toxicity Assessment

The assessment of acute toxicity is a critical component of the safety evaluation for any chemical substance. The following are summaries of the standardized OECD guidelines that would be employed to determine the acute oral, dermal, and inhalation toxicity of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]

Methodology:

  • Test Animals: Typically, rats of a single sex are used.[3] At least 5 animals are used per dose level.[3]

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3] Doses are selected to elicit a range of toxic effects, from no effect to mortality.[3]

  • Administration: The substance is administered by gavage in a single dose.[3]

  • Observation Period: Animals are observed for a period of at least 14 days.[4]

  • Parameters Monitored: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[3] Body weight is recorded weekly.[3]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[3] All animals are subjected to a gross necropsy at the end of the study.[3]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline details a procedure for assessing the potential adverse effects of short-term dermal exposure to a substance.[5][6]

Methodology:

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used.[5]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[1] The treated area is then covered with a porous gauze dressing and non-irritating tape.[7]

  • Exposure Duration: The exposure period is 24 hours.[1]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[7]

  • Parameters Monitored: Similar to the oral toxicity test, animals are observed for signs of toxicity.[7] Body weight is recorded, and all animals undergo a gross necropsy.[7]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test is designed to assess the health hazards associated with a single, short-term exposure to an airborne substance.[8][9]

Methodology:

  • Test Animals: The rat is the preferred species.[10]

  • Exposure System: Animals are exposed in a dynamic inhalation exposure system that ensures a stable and uniform concentration of the test substance in the air.[9]

  • Exposure Conditions: The exposure duration is typically 4 hours.[4] A range of concentrations is tested to determine the LC50.[4]

  • Observation Period: The post-exposure observation period is at least 14 days.[4][9]

  • Parameters Monitored: Observations for signs of toxicity are made throughout the exposure and observation periods.[9] Body weight is monitored, and a full necropsy is performed on all animals.[4][9]

Section 5: Mechanism of Toxicity and Signaling Pathways

This compound belongs to the organophosphate class of compounds. The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][9]

Acetylcholinesterase Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses.[9] By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the nervous system.[4][9] This overstimulation is responsible for the wide range of acute toxic effects observed.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Overstimulation Receptor Overstimulation Receptor->Overstimulation Leads to OP O,O-Dimethyl phosphoramidothioate OP->AChE Inhibits Toxicity Acute Toxic Effects Overstimulation->Toxicity Results in

Mechanism of Acetylcholinesterase Inhibition by this compound.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Recent research has indicated that in addition to AChE inhibition, organophosphates can induce oxidative stress and apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38-MAPK, JNK, and ERK.[5][8] This activation can contribute to the neuronal damage observed in organophosphate poisoning.[5]

MAPK_Signaling_Pathway OP O,O-Dimethyl phosphoramidothioate Exposure ROS Reactive Oxygen Species (ROS) Production OP->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK OxidativeStress Oxidative Stress MAPK->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Apoptosis->NeuronalDamage Inflammation->NeuronalDamage

Generalized MAPK Signaling Pathway in Organophosphate-Induced Neuronal Damage.

Section 6: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Emergency AssessRisks 1. Assess Risks & Review SDS PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->PPE Ventilation 3. Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Use 4. Use Smallest Quantities Possible Ventilation->Use AvoidContact 5. Avoid Contact with Skin, Eyes, and Clothing Use->AvoidContact NoInhalation 6. Do Not Inhale Vapors AvoidContact->NoInhalation Exposure Exposure: Follow First Aid Measures Immediately AvoidContact->Exposure If Exposure Occurs Storage 7. Store Properly in a Cool, Dry, Well-Ventilated Area NoInhalation->Storage Spill Spill: Absorb with Inert Material & Dispose as Hazardous Waste NoInhalation->Spill If Spill Occurs Waste 8. Dispose of Waste According to Regulations Storage->Waste

Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected prior to use.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.[9]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Spill and Disposal:

  • Spills: Evacuate personnel to a safe area.[5] Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9]

Section 7: Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is hygroscopic and moisture-sensitive, so storage under an inert atmosphere is recommended.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its properties, toxicity, and the necessary safety precautions, researchers and scientists can mitigate the risks associated with its use. Adherence to the guidelines outlined in this document is essential for maintaining a safe and healthy laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before handling this chemical.

References

The Pivotal Role of O,O-Dimethyl Phosphoramidothioate in Modern Insecticide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Chemical Synthesis Professionals

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is a critical organophosphorus intermediate primarily utilized in the synthesis of potent insecticides, most notably acephate and methamidophos.[1][2][3] Its chemical structure, featuring a phosphoramidothioate core, provides a versatile platform for the introduction of various functional groups, leading to the creation of effective acetylcholinesterase (AChE) inhibitors used in agriculture for crop protection.[1][4] This technical guide provides a comprehensive overview of the synthesis pathways involving DMPAT, detailed experimental protocols, quantitative data, and safety considerations for researchers and professionals in the field of drug development and agrochemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DMPAT is essential for its safe handling and efficient use in synthesis.

PropertyValueReference
CAS Number 17321-47-0[5]
Molecular Formula C2H8NO2PS[5]
Molecular Weight 141.13 g/mol [5]
Appearance Colorless to pale yellow oily liquid[3]
Melting Point 26-30 °C[5]
Boiling Point 162.2 °C at 760 mmHg[5]
Density 1.283 g/cm³[5]
Solubility Slightly soluble in chloroform and methanol[5]
Stability Moisture sensitive[5]

Synthesis of this compound (DMPAT)

The industrial synthesis of DMPAT is a multi-step process that is often carried out as a continuous process to enhance safety, as some of the intermediates can be explosive when isolated in their pure form.[6][7] The general pathway involves the reaction of O,O-dimethyl phosphorochloridothioate with an ammonia source.

G PCl3 Phosphorus trichloride (PCl₃) PSCl3 Thiophosphoryl chloride (PSCl₃) PCl3->PSCl3 S Sulfur (S) S->PSCl3 Monoester O-Methyl phosphorodichloridothioate PSCl3->Monoester Methanol Methanol (CH₃OH) Methanol->Monoester DMPCT O,O-Dimethyl phosphorochloridothioate Monoester->DMPCT MethylLye Methyl Lye (CH₃ONa) MethylLye->DMPCT DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) DMPCT->DMPAT Ammonia Ammonia (NH₃) / Sodium Hydroxide (NaOH) Ammonia->DMPAT

General Synthesis Pathway for this compound (DMPAT).
Experimental Protocol for DMPAT Synthesis

The following is a representative protocol for the synthesis of O,O-dimethyl phosphorochloridothioate (DMPCT) and its subsequent conversion to DMPAT, as adapted from patent literature.[6][7]

Step 1: Synthesis of O,O-Dimethyl phosphorochloridothioate (DMPCT)

  • Prepare "methyl lye" by reacting pre-chilled (0-5 °C) methanol (1.1 equivalents) with aqueous sodium hydroxide (1.1 equivalents) under an inert atmosphere.

  • In a separate reactor, dissolve O-methyl phosphorodichloridothioate in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Slowly add the prepared methyl lye to the solution of O-methyl phosphorodichloridothioate while maintaining the temperature between -5 to 5 °C.

  • Continue stirring at this temperature for 1 hour.

  • Monitor the reaction completion by gas chromatography (GC) until the concentration of the mono-ester is less than 0.5%.[6]

  • Once the reaction is complete, stop stirring and allow the phases to separate.

  • The organic layer containing DMPCT as a solution in CH₂Cl₂ is isolated. This solution must be maintained at all times and not concentrated.

Step 2: Synthesis of this compound (DMPAT)

  • In a continuously stirring reactor system maintained at 40 °C, simultaneously add the CH₂Cl₂ solution of O,O-Dimethyl phosphorochloridothioate, 25% sodium hydroxide (maintained at 0.93 molar equivalents with respect to DMPCT), and 18% ammonium hydroxide (maintained at 1.41 molar equivalents with respect to DMPCT).[7]

  • The residence time in the reactor is typically 3 hours at 40 °C.[7]

  • After the reaction, the phases are separated.

  • The aqueous phase is extracted with CH₂Cl₂ to recover any remaining DMPAT.

  • The organic extracts are combined to yield a solution of DMPAT in CH₂Cl₂. This solution is typically used directly in the next step without further purification.

StepProductYieldPurity (by GC)Reference
1O,O-Dimethyl phosphorochloridothioate (DMPCT)85-88%94-95%[6][7]
2This compound (DMPAT)98%~93%[6][7]

Synthesis of Acephate from DMPAT

Acephate (O,S-Dimethyl N-acetylphosphoramidothioate) is a systemic insecticide synthesized from DMPAT through a two-step process involving isomerization followed by acetylation.[6][8]

G DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) Methamidophos O,S-Dimethyl phosphoramidothioate (Methamidophos) DMPAT->Methamidophos Isomerization DMS Dimethyl sulfate ((CH₃)₂SO₄) DMS->Methamidophos Acephate Acephate Methamidophos->Acephate Acetylation AceticAnhydride Acetic anhydride ((CH₃CO)₂O) AceticAnhydride->Acephate

Synthesis Pathway of Acephate from DMPAT.
Experimental Protocol for Acephate Synthesis

The following protocol is a representative example of the synthesis of acephate from DMPAT.[8]

Step 1: Isomerization to O,S-Dimethyl phosphoramidothioate (Methamidophos)

  • To a solution of O,O-dimethylphosphoramidothioate (e.g., 296 g with a purity of 86.3%), gradually add dimethyl sulfate (e.g., 19.1 g) at 40 °C over 30 minutes.[8]

  • Separately, add more this compound (e.g., 1180 g) and dimethyl sulfate (e.g., 76.1 g) to the reaction mixture at the same temperature over 2 hours.[8]

  • Maintain the reaction mixture at 40 °C for 8 hours to yield O,S-dimethyl phosphoramidothioate.[8]

Step 2: Acetylation to Acephate

  • To the obtained O,S-dimethyl phosphoramidothioate (e.g., 1562 g), add acetic anhydride (e.g., 1218 g) and dimethyl sulfate (e.g., 41 g) at 40 °C over one hour.[8]

  • Maintain the reaction mixture at this temperature for one hour to complete the reaction, yielding crude O,S-dimethyl N-acetylphosphoramidothioate (Acephate).[8]

StepProductPurityReference
1O,S-Dimethyl phosphoramidothioate79.1%[8]
2Crude O,S-dimethyl N-acetylphosphoramidothioate49.13%[8]

An alternative method for the synthesis of acephate involves the use of ketene for the acetylation step, which has been reported to yield a final product with a purity of up to 98.5% and a yield of 88.7%.[1]

Synthesis of Methamidophos from DMPAT

Methamidophos (O,S-Dimethyl phosphoramidothioate) is itself a potent insecticide and is also the key intermediate in the synthesis of acephate.[2] Its synthesis from DMPAT involves a catalyzed isomerization reaction.

G DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) Methamidophos O,S-Dimethyl phosphoramidothioate (Methamidophos) DMPAT->Methamidophos Isomerization Catalyst Catalyst (e.g., Dimethyl sulfate) Catalyst->Methamidophos

Synthesis of Methamidophos from DMPAT.
Experimental Protocol for Methamidophos Synthesis

A common industrial route to methamidophos involves the reaction of dimethyl phosphorochloridothioate with aqueous methylamine.[2] However, when starting from DMPAT, the process is an isomerization.

  • A solution of this compound in a suitable solvent is treated with a catalytic amount of an alkylating agent, such as dimethyl sulfate.[6]

  • The reaction is typically heated to facilitate the rearrangement of the methyl group from an oxygen atom to the sulfur atom.

  • The reaction progress is monitored by analytical techniques such as GC or NMR.

  • Upon completion, the reaction mixture is worked up to isolate the methamidophos. Industrial processes often achieve a technical-grade product with 90-98% purity after neutralization, extraction, and vacuum distillation.[2]

Analytical Methods

The purity of this compound and the progress of the synthesis of acephate and methamidophos are typically monitored using chromatographic techniques.

  • Gas Chromatography (GC): GC is frequently used to determine the purity of DMPAT and its reaction products.[6][7] A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be employed for selective detection of phosphorus-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more definitive identification of the compounds and their impurities by providing both retention time and mass spectral data.[9][10] This technique is invaluable for structural confirmation and for the analysis of complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of these organophosphorus compounds, particularly for less volatile or thermally labile substances.[11]

Safety and Handling

This compound and the resulting insecticides are toxic compounds and must be handled with appropriate safety precautions.[5][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] In case of potential for aerosol or dust formation, respiratory protection should be used.

  • Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Storage: DMPAT is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.[5][15]

  • Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Avoid generating dust.[12]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a cornerstone intermediate in the synthesis of economically important organophosphate insecticides. A thorough understanding of its synthesis, subsequent reactions to form acephate and methamidophos, and the associated analytical and safety protocols is paramount for professionals in the agrochemical industry. The methodologies outlined in this guide provide a foundational understanding for the development and optimization of safe and efficient manufacturing processes for these vital crop protection agents.

References

An In-depth Technical Guide to the Mechanism of Action of O,O-Dimethyl Phosphoramidothioate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of O,O-Dimethyl phosphoramidothioate derivatives, a class of organophosphorus compounds with significant applications in agriculture and notable toxicological profiles. The core of their biological activity lies in the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document details the quantitative measures of their inhibitory action, the experimental protocols for assessing this activity, and the underlying biochemical pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound and its derivatives are potent inhibitors of acetylcholinesterase (AChE).[1] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] This enzymatic degradation terminates the nerve impulse.

The inhibitory action of phosphoramidothioate derivatives involves the phosphorylation of a serine residue within the active site of AChE.[1] This forms a stable, covalent bond that inactivates the enzyme.[3] The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron.[2][3] This overstimulation disrupts normal nerve function, leading to the characteristic signs of organophosphate toxicity.[2]

Quantitative Analysis of AChE Inhibition

The potency of this compound derivatives as AChE inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Two prominent derivatives, acephate and methamidophos, have been extensively studied. Methamidophos is a significantly more potent inhibitor of AChE than acephate.[4]

DerivativeEnzyme SourceIC50Ki (mol⁻¹·min⁻¹)Reference
Acephate Human Erythrocyte AChE~10⁻⁴ mol/L10²
Rat Brain Synaptosomal AChE~10⁻⁴ mol/L10²
Rat Brain AChE-0.06 x 10⁶[4]
Methamidophos Human Erythrocyte AChE~10⁻⁵ mol/L10³
Rat Brain Synaptosomal AChE~10⁻⁵ mol/L10³
Rat Brain AChE-6.3 x 10⁶[4]

Experimental Protocols

The most widely used method for determining AChE activity and inhibition is the Ellman's assay. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Detailed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is achieved.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This solution should be protected from light.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the enzyme solution on ice.

  • Inhibitor Stock Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL deionized water.

    • Control wells (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the solvent used for the inhibitor.

    • Test wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the inhibitor solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway and Inhibition

Cholinergic_Signaling_Pathway ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers release of AP Action Potential AP->Ca_channel AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_free->AChR Binds to Inhibitor O,O-Dimethyl phosphoramidothioate Derivative Inhibitor->AChE Signal Signal Transduction (Muscle Contraction/ Nerve Impulse) AChR->Signal

Caption: Cholinergic signaling pathway and its inhibition.

Experimental Workflow for AChE Inhibition Assay

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (10-15 min at 25-37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add ATCI) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_init->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition) kinetic_measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for the AChE inhibition assay.

Logical Relationship of AChE Inhibition

Inhibition_Mechanism AChE Active Acetylcholinesterase (AChE) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylation by Inhibitor Inhibitor O,O-Dimethyl phosphoramidothioate Derivative Inhibitor->Phosphorylated_AChE ACh_Accumulation Acetylcholine Accumulation Phosphorylated_AChE->ACh_Accumulation Leads to Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Overstimulation Causes Toxicity Neurotoxicity Overstimulation->Toxicity Results in

Caption: Logical relationship of AChE inhibition.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct scientific literature is available on the specific environmental fate and degradation of O,O-Dimethyl phosphoramidothioate. Much of the available data pertains to its isomer, O,S-Dimethyl phosphoramidothioate, commonly known as methamidophos. This guide synthesizes the available information on this compound and utilizes data from methamidophos as a comparative proxy to infer potential environmental behavior, with clear indications of when data for the isomer is used.

Introduction

This compound is an organophosphate compound.[1] Organophosphates are a class of chemicals widely used in agriculture as insecticides.[2] Understanding the environmental fate and degradation of these compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the known properties and inferred environmental behavior of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental transport and transformation of a chemical are heavily influenced by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17321-47-0[3]
Molecular Formula C2H8NO2PS[3][4][5]
Molecular Weight 141.13 g/mol [4][5]
Melting Point 26-30 °C
Boiling Point 162.2 °C at 760 mmHg[3][4]
Vapor Pressure 0.000683 mmHg at 25°C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Stability Moisture sensitive[3][6]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by a combination of abiotic and biotic degradation processes. These include hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

3.1.1. Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.

  • Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

    • At 22°C, the hydrolysis half-life of methamidophos is 1.8 years at pH 4, 120 hours at pH 7, and 70 hours at pH 9.[7] At 37°C and pH 9, 50% decomposition occurs in 120 hours.[7] Another source indicates a half-life of 309 days at pH 5, 27 days at pH 7, and 3 days at pH 9.[8]

Based on the data for its isomer, it can be inferred that this compound is likely to be more stable in acidic conditions and degrade more rapidly under alkaline conditions.

3.1.2. Photolysis

Photolysis is the degradation of a compound by light. In the environment, this primarily refers to degradation by sunlight.

  • Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

    • The photolysis half-life of methamidophos in water is reported to be 87 days and on soil is 3.3 days.[7] Another source suggests a photolysis half-life of 90 days in water at pH 5.[9] Studies have shown that the presence of a catalyst like titanium dioxide (TiO2) can significantly accelerate the photodegradation of methamidophos under UV irradiation.[10][11][12]

It is plausible that this compound also undergoes photolytic degradation, particularly on soil surfaces exposed to sunlight.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a major pathway for the degradation of many pesticides in soil and water.

  • Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) as a Proxy:

    • The average half-life of methamidophos in soil under aerobic conditions is 4 days, and under anaerobic conditions is 7.5 days.[7] Another source reports a soil half-life of a few days, with degradation products including CO2, mercaptan, dimethyl disulfide, and dimethyl sulfide.[13] The half-life in aerobic soils can vary depending on the soil type: 1.9 days in silt, 4.8 days in loam, and 6.1 days in sand.[8][9]

Given that microorganisms are known to degrade a wide range of organophosphorus compounds, it is highly probable that this compound is also susceptible to microbial degradation in soil and aquatic environments.[2][14]

Table 2: Environmental Fate Data for Methamidophos (O,S-Dimethyl phosphoramidothioate) - Used as a Proxy

Environmental CompartmentDegradation ProcessHalf-lifeConditionsReference
WaterHydrolysis1.8 years22°C, pH 4[7]
120 hours22°C, pH 7[7]
70 hours22°C, pH 9[7]
27 dayspH 7[8][9]
Photolysis87 days-[7]
SoilAerobic Biodegradation4 days (average)-[7]
1.9 - 6.1 daysDepending on soil type[8][9]
Anaerobic Biodegradation7.5 days-[7]
Photolysis3.3 days-[7]

Potential Degradation Pathways

The degradation of this compound likely proceeds through the cleavage of its phosphoester and phosphoamide bonds. Based on the degradation of related organophosphates, the following pathways can be postulated.

cluster_0 This compound cluster_1 Primary Degradation Products cluster_2 Further Degradation A O,O-Dimethyl phosphoramidothioate B O-Methyl phosphoramidothioic acid A->B Hydrolysis of P-O-CH3 bond C Dimethyl phosphate A->C Hydrolysis of P-S bond D Phosphoramidothioic acid A->D Hydrolysis of P-O-CH3 bonds E Phosphate B->E F Sulfate B->F G CO2 B->G C->E C->G D->E D->F D->G

Postulated degradation pathway of this compound.

Experimental Protocols for Environmental Fate Studies

Standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are followed to assess the environmental fate of pesticides.[15][16][17][18][19][20][21][22][23][24]

Hydrolysis Study (Following OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis as a function of pH.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of this compound to each buffer solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

    • Collect samples at various time intervals.

    • Analyze the concentration of the parent compound and identify major degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculate the first-order rate constants and half-lives for each pH.

Photodegradation Study in Water (Following OECD Guideline 316)
  • Objective: To determine the rate of direct photodegradation in water.

  • Methodology:

    • Prepare a sterile aqueous solution of this compound in a photolysis reactor with a quartz cell.

    • Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature.

    • Run a parallel experiment in the dark as a control.

    • Collect samples at various time intervals from both light and dark experiments.

    • Analyze the concentration of the parent compound and identify major photoproducts.

    • Calculate the photodegradation rate constant and half-life.

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)
  • Objective: To determine the rate and route of degradation in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Select and characterize different soil types (e.g., sand, loam, clay).

    • Treat the soil samples with a known concentration of this compound.

    • For aerobic studies, maintain the soil at a specific moisture content and temperature, and ensure continuous aeration.

    • For anaerobic studies, saturate the soil with water and incubate in an oxygen-free environment after an initial aerobic phase.

    • Collect soil samples at various time intervals.

    • Extract and analyze the samples for the parent compound and major metabolites.

    • Calculate the degradation half-lives and delineate the degradation pathway.

cluster_prep Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_results Results A Select & Characterize Environmental Matrix (Water, Soil) B Prepare Test Solutions/ Spiked Samples with This compound A->B C Hydrolysis (pH 4, 7, 9; Dark) B->C D Photolysis (Simulated Sunlight) B->D E Biodegradation (Aerobic & Anaerobic Soil) B->E F Sample Collection at Time Intervals C->F D->F E->F G Chemical Analysis (HPLC, GC-MS) F->G H Calculate Degradation Rate & Half-life G->H I Identify Degradation Products & Pathway G->I

General experimental workflow for environmental fate studies.

Conclusion

While specific data on the environmental fate of this compound is limited, by examining its physicochemical properties and the behavior of its close isomer, methamidophos, we can infer its likely environmental behavior. It is expected to be moderately persistent in the environment, with its degradation influenced by pH, sunlight, and microbial activity. Hydrolysis is likely to be more rapid in alkaline conditions, and biodegradation in soil is expected to be a significant degradation pathway. Further research is needed to definitively determine the environmental half-lives and degradation pathways of this compound to conduct a thorough environmental risk assessment. The experimental protocols outlined in this guide, based on international standards, provide a framework for generating this much-needed data.

References

Toxicological Profile of O,O-Dimethyl Phosphoramidothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for O,O-Dimethyl phosphoramidothioate. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Notably, specific quantitative toxicological data for this compound are limited in publicly accessible literature, with many safety data sheets indicating "no data available" for key endpoints.[1][2][3] Therefore, this guide also draws upon data from structurally related organophosphorus compounds to provide a broader understanding of potential hazards.

Introduction

This compound (CAS No. 17321-47-0) is an organophosphorus compound primarily used as an intermediate in the synthesis of other pesticides, such as acephate and methamidophos.[4][5] Like many organophosphates, its toxicological properties are of significant interest due to the potential for human and environmental exposure. This technical guide provides a detailed overview of the known toxicological profile of this compound, including its physicochemical properties, mechanism of action, and available data on its toxicity. It also includes detailed experimental protocols for key toxicological assays relevant to this class of compounds and visual representations of associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling, storage, and in the design of toxicological studies.

PropertyValueReference
CAS Number 17321-47-0[5][6]
Molecular Formula C2H8NO2PS[6][7]
Molecular Weight 141.13 g/mol [6][7]
Appearance Colorless to pale yellow oily liquid[8]
Boiling Point 162.2 °C at 760 mmHg[6]
Flash Point 110 °C[1]
Density 1.283 g/cm³[6]
Vapor Pressure 0.000683 mmHg at 25°C[3]
Solubility Slightly soluble in Chloroform and Methanol[6]
Stability Moisture sensitive[6]

Toxicological Profile

While specific quantitative data for this compound is scarce, it is generally described as a highly toxic compound.[6] The primary mechanism of toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[9][10]

Acute Toxicity

No specific LD50 or LC50 values for this compound were found in the reviewed literature. Safety data sheets consistently report "no data available" for oral, dermal, and inhalation acute toxicity.[1][2][3] However, for the structurally similar insecticide methamidophos (O,S-dimethyl phosphoramidothioate), a sublethal dose of 8 mg/kg administered intraperitoneally in rats was shown to impair cardiovascular reflexes.[11] General symptoms of acute exposure to organophosphates include dizziness, pupillary constriction, muscle cramps, excessive salivation, sweating, labored breathing, and in severe cases, convulsions and unconsciousness.[10]

Genotoxicity

There is no specific information available on the genotoxicity of this compound. Studies on a related compound, dimethoate, have shown it to possess mutagenic potential, causing a dose-dependent increase in the frequency of micronuclei in fish erythrocytes.[12]

Carcinogenicity

No studies on the carcinogenic potential of this compound have been reported. The International Agency for Research on Cancer (IARC) has not classified this compound.[1] Regulatory bodies like the EPA review carcinogenicity studies for pesticides, but no such evaluation for this compound was found.[13]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. However, studies on other organophosphates have demonstrated reproductive toxicity. For instance, inhalation exposure of rats to O,O'-dimethylphosphorodithioate resulted in infertility in high-exposure males, with observed testicular lesions.[14] Another organophosphate, methyl parathion, has been shown to be a reproductive toxicant in male rats, causing significant testicular damage.[15] Chronic sub-lethal exposure to organophosphates in birds has been linked to reduced fertility and eggshell thinning.[16]

Neurotoxicity

The primary neurotoxic effect of organophosphates is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and disruption of nerve signal transmission.[9][17] Some organophosphates can also cause a delayed neurotoxicity, which is not directly related to AChE inhibition.[18][19] This is often assessed in studies using adult hens.[18][20][21]

Beyond AChE inhibition, organophosphates may exert neurotoxic effects through other mechanisms, including the dysregulation of dopamine signaling and glutamatergic neurotransmission.[22] They can also induce oxidative stress by generating reactive oxygen species, which in turn stimulates the mitogen-activated protein kinase (MAPK) signaling pathway.[23][24]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The principal mechanism of action of this compound, like other organophosphorus compounds, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine at neuromuscular junctions and synapses, causing continuous stimulation of cholinergic receptors.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Exposure ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to ACh_accumulation ACh Accumulation ACh_receptor->ACh_release Signal Transduction AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh OP O,O-Dimethyl phosphoramidothioate AChE_inhibited Inhibited AChE OP->AChE_inhibited Inhibits AChE_inhibited->ACh_accumulation Leads to Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Causes MAPK_Signaling_Pathway OP O,O-Dimethyl phosphoramidothioate ROS Reactive Oxygen Species (ROS) OP->ROS Induces MAPK_pathway MAPK Signaling (JNK, p38, ERK) ROS->MAPK_pathway Activates Cellular_effects Cellular Effects MAPK_pathway->Cellular_effects Apoptosis Apoptosis Cellular_effects->Apoptosis Inflammation Inflammation Cellular_effects->Inflammation Oxidative_damage Oxidative Damage Cellular_effects->Oxidative_damage AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, Buffers, Inhibitors) start->reagent_prep plate_setup Set up 96-well plate (Blanks, Controls, Test Compounds) reagent_prep->plate_setup add_ache Add AChE Solution plate_setup->add_ache add_inhibitor Add Inhibitor/Vehicle add_ache->add_inhibitor incubate Incubate add_inhibitor->incubate add_reaction_mix Add Reaction Mix (ATCI + DTNB) incubate->add_reaction_mix measure_abs Measure Absorbance at 412 nm add_reaction_mix->measure_abs data_analysis Calculate % Inhibition and IC50 measure_abs->data_analysis end End data_analysis->end Delayed_Neurotoxicity_Workflow start Start animal_selection Select Adult Domestic Hens start->animal_selection dosing Administer Test Substance (Single or Repeated Dose) animal_selection->dosing observation Observe for Clinical Signs (e.g., Ataxia) dosing->observation biochemistry Biochemical Analysis (NTE, AChE Inhibition) observation->biochemistry histopathology Histopathological Examination (Nerve Tissue) observation->histopathology data_evaluation Evaluate Incidence and Severity of Effects biochemistry->data_evaluation histopathology->data_evaluation end End data_evaluation->end

References

An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl phosphoramidothioate is an organophosphorus compound primarily utilized as a key intermediate in the synthesis of several widely used insecticides, including methamidophos and acephate. While its isomer, O,S-dimethyl phosphoramidothioate (methamidophos), is a potent acetylcholinesterase inhibitor and a well-documented toxicant, this compound's own biological and toxicological profiles are less extensively studied. This technical guide provides a comprehensive review of the available literature and patents concerning this compound, focusing on its synthesis, physicochemical properties, analytical methods, and what is known about its biological activity and toxicity, particularly in comparison to its more potent isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a hygroscopic and moisture-sensitive solid with a relatively low melting point.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17321-47-0[1]
Molecular Formula C2H8NO2PS[1]
Molecular Weight 141.13 g/mol [1]
Melting Point 26-30 °C[2]
Boiling Point 162.2 °C at 760 mmHg[2]
Density 1.283 g/cm³[2]
Flash Point 51.9 °C[2]
Vapor Pressure 0.000683 mmHg at 25°C[2]
Solubility Slightly soluble in Chloroform, Methanol[2]
Stability Moisture Sensitive[2]
Appearance Not specified, though its isomer is colorless crystals[3]

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, often as a precursor to methamidophos and acephate.[4][5][6] The general synthetic route involves a multi-step process, which is outlined below.

Synthesis_Workflow PCl3 Phosphorus trichloride (PCl₃) PSCl3 Thiophosphoryl chloride (PSCl₃) PCl3->PSCl3 S Sulfur (S) S->PSCl3 Monochloridothioate O-methyl phosphorodichloridothioate PSCl3->Monochloridothioate  + Methanol Methanol1 Methanol Dichloridothioate O,O-dimethyl phosphorochloridothioate Monochloridothioate->Dichloridothioate  + Methyl Lye MethylLye Methyl Lye (Methanol + NaOH) DMPAT O,O-Dimethyl phosphoramidothioate Dichloridothioate->DMPAT  + NaOH/NH₄OH NaOH_NH4OH Sodium Hydroxide & Ammonium Hydroxide

Diagram 1: General synthesis pathway for this compound.
Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on patented procedures.[4][6]

Step 1: Formation of Thiophosphoryl chloride (PSCl₃)

  • React phosphorus trichloride (PCl₃) with sulfur (S) under an inert atmosphere.

  • The reaction temperature is gradually increased from reflux at 80°C to 130°C over 1-2 hours and maintained for another 2-3 hours.[6]

  • The completion of the reaction is monitored by checking the PCl₃ content (typically <0.5%).[6]

  • The resulting PSCl₃ is then purified by vacuum distillation.[6]

Step 2: Formation of O-methyl phosphorodichloridothioate

  • React thiophosphoryl chloride (PSCl₃) with methanol. This step is often performed in a controlled manner to favor the formation of the monoester.

Step 3: Formation of O,O-dimethyl phosphorochloridothioate

  • The crude O-methyl phosphorodichloridothioate is reacted with "methyl lye" (a pre-chilled mixture of methanol and aqueous sodium hydroxide) at a low temperature (-5 to 5°C).[4]

  • The reaction progress is monitored by gas chromatography (GC) until the concentration of the mono-ester is below 0.5%.[4]

  • The resulting O,O-dimethyl phosphorochloridothioate is typically kept in a dichloromethane solution.[4]

Step 4: Formation of this compound

  • The solution of O,O-dimethyl phosphorochloridothioate is reacted with sodium hydroxide and ammonium hydroxide.

  • In one patented continuous process, this reaction is carried out in a continuously stirring reactor system (CSTR) at 40°C with a residence time of 3 hours.[6]

  • The final product, this compound, is recovered from the organic phase.

Isomerization to O,S-dimethyl phosphoramidothioate (Methamidophos)

This compound is a precursor to its more insecticidally active isomer, O,S-dimethyl phosphoramidothioate, commonly known as methamidophos. This isomerization is a critical step in the production of methamidophos-based insecticides.

Isomerization DMPAT O,O-Dimethyl phosphoramidothioate Methamidophos O,S-Dimethyl phosphoramidothioate (Methamidophos) DMPAT->Methamidophos  + Dimethyl sulfate (catalyst)  ~40°C

Diagram 2: Isomerization of this compound to Methamidophos.

This isomerization is typically achieved by reacting this compound with a catalytic amount of dimethyl sulfate at a controlled temperature, often around 40°C.[4]

Biological Activity and Mechanism of Action

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. While this compound is a precursor to the potent AChE inhibitor methamidophos, its own anticholinesterase activity is significantly lower.

One study directly comparing O,O-dimethyl phosphorothioate compounds to their corresponding O,S-dimethyl phosphorothioate isomers found that the O,S-isomers were approximately 1000-fold more potent as anticholinesterases.[7] This stark difference in activity underscores the importance of the isomerization step in creating a highly effective insecticide. The insecticidal compositions patented often involve the O,S-isomer or its derivatives.[8]

The presumed mechanism of action for any anticholinesterase activity of this compound would involve the phosphorylation of the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function. However, the significantly lower potency compared to its O,S-isomer suggests that the P=S bond in this compound is much less effective at phosphorylating the enzyme than the P=O bond in the activated form of organophosphorus insecticides.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_receptor->ACh_release Dissociates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE OP Organophosphate (e.g., Methamidophos) OP->AChE Inhibits

Diagram 3: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition by organophosphates.

Toxicity

Direct and comprehensive toxicological data for this compound is limited in the publicly available scientific literature. Much of the available information is extrapolated from data on its more toxic isomer, methamidophos, or is presented in general terms on safety data sheets.

Analytical Methods

The analysis of this compound is often performed in the context of monitoring its synthesis or its presence as an impurity in methamidophos or acephate products. The separation of the O,O- and O,S- isomers is a key analytical challenge.

Table 2: Analytical Methods for Phosphoramidothioate Analysis

TechniqueApplicationDetailsReference(s)
Gas Chromatography (GC) Monitoring synthesis reactions and purity.Used to determine the completion of the reaction for the formation of O,O-dimethyl phosphorochloridothioate.[4]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of O,O- and O,S- isomers.Methanol-water mixtures can be used as the mobile phase to separate the isomers, with the O,S-isomer typically eluting first.[7]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy Characterization and differentiation of isomers.The O,S-isomers are generally shifted significantly upfield (around 40 ppm) relative to the O,O-isomers.[7]
Residue Analysis Detection in various matrices.General methods for organophosphorus pesticide residue analysis, such as extraction followed by GC or LC-MS/MS, would be applicable.[10][11][12]
Experimental Protocol: Ellman Assay for Acetylcholinesterase Activity

A common method to assess the anticholinesterase activity of organophosphorus compounds is the Ellman assay.[12]

Principle: The assay measures the activity of acetylcholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoate) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoate) (DTNB) solution (Ellman's reagent)

  • This compound solution (test compound)

  • Spectrophotometer

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a cuvette, mix the AChE solution with the this compound solution at various concentrations and incubate for a specific period to allow for enzyme inhibition.

  • Add the DTNB solution to the cuvette.

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Compare the reaction rates in the presence of the inhibitor to a control without the inhibitor to determine the percentage of enzyme inhibition.

  • Inhibition constants (e.g., IC₅₀ or kᵢ) can be calculated from dose-response curves.

Patents

A number of patents describe the synthesis and application of this compound, primarily as an intermediate.

Table 3: Key Patents Related to this compound

Patent NumberTitleKey Findings/Claims
US10669295B2 Process for preparation of this compound and N-(methoxy-methylsulfanylphosphoryl) acetamideDescribes a process for making this compound and its subsequent conversion to methamidophos and acephate, emphasizing keeping the intermediates in solution to enhance safety.[4]
TW202012422A Process for preparation of this compound and n-(methoxy-methylsulfanylphosphoryl) acetamidDetails a similar multi-step synthesis process for this compound and its derivatives.[5]
US3309266A Insecticidal compositions containing oalkyl-s-alkyl phosphoroamidothioates and methods for killing insects therewithFocuses on the insecticidal activity of O,S-dialkyl phosphoroamidothioates, the more active isomers.[8]
CA3106821A1 Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamideOutlines a continuous process for the manufacture of this compound and its conversion to acephate, highlighting safety improvements by not isolating intermediates.[6]

Conclusion

This compound is a crucial chemical intermediate in the production of important organophosphorus insecticides. While its own biological activity as an acetylcholinesterase inhibitor is significantly lower than its isomer, methamidophos, its role as a precursor necessitates a thorough understanding of its chemistry and handling. The synthesis of this compound is well-established, with modern processes emphasizing safety by avoiding the isolation of potentially hazardous intermediates. Further research is warranted to fully characterize the specific toxicological profile of this compound and to explore any potential biological effects beyond its role as a precursor to more potent insecticides. This would provide a more complete picture of its environmental and health implications.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is a key intermediate in the synthesis of several organophosphate insecticides, most notably acephate and methamidophos. The synthesis of DMPAT involves a multi-step process that requires careful handling of hazardous materials and precise control of reaction conditions. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established industrial processes. The protocol is intended for use by trained professionals in a well-equipped chemical laboratory.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a four-step process starting from phosphorus trichloride (PCl₃). The overall reaction scheme is as follows:

  • Thiophosphorylation: PCl₃ + S → PSCl₃

  • Methanolysis (Step 1): PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl

  • Methanolysis (Step 2): CH₃OP(S)Cl₂ + CH₃OH + NaOH → (CH₃O)₂P(S)Cl + NaCl + H₂O

  • Ammonolysis: (CH₃O)₂P(S)Cl + 2NH₃ → (CH₃O)₂P(S)NH₂ + NH₄Cl

Experimental Protocols

Materials and Reagents:

  • Phosphorus trichloride (PCl₃)

  • Sulfur (S)

  • Anhydrous methanol (CH₃OH)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH) or Ammonia (NH₃) gas

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Nitrogen gas (N₂)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

  • Vacuum pump

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

  • Phosphorus trichloride, thiophosphoryl chloride, and their intermediates are toxic and corrosive. Handle with extreme care.

  • The reaction should be conducted under an inert atmosphere (nitrogen) to prevent the formation of hazardous byproducts.

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

  • To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add phosphorus trichloride (PCl₃).

  • Gradually add sulfur powder to the flask while stirring.

  • Heat the reaction mixture to reflux (approximately 80-130°C) under a nitrogen atmosphere for 1-2 hours.

  • Continue heating at 130°C for an additional 2-3 hours until the reaction is complete. The completion of the reaction can be monitored by checking for the disappearance of PCl₃ (less than 0.5%).[1]

  • After completion, cool the reaction mixture to 40°C.

  • The crude thiophosphoryl chloride can be purified by distillation under vacuum (700-710 mm Hg) at a temperature of 40-70°C.[1]

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

  • In a separate reaction vessel, cool anhydrous methanol to 0-5°C.

  • Slowly add the purified thiophosphoryl chloride (PSCl₃) to the chilled methanol while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for 1 hour.

  • The resulting O-methyl phosphorodichloridothioate is typically used in the next step without isolation.

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate (DMPCT)

  • Prepare a solution of sodium hydroxide in methanol (methanolic lye).

  • In a reaction flask, dissolve the crude O-methyl phosphorodichloridothioate from the previous step in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0-5°C and slowly add the methanolic lye while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • The reaction progress can be monitored by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the phases are separated. The organic phase containing O,O-Dimethyl phosphorochloridothioate in dichloromethane is carried forward to the next step. It is important to keep this intermediate in solution at all times due to its instability.[1][2]

Step 4: Synthesis of this compound (DMPAT)

  • To the dichloromethane solution of O,O-Dimethyl phosphorochloridothioate, add a mixture of aqueous sodium hydroxide and ammonium hydroxide.

  • Stir the biphasic mixture vigorously at a controlled temperature (typically ambient temperature) for several hours.

  • The reaction can be monitored by GC analysis for the disappearance of the starting material.

  • After the reaction is complete, separate the organic layer.

  • The aqueous layer can be extracted with dichloromethane to recover any remaining product.

  • Combine the organic extracts. The resulting solution of this compound in dichloromethane can be used for subsequent applications or the solvent can be carefully removed under reduced pressure to yield the crude product. This product should also be maintained in solution whenever possible.[1]

Data Presentation

StepProductReagentsSolventYieldPurityReference
3O,O-Dimethyl PhosphorochloridothioateO-Methyl Phosphorodichloridothioate, Methanol, NaOHDichloromethane85-88%94-95%[2]
4This compoundO,O-Dimethyl Phosphorochloridothioate, NaOH, NH₄OHDichloromethane~98%~93%[1]

Experimental Workflow and Logic Diagrams

SynthesisWorkflow cluster_0 Step 1: Thiophosphorylation cluster_1 Step 2: Methanolysis I cluster_2 Step 3: Methanolysis II cluster_3 Step 4: Ammonolysis PCl3 PCl₃ PSCl3 PSCl₃ PCl3->PSCl3 + S Reflux S Sulfur S->PSCl3 PSCl3_2 PSCl₃ OMPDC O-Methyl Phosphorodichloridothioate PSCl3_2->OMPDC + CH₃OH 0-5°C MeOH1 Methanol MeOH1->OMPDC OMPDC_2 O-Methyl Phosphorodichloridothioate DMPCT O,O-Dimethyl Phosphorochloridothioate OMPDC_2->DMPCT + CH₃OH/NaOH 0-5°C, CH₂Cl₂ MeOH_NaOH Methanolic NaOH MeOH_NaOH->DMPCT DMPCT_2 O,O-Dimethyl Phosphorochloridothioate DMPAT O,O-Dimethyl Phosphoramidothioate DMPCT_2->DMPAT + NH₄OH/NaOH CH₂Cl₂ NH4OH_NaOH NH₄OH/NaOH NH4OH_NaOH->DMPAT

Caption: Synthetic workflow for this compound.

SignalingPathways PCl3 Phosphorus Trichloride (PCl₃) PSCl3 Thiophosphoryl Chloride (PSCl₃) PCl3->PSCl3 + S S Sulfur (S) S->PSCl3 OMPDC O-Methyl Phosphorodichloridothioate PSCl3->OMPDC + CH₃OH MeOH Methanol (CH₃OH) MeOH->OMPDC DMPCT O,O-Dimethyl Phosphorochloridothioate OMPDC->DMPCT + NaOH/CH₃OH NaOH_MeOH Sodium Hydroxide in Methanol NaOH_MeOH->DMPCT DMPAT O,O-Dimethyl Phosphoramidothioate DMPCT->DMPAT + NH₄OH NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->DMPAT

Caption: Reagent pathway for this compound synthesis.

References

Application Notes and Protocols: Isomerization of O,O-Dimethyl Phosphoramidothioate to Methamidophos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the isomerization of O,O-Dimethyl phosphoramidothioate (DMPAT) to its S-methyl isomer, Methamidophos (O,S-dimethyl phosphoramidothioate). This key reaction is a critical step in the synthesis of this important organophosphate insecticide.

Reaction Principle

The core of the synthesis is a rearrangement reaction where a methyl group migrates from an oxygen atom to the sulfur atom within the phosphoramidothioate molecule. This isomerization is typically facilitated by a catalytic agent and controlled heating.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of intermediates and the final isomerization to Methamidophos, based on data from process chemistry patents.

Table 1: Synthesis of O,O-Dimethyl Phosphorochloridothioate (Intermediate)

ParameterValueReference
SolventDichloromethane (CH₂Cl₂)[1]
ReactantsO-Methyl Phosphorodichloridothioate, "Methyl Lye" (Methanol and Sodium Hydroxide)[1]
Temperature-5 to 5 °C[1]
Reaction Time2-3 hours for addition, 1 hour for continued stirring[1]
Yield85-88%[1][2][3]
Purity94-95% (by GC analysis)[1][2][3]

Table 2: Synthesis of this compound (DMPAT)

ParameterValueReference
SolventDichloromethane (CH₂Cl₂)[1][2]
ReactantsO,O-Dimethyl Phosphorochloridothioate, Sodium Hydroxide, Ammonium Hydroxide[1]
Temperature40 °C (in a CSTR system)[1][3]
Residence Time3 hours[1][3]
Yield98%[2][3]
Purity93%[2][3]

Table 3: Isomerization of DMPAT to Methamidophos

ParameterValueReference
Catalysts Dimethyl sulfate, Methyl chloride, Monobromethane, Methyl iodide, Methyl tosylate[1][2][4]
Solvent Dichloromethane (CH₂Cl₂) is used in the preceding steps and the product is maintained in solution.[1][2]
Temperature Range 35 °C to 45 °C (preferred 40 °C) or 30 °C to 70 °C[4][5]
Reaction Time 1 to 7 hours (preferred 1 to 3 hours) or 2 to 10 hours[4][5]
Yield Can reach over 94%[6]
Purity Can reach over 94%[6]

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive methodology.

Protocol 1: General Isomerization of this compound

This protocol describes the core isomerization step.

Materials:

  • This compound (DMPAT) solution in Dichloromethane

  • Catalyst (e.g., Dimethyl sulfate)

  • Reaction vessel with heating, stirring, and inert atmosphere capabilities (e.g., Nitrogen blanket)

Procedure:

  • Charge the reaction vessel with the solution of this compound in dichloromethane. It is critical to keep the DMPAT in solution at all times, as the neat compound can be explosive.[1]

  • Under an inert atmosphere (e.g., Nitrogen), add a catalytic amount of dimethyl sulfate to the stirred solution.[1][2]

  • Heat the reaction mixture to a temperature between 35 °C and 45 °C.[5] A broader range of 30 °C to 70 °C has also been reported.[4]

  • Maintain the reaction at this temperature with continuous agitation for a period of 1 to 7 hours.[5] The optimal time may vary, with some procedures suggesting 1 to 3 hours.[5]

  • Monitor the progress of the reaction by a suitable analytical method (e.g., Gas Chromatography) to determine the conversion of the starting material to Methamidophos.

  • Once the reaction is deemed complete, the resulting mixture containing O,S-dimethyl phosphoramidothioate (Methamidophos) can be further processed.

  • For enhanced yield and purity, a "lagering" step can be introduced where the mixture is held at 35 °C to 45 °C with agitation for an additional 3 to 6 hours.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process from the precursor to the final product, Methamidophos.

Isomerization_Workflow cluster_start Starting Material Preparation cluster_reaction Isomerization Reaction cluster_product Product DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) in CH₂Cl₂ Solution Isomerizer Isomerization Reactor DMPAT->Isomerizer Charge Reactor Methamidophos Methamidophos (O,S-dimethyl phosphoramidothioate) Isomerizer->Methamidophos Reaction Time: 1-7 hours catalyst Catalyst (e.g., Dimethyl Sulfate) catalyst->Isomerizer Add heating Heating (35-45°C) heating->Isomerizer Apply Heat

Caption: Workflow for the catalytic isomerization of DMPAT to Methamidophos.

References

Catalysts for O,O-Dimethyl phosphoramidothioate isomerization to O,S-dimethyl phosphoramidothioate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of O,O-dimethyl phosphoramidothioate to its more biologically active S-methyl isomer, O,S-dimethyl phosphoramidothioate (methamidophos), is a critical transformation in the synthesis of valuable organophosphate compounds. This rearrangement, known as the thiono-thiolo rearrangement, involves the migration of a methyl group from an oxygen atom to the sulfur atom, converting the thiono (P=S) moiety to a thiolo (P=O) group. This conversion is often catalyzed to achieve higher yields and purity under controlled reaction conditions. These application notes provide an overview of common catalysts, a summary of reaction conditions, and a detailed experimental protocol for this isomerization.

Catalysts for Isomerization

Several alkylating agents have been identified as effective catalysts for the isomerization of this compound. The most commonly cited and preferred catalyst is dimethyl sulfate .[1][2][3][4] Other suitable catalysts include methyl esters of organic sulfonic acids, such as methyl methanesulfonate, methyl benzenesulfonate, and methyl toluenesulfonate.[1][4] Dimethyl sulfoxide (DMSO) has also been mentioned as a potential catalyst.[4] The selection of the catalyst can influence the reaction rate and overall efficiency of the isomerization process.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various sources for the catalytic isomerization of this compound. Please note that direct comparison can be challenging due to variations in experimental setups and reporting standards.

CatalystStarting Material Purity (%)Catalyst Loading (w/w %)Temperature (°C)Time (h)Final Product Purity (%)Reference
Dimethyl Sulfate86.3~6.340679.1US5616769A
Dimethyl Sulfate86.3~6.440879.1US5616769A
Dimethyl SulfateNot SpecifiedCatalytic35-451-7>79 (implied)[2]
Methyl Esters of Organic Sulfonic AcidsNot SpecifiedCatalytic35-451-7Not Specified[2]

Note: Older methods for this isomerization are reported to have yields ranging from 30% to 75%.[2] The improved catalytic processes described in the referenced patents claim at least a 4% increase in yield and purity over conventional methods that operate at higher temperatures (70-75°C) without a "lagering" step.[1][2]

Experimental Protocols

This section provides a detailed methodology for the isomerization of this compound to O,S-dimethyl phosphoramidothioate using dimethyl sulfate as the catalyst. This protocol is a synthesis of information found in the cited patents.[1][2][4]

Materials:

  • This compound

  • Dimethyl sulfate (catalyst)

  • Reaction vessel (isomerizer) equipped with a stirrer and temperature control

  • Inert atmosphere (e.g., nitrogen)

Protocol:

  • Charging the Reactor: Charge the reaction vessel with this compound.

  • Catalyst Addition: Under an inert atmosphere, add a catalytic amount of dimethyl sulfate to the reaction vessel.

  • Isomerization Reaction:

    • Heat the reaction mixture to a temperature between 35°C and 45°C with agitation.[1][2]

    • Maintain this temperature for a period of 1 to 7 hours to facilitate the isomerization.[2]

  • Lagering Step:

    • After the initial isomerization period, continue to heat the mixture at a temperature of 35°C to 45°C with agitation for an additional 3 to 6 hours.[1][2] This "lagering" step is intended to drive the reaction to completion and improve the overall yield and purity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the O,S-isomer to the remaining O,O-starting material.

  • Work-up: Once the reaction is deemed complete, the product, O,S-dimethyl phosphoramidothioate, can be purified using appropriate methods, which may include extraction and distillation, depending on the desired final purity.

Visualizations

Reaction Mechanism: Thiono-Thiolo Rearrangement

The isomerization proceeds via a thiono-thiolo rearrangement, which is believed to occur through an intermolecular methylation-demethylation mechanism when catalyzed by an alkylating agent like dimethyl sulfate.

G cluster_0 Thiono-Thiolo Rearrangement start O,O-Dimethyl phosphoramidothioate (Thiono form) intermediate Quaternary phosphonium intermediate start->intermediate Methylation of S product O,S-Dimethyl phosphoramidothioate (Thiolo form) intermediate->product Demethylation of O catalyst_out Dimethyl Sulfate (Regenerated) product->catalyst_out catalyst_in Dimethyl Sulfate (Catalyst) catalyst_in->intermediate

Caption: Proposed mechanism for the catalyzed thiono-thiolo rearrangement.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the catalytic isomerization.

G cluster_1 Experimental Workflow start Start: O,O-Dimethyl phosphoramidothioate add_catalyst Add Catalyst (e.g., Dimethyl Sulfate) start->add_catalyst isomerization Isomerization (35-45°C, 1-7h) add_catalyst->isomerization lagering Lagering (35-45°C, 3-6h) isomerization->lagering monitoring Reaction Monitoring (GC/NMR) lagering->monitoring workup Product Purification monitoring->workup end End: O,S-Dimethyl phosphoramidothioate workup->end

References

Application Notes and Protocols: Acetylation of O,O-Dimethyl Phosphoramidothioate with Ketene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the acetylation of O,O-Dimethyl phosphoramidothioate (DMPAT) using ketene. This reaction is a crucial step in the synthesis of N-acetyl-O,S-dimethylphosphoramidothioate, a compound of significant interest in the development of various bioactive molecules. The following sections outline the reaction mechanism, provide a summary of reaction parameters, and detail an experimental protocol based on established methodologies.

This compound is a key intermediate in the production of organophosphate insecticides, such as acephate.[1] The acetylation of the amino group of DMPAT modifies its biological activity and physicochemical properties. While traditional acetylation methods often employ acetic anhydride, the use of ketene presents an alternative route.[2][3][4][5]

Reaction and Mechanism

The acetylation of this compound with ketene involves the nucleophilic attack of the nitrogen atom of the phosphoramidothioate on the electrophilic carbonyl carbon of ketene. This reaction results in the formation of an N-acetylated product. The reaction is typically carried out in the presence of an acylation catalyst in an organic solvent.[5]

A proposed logical workflow for the synthesis is presented below:

cluster_prep Preparation of Starting Material cluster_reaction Acetylation Reaction cluster_workup Product Isolation and Purification DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) ReactionVessel Reaction in Organic Solvent with Acylation Catalyst DMPAT->ReactionVessel Ketene Ketene Gas Ketene->ReactionVessel Isomerization Isomerization (if required) ReactionVessel->Isomerization Reaction Mixture Crystallization Crystallization Isomerization->Crystallization Separation Solid-Liquid Separation Crystallization->Separation Drying Drying Separation->Drying Product Acetylated O,O-Dimethyl phosphoramidothioate Drying->Product

Caption: Logical workflow for the acetylation of DMPAT.

Quantitative Data Summary

The following table summarizes the reaction conditions for the acetylation of this compound with ketene as described in the literature.[5]

ParameterValue
Reactants
This compound1 part (by mass)
Ketene0.15 - 0.40 parts (by mass)
Solvent
Organic SolventEthylene dichloride
Catalyst
Acylation Catalyst(Not specified in detail in public documents)
Reaction Conditions
Temperature-20 to 50 °C
Reaction Time2 to 8 hours
Post-Reaction Isomerization
Isomerization CatalystMethyl-sulfate, methyl chloride, monobromethane, methyl iodide, or methyl tosylate
Isomerization Temperature30 to 70 °C
Isomerization Time2 to 10 hours

Experimental Protocol

This protocol is based on a method for preparing acephate, which involves the acetylation of this compound with ketene.[5]

4.1. Materials and Equipment

  • Reactants: this compound (DMPAT), Ketene gas

  • Solvent: Ethylene dichloride

  • Catalyst: Suitable acylation catalyst

  • Isomerization Catalyst: e.g., Methyl sulfate

  • Equipment: Jacketed glass reactor with overhead stirrer, gas inlet tube, thermometer, and condenser. Schlenk line or similar inert gas setup. Crystallization vessel. Filtration apparatus. Vacuum oven.

4.2. Procedure

Step 1: Reaction Setup

G cluster_0 Reactor Preparation cluster_1 Catalyst Addition cluster_2 Ketene Introduction cluster_3 Isomerization and Work-up p1 Charge reactor with DMPAT and ethylene dichloride. p2 Establish an inert atmosphere (e.g., Nitrogen). p1->p2 p3 Cool the reactor to the desired temperature (-20 to 50 °C). p2->p3 p4 Add the acylation catalyst to the reaction mixture. p3->p4 p5 Introduce ketene gas subsurface with vigorous stirring. p4->p5 p6 Monitor the reaction progress (e.g., by TLC or GC). p5->p6 p7 Maintain the reaction for 2-8 hours. p6->p7 p8 Add isomerization catalyst and heat to 30-70 °C for 2-10 hours. p7->p8 p9 Cool the reaction mixture. p8->p9 p10 Proceed to crystallization. p9->p10

Caption: Experimental workflow for the acetylation reaction.

  • Preparation: In a jacketed glass reactor equipped with an overhead stirrer, gas inlet tube, and thermometer, charge this compound and ethylene dichloride. The mass ratio of ketene to this compound should be between 0.15:1 and 0.40:1.[5]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.

  • Cooling: Cool the stirred solution to the desired reaction temperature, between -20 °C and 50 °C.[5]

  • Catalyst Addition: Add a suitable acylation catalyst to the reaction mixture.

  • Ketene Addition: Introduce a stream of ketene gas below the surface of the reaction mixture with vigorous stirring. The addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion: Continue the reaction for 2 to 8 hours, or until the starting material is consumed.[5]

Step 2: Isomerization (If required for the final product, e.g., Acephate)

  • Catalyst Addition: To the solution of acetylated this compound, add an isomerization catalyst such as methyl-sulfate, methyl chloride, monobromethane, methyl iodide, or methyl tosylate.[5]

  • Heating: Heat the reaction mixture to a temperature between 30 °C and 70 °C.[5]

  • Reaction Time: Maintain the reaction at this temperature for 2 to 10 hours.[5]

Step 3: Product Isolation

  • Crystallization: Cool the reaction mixture to induce crystallization of the product.

  • Filtration: Collect the solid product by filtration.

  • Drying: Dry the product under vacuum to remove any residual solvent.

4.3. Safety Precautions

  • Ketene is a highly toxic and reactive gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Organophosphate compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions.

Conclusion

The acetylation of this compound using ketene provides a viable pathway for the synthesis of N-acetylated phosphoramidothioates. The reaction conditions can be controlled to achieve the desired product. The provided protocol, based on patent literature, serves as a foundational method that can be optimized for specific research and development needs. Careful handling of hazardous reagents and adherence to safety protocols are paramount for the successful and safe execution of this procedure.

References

Application Notes and Protocols for the Purity Assessment of O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of O,O-Dimethyl phosphoramidothioate (DMPAT), a key intermediate in the synthesis of various organophosphorus compounds. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are designed to ensure accurate purity assessment and impurity profiling.

Introduction

This compound (CAS No. 17321-47-0) is a critical building block in the chemical and pharmaceutical industries. Its purity directly impacts the quality, yield, and safety profile of the final products. Therefore, robust and reliable analytical methods are essential for its quality control. This document outlines validated methods for determining the purity of DMPAT and identifying potential process-related impurities.

Potential Impurities

During the synthesis of DMPAT, several impurities can arise. The primary impurities of concern include:

  • Trimethyl thiophosphate: A common side-product from the manufacturing process.[1]

  • Methamidophos: Can be formed through rearrangement of DMPAT.[1]

  • Unreacted starting materials and intermediates: Such as O,O-dimethyl phosphorochloridothioate.

Analytical Methods for Purity Assessment

Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for the purity assessment of volatile and semi-volatile compounds like DMPAT. It offers high resolution and sensitivity for separating the main component from its impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: TG-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Accurately weigh approximately 50 mg of the DMPAT sample and dissolve it in 10 mL of acetone.

  • Quantification: The purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of DMPAT by the total peak area of all components in the chromatogram.

Workflow for GC-FID Purity Assessment:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh DMPAT Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

GC-FID Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a versatile method for the analysis of DMPAT and its less volatile impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and water (gradient elution).

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 20 mg of the DMPAT sample and dissolve in 10 mL of acetonitrile:water (50:50, v/v).

  • Quantification: Purity is determined by area normalization, similar to the GC method.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and powerful technique for the purity assessment of organophosphorus compounds.[3][4][5] The 100% natural abundance of the ³¹P nucleus and its wide chemical shift range allow for excellent signal dispersion and accurate quantification, often without the need for a reference standard for relative purity determination.[3][6]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Non-protic solvents like DMSO-d₆ are recommended to avoid deuterium exchange with any acidic protons.[3][4]

  • Internal Standard (for absolute quantification): A certified reference material with a known purity and a distinct ³¹P chemical shift, such as triphenyl phosphate or phosphonoacetic acid.[4][7]

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

    • Relaxation Delay (d1): 5 times the longest T₁ of any phosphorus signal in the sample (typically 20-30 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Sample Preparation: Accurately weigh 20-30 mg of the DMPAT sample and, if performing absolute quantification, an appropriate amount of the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Quantification:

    • Relative Purity: Calculate the purity by integrating the signal corresponding to DMPAT and any phosphorus-containing impurities. The purity is the ratio of the DMPAT integral to the sum of all phosphorus signal integrals.

    • Absolute Purity (qNMR): Calculate the absolute purity using the following formula:

      Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of phosphorus nuclei

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Workflow for ³¹P NMR Purity Assessment:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh DMPAT Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard (for qNMR) weigh_std->dissolve acquire Acquire ³¹P NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

³¹P NMR Experimental Workflow

Data Presentation

The quantitative data obtained from the analytical methods should be summarized for easy comparison.

Table 1: Purity of this compound by Different Methods

Analytical MethodPurity (%)Key Impurities Detected
GC-FID93 - 95%[1]Trimethyl thiophosphate, Methamidophos[1]
HPLC-UV> 95% (Typical)Less volatile impurities
³¹P NMR> 95% (Typical)Phosphorus-containing impurities

Table 2: Comparison of Analytical Methods

ParameterGC-FIDHPLC-UV³¹P NMR
Principle Separation based on volatility and polaritySeparation based on polarityNuclear magnetic resonance of ³¹P nucleus
Selectivity GoodGoodExcellent for P-containing compounds
Quantification Relative (Area %)Relative (Area %)Relative and Absolute (qNMR)
Sample Prep. Simple dissolutionSimple dissolutionSimple dissolution
Run Time ~20-30 min~30 min~10-20 min
Impurity ID Requires standardsRequires standardsStructural information possible

Conclusion

The analytical methods described provide a comprehensive framework for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification or the identification of unknown impurities. For routine quality control, GC-FID and HPLC-UV are robust and reliable methods. For definitive purity assessment and structural elucidation of phosphorus-containing impurities, ³¹P NMR is the method of choice. The implementation of these protocols will ensure the high quality and consistency of this compound used in research and manufacturing.

References

Application Note: Gas Chromatography Analysis of O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is a significant intermediate in the chemical synthesis of widely used organophosphate pesticides, such as acephate and methamidophos.[1] Accurate and reliable quantification of DMPAT is crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) is the analytical method of choice for organophosphorus compounds due to its high resolution and the availability of sensitive, selective detectors. This application note provides a detailed protocol for the analysis of this compound using GC coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), both of which offer excellent selectivity for phosphorus-containing compounds.[2][3]

Principle

The method involves the extraction of this compound from a given matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph. In the GC system, the sample is vaporized and carried by an inert gas through a capillary column. The separation of DMPAT from other components is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Following separation, the analyte is detected by a phosphorus-specific detector (FPD or NPD), which generates a signal proportional to the amount of the analyte present. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials

1.1. Gas Chromatography System

  • Gas Chromatograph: An Agilent 7890 GC or equivalent, equipped with a split/splitless inlet and a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[4]

  • Analytical Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-1701P (30 m x 0.32 mm ID, 0.25 µm film thickness) are recommended.[4][5][6]

  • Carrier Gas: Helium (99.99% purity) at a constant flow rate.[5][6]

  • Data System: A compatible data acquisition and processing system.

1.2. Reagents and Standards

  • Solvents: Pesticide residue grade acetone, methylene chloride, ethyl acetate, and hexane.

  • Reference Standard: this compound (CAS No. 17321-47-0) of known purity.[7]

  • Internal Standard (Optional): Tributyl phosphate or triphenyl phosphate can be used.[2]

  • Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours to remove impurities.

Instrument Parameters

The following GC parameters serve as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Inlet
Inlet Temperature250°C[6]
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature Program
Initial Temperature100°C, hold for 1 min
Ramp 125°C/min to 180°C
Ramp 24°C/min to 200°C
Ramp 310°C/min to 250°C, hold for 2 min[5]
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[5][6]
Detector (FPD)
Detector Temperature250°C[5]
Hydrogen FlowAs per manufacturer's recommendation
Air FlowAs per manufacturer's recommendation
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Store at 4°C in the dark.

  • Intermediate Standard Solution (10 µg/mL): Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the intermediate standard solution with the appropriate solvent (typically the final solvent of the sample extract).

Sample Preparation Protocols

The choice of extraction method depends on the sample matrix.

4.1. Aqueous Samples (e.g., Water) This protocol is adapted from EPA Method 8141B.[2][8]

  • Transfer a 100 mL water sample to a 250 mL separatory funnel.

  • Add 30 mL of methylene chloride and shake vigorously for 2 minutes.

  • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

  • Repeat the extraction twice more with fresh 30 mL portions of methylene chloride.

  • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The final volume can be adjusted to 1.0 mL for GC analysis.

4.2. Solid Samples (e.g., Soil, Crops)

  • Homogenize a representative 10-20 g sample.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Extract the sample using an appropriate method such as Soxhlet extraction or ultrasonic extraction with a 1:1 mixture of hexane-acetone or methylene chloride-acetone.[2][8]

  • After extraction, concentrate the solvent to a small volume (approx. 5 mL).

  • Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel column may be required to remove interferences.[9]

  • Concentrate the final cleaned extract to 1.0 mL under a gentle stream of nitrogen.

4.3. Biological Samples (e.g., Plasma)

  • To a 2 mL plasma sample, add 2 mL of acetone and vortex for 1 minute to precipitate proteins.

  • Centrifuge the sample and collect the supernatant.

  • Add 2 mL of methylene chloride to the supernatant, vortex, and centrifuge to separate the layers.[5]

  • Collect the organic (bottom) layer. Repeat the extraction.

  • Combine the organic extracts and concentrate to near dryness.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.[5]

Data Presentation

The performance of the GC method should be validated for linearity, recovery, precision, and sensitivity. The following table summarizes typical performance data for the analysis of organophosphorus compounds using similar GC methods.

ParameterTypical ValueDescription
Linearity (R²) > 0.996The coefficient of determination for the calibration curve over the working concentration range.[5]
Recovery 85% - 110%The percentage of the analyte recovered from a spiked matrix sample. Varies by matrix.[4][5][9]
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's repeatability.
LOD 0.1 - 5.0 ng/mLThe lowest concentration of the analyte that can be reliably detected. Matrix-dependent.[5]
LOQ 0.5 - 15.0 ng/mLThe lowest concentration of the analyte that can be accurately quantified.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key GC parameters.

G Experimental Workflow for GC Analysis of DMPAT cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Aqueous/Solid/Biological) extraction Solvent Extraction (LLE, SPE, Soxhlet) sample->extraction cleanup Extract Cleanup (e.g., Silica Gel) extraction->cleanup concentrate Concentration/ Solvent Exchange cleanup->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection FPD/NPD Detection separation->detection integration Peak Integration detection->integration quant Quantification (Calibration Curve) integration->quant report Reporting quant->report

Caption: Overall workflow from sample collection to final data reporting.

G Key Parameter Relationships in GC Method Method GC Method Performance RT Retention Time Method->RT Resolution Peak Resolution Method->Resolution Sensitivity Sensitivity Method->Sensitivity Selectivity Selectivity Method->Selectivity Temp Oven Temp. Temp->Method Column Column (Phase, Length, ID) Column->Method Flow Carrier Gas Flow Rate Flow->Method Detector Detector (FPD/NPD) Detector->Method

Caption: Interplay of GC parameters and their effect on analytical performance.

References

Application Notes and Protocols for the Detection of O,O-Dimethyl phosphoramidothioate by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl phosphoramidothioate is an organophosphorus compound of significant interest due to its potential presence as an impurity or metabolite related to certain pesticides. Accurate and sensitive detection is crucial for food safety, environmental monitoring, and toxicological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the quantification of this analyte in complex matrices.

This document provides a detailed application note and experimental protocols for the detection of this compound. The methodology is based on established principles for the analysis of its structural isomer, methamidophos, providing a robust starting point for method development and validation.

Analytical Approach

The recommended approach utilizes a reverse-phase liquid chromatography system for separation, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM).

Key Analytical Parameters

ParameterDescription
Analyte This compound
CAS Number 17321-47-0
Molecular Formula C₂H₈NO₂PS
Molecular Weight 141.13 g/mol
Precursor Ion (m/z) 142.0 [M+H]⁺
Product Ions (m/z) 94.0, 125.0
Ionization Mode Electrospray Ionization (ESI), Positive

Experimental Protocols

Standard Preparation

Materials:

  • This compound analytical standard (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with acetonitrile.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Fruit and Vegetable Matrices

Materials:

  • Homogenized sample (e.g., tomato, spinach)

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (s)
This compound (Quantifier)142.094.0150.05
This compound (Qualifier)142.0125.0100.05

Quantitative Data Summary

The following table summarizes expected quantitative performance based on the analysis of the isomeric compound, methamidophos. These values should be validated specifically for this compound in the target matrix.

ParameterExpected ValueReference Matrix
Limit of Detection (LOD) 0.1 - 1 ng/mLWater, Urine
Limit of Quantification (LOQ) 0.5 - 5 ng/mLWater, Urine
Linearity (r²) > 0.99-
Recovery 80 - 110%Various Food Matrices
Precision (%RSD) < 15%-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Fruit, Vegetable) homogenize Homogenization sample->homogenize extract QuEChERS Extraction homogenize->extract cleanup d-SPE Cleanup extract->cleanup lc Liquid Chromatography (C18 Separation) cleanup->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

validation_parameters center Method Validation lod Limit of Detection (LOD) center->lod loq Limit of Quantification (LOQ) center->loq linearity Linearity & Range center->linearity accuracy Accuracy (Recovery) center->accuracy precision Precision (Repeatability & Reproducibility) center->precision selectivity Selectivity center->selectivity

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective detection of this compound using LC-MS/MS. The detailed protocols for standard preparation, sample extraction using the QuEChERS method, and instrumental analysis serve as a valuable resource for researchers and scientists. It is essential to perform a full method validation in the specific matrix of interest to ensure data quality and regulatory compliance.

Application of ³¹P NMR Spectroscopy for the Structural Elucidation of O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the structural analysis of O,O-Dimethyl phosphoramidothioate. It includes an overview of the technique, expected spectral data, a detailed experimental protocol, and visual workflows to aid in understanding the methodology and data interpretation.

Introduction to ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds.[1][2] The ³¹P nucleus offers several advantages for NMR analysis, including a 100% natural abundance and a spin quantum number of 1/2, which results in sharp and well-resolved NMR signals.[1] The large chemical shift range of ³¹P NMR, spanning over 700 ppm, allows for the sensitive differentiation of phosphorus atoms in various chemical environments.[1]

For the structural elucidation of this compound, ³¹P NMR spectroscopy provides unambiguous evidence of the phosphorus center's oxidation state and coordination environment. The chemical shift (δ) is indicative of the electronic environment around the phosphorus nucleus, while the coupling constants (J) reveal information about the connectivity to neighboring NMR-active nuclei, primarily protons (¹H).

Structural Elucidation of this compound

The structure of this compound features a central phosphorus atom double-bonded to a sulfur atom (thiophosphoryl group), single-bonded to two methoxy groups (-OCH₃), and a nitrogen atom of an amino group (-NH₂).

Expected ³¹P NMR Spectral Data:

  • Chemical Shift (δ): The chemical shift of the phosphorus nucleus in this compound is expected to be in the range typical for thiophosphates. Based on related compounds with a S=P(OR)₃ core, the chemical shift is anticipated to be in the downfield region of the spectrum, estimated to be around 60-75 ppm relative to the 85% H₃PO₄ standard. This downfield shift is characteristic of the deshielding effect of the electronegative oxygen and sulfur atoms bound to the phosphorus.

  • Coupling Constants (J):

    • Proton-decoupled ³¹P NMR Spectrum: In a proton-decoupled spectrum, the phosphorus signal will appear as a singlet , as all couplings to protons are removed. This experiment is useful for confirming the presence of a single phosphorus environment.

    • Proton-coupled ³¹P NMR Spectrum: In a proton-coupled spectrum, the phosphorus signal will exhibit splitting due to coupling with neighboring protons. The primary couplings to consider are:

      • ³J(P,H): Three-bond coupling to the protons of the two methoxy groups (-OCH₃). This would be expected to split the phosphorus signal into a septet (a multiplet with seven lines) due to coupling with six equivalent protons. Typical ³J(P,H) coupling constants for P-O-C-H interactions are in the range of 5-20 Hz.

      • ²J(P,H): Two-bond coupling to the protons of the amino group (-NH₂). This coupling may or may not be resolved, depending on the rate of proton exchange on the nitrogen atom. If resolved, it would further split the signal.

Quantitative Data Summary

The following table summarizes the expected ³¹P NMR spectral parameters for this compound.

ParameterExpected Value/MultiplicityRemarks
Chemical Shift (δ) ~ 60 - 75 ppmRelative to 85% H₃PO₄. This is an estimated value based on similar thiophosphate compounds.
Multiplicity (¹H-decoupled) SingletConfirms a single phosphorus environment.
Multiplicity (¹H-coupled) SeptetDue to ³J(P,H) coupling with the six protons of the two methoxy groups. Further splitting from coupling to -NH₂ protons is possible but may not be resolved.
³J(P,H) Coupling Constant ~ 5 - 20 HzTypical range for three-bond coupling through a P-O-C-H linkage.

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

This protocol outlines the steps for acquiring a high-quality ³¹P NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and is inert. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organophosphorus compounds. For compounds with exchangeable protons, such as the amino group in the target molecule, aprotic solvents like DMSO-d₆ are recommended to avoid deuterium exchange effects.[3]

  • Concentration: Prepare a solution of this compound at a concentration of 10-50 mg/mL.

  • Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used. This is assigned a chemical shift of 0 ppm.

  • NMR Tube: Transfer the sample solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

2. NMR Spectrometer Setup:

  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters (¹H-decoupled):

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Width: Calibrate the 90° pulse width for ³¹P. A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for phosphoramidothioates (e.g., -50 to 150 ppm).

  • Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 64-256 scans).

4. Acquisition Parameters (¹H-coupled):

  • Pulse Program: Use a standard single-pulse experiment without proton decoupling.

  • Gated Decoupling: To observe proton couplings without the nuclear Overhauser effect (NOE), an inverse gated decoupling sequence can be used.[4]

  • Other parameters (spectral width, acquisition time, relaxation delay, number of scans) will be similar to the decoupled experiment.

5. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

  • Integration: For quantitative analysis, integrate the signal of interest. Note that integrations in standard decoupled spectra can be inaccurate due to the NOE; inverse gated decoupling is recommended for accurate quantification.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample O,O-Dimethyl phosphoramidothioate Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tune_Lock_Shim Tune, Lock, Shim Spectrometer->Tune_Lock_Shim Setup_Params Set Acquisition Parameters Tune_Lock_Shim->Setup_Params Acquire_Data Acquire Spectrum Setup_Params->Acquire_Data FID Raw FID Data Acquire_Data->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference to Standard Phase_Baseline->Reference Analysis Analyze Spectrum (δ, J, Multiplicity) Reference->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Experimental workflow for ³¹P NMR spectroscopy.

Structural_Elucidation cluster_data ³¹P NMR Spectral Data Chem_Shift Chemical Shift (δ) ~60-75 ppm Interp_Shift Downfield shift indicates P=S bond and electronegative O and N substituents. Chem_Shift->Interp_Shift Multiplicity Multiplicity (Septet in ¹H-coupled) Interp_Multiplicity Septet indicates coupling to six equivalent protons. Multiplicity->Interp_Multiplicity Coupling Coupling Constant (³JPH) ~5-20 Hz Interp_Coupling ³JPH value is consistent with P-O-C-H connectivity. Coupling->Interp_Coupling Structure Deduced Structure: This compound Interp_Shift->Structure Interp_Multiplicity->Structure Interp_Coupling->Structure

Caption: Structural elucidation from ³¹P NMR data.

References

Application Notes and Protocols for FT-IR Analysis of O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl phosphoramidothioate is an organophosphorus compound of significant interest in various fields, including as an intermediate in the synthesis of pharmaceuticals and pesticides. Its chemical structure, featuring a thiophosphoryl group, P-N amide linkage, and methoxy groups, gives rise to a unique vibrational signature that can be effectively characterized using Fourier Transform Infrared (FT-IR) spectroscopy. FT-IR analysis provides a rapid and non-destructive method for the identification and structural elucidation of this molecule by identifying its key functional groups. This document provides a detailed guide to the FT-IR analysis of this compound, including characteristic vibrational frequencies, experimental protocols, and data interpretation.

Functional Group Analysis by FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. While a definitive, publicly available spectrum for this specific compound is not readily found, the expected absorption regions can be accurately predicted based on data from analogous organophosphorus compounds and established FT-IR correlation tables.

The key functional groups and their expected FT-IR absorption regions are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H (Amide)Stretching3400 - 3200MediumMay appear as a single or double peak for a primary amine. Broadening can occur due to hydrogen bonding.
C-H (Methyl)Asymmetric & Symmetric Stretching3000 - 2850Medium to StrongCharacteristic of the methoxy (-OCH₃) groups.
P=S (Thiophosphoryl)Stretching800 - 600StrongThis is a key characteristic peak for thiophosphoryl compounds. The exact position can be influenced by the other substituents on the phosphorus atom.
P-O-C (Phosphoester)Asymmetric & Symmetric Stretching1050 - 970StrongRepresents the vibrations of the P-O-CH₃ linkages. Often appears as a strong, complex band.
P-N (Phosphorus-Nitrogen)Stretching990 - 900Medium to StrongThe position of this band can sometimes overlap with other vibrations in the fingerprint region.
N-H (Amide)Bending1650 - 1580MediumBending vibration of the N-H bond in the primary amide group.
C-H (Methyl)Bending1470 - 1430MediumScissoring and bending vibrations of the methyl groups.

Experimental Protocols

This section outlines the necessary steps for performing FT-IR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum. This compound is typically a liquid or a low-melting solid at room temperature.

For Liquid Samples (Neat):

  • Place a single, small drop of the this compound sample onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Carefully place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

  • Ensure there are no air bubbles trapped within the film.

  • Mount the salt plates in the spectrometer's sample holder.

For Solid Samples (KBr Pellet Method):

  • In a clean agate mortar, grind 1-2 mg of the solid this compound sample to a fine powder.

  • Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet and place it in the spectrometer's sample holder.

FT-IR Spectrometer Parameters

The following are general instrument settings suitable for the analysis. These may be optimized based on the specific instrument and sample concentration.

ParameterRecommended Setting
Scan Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16 - 32
ApodizationHapp-Genzel
Background ScanA background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected prior to running the sample.
Data Acquisition and Processing
  • Place the prepared sample in the spectrometer.

  • Acquire the FT-IR spectrum using the parameters defined above.

  • Process the spectrum by performing a background subtraction.

  • If necessary, perform baseline correction and smoothing to improve the quality of the spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Data Visualization

Experimental Workflow

The general workflow for the FT-IR analysis of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample O,O-Dimethyl phosphoramidothioate Prep Prepare Sample (Neat Liquid Film or KBr Pellet) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Functional Group Peaks Process->Identify Interpret Structural Elucidation Identify->Interpret

FT-IR Experimental Workflow
Logical Relationship for Functional Group Identification

The process of identifying the functional groups of this compound from its FT-IR spectrum follows a logical progression of examining different spectral regions.

functional_group_identification Start Analyze FT-IR Spectrum of This compound Region1 3500-2800 cm⁻¹ Region Start->Region1 Region2 1700-1400 cm⁻¹ Region Start->Region2 Region3 1100-600 cm⁻¹ Region Start->Region3 NH_CH_Stretch Observe N-H Stretch (~3300 cm⁻¹) & C-H Stretch (~2950 cm⁻¹) Region1->NH_CH_Stretch NH_Bend Observe N-H Bend (~1620 cm⁻¹) & C-H Bend (~1450 cm⁻¹) Region2->NH_Bend PS_POC_PN Identify Strong Peaks for: P=S Stretch (~700 cm⁻¹) P-O-C Stretch (~1020 cm⁻¹) P-N Stretch (~950 cm⁻¹) Region3->PS_POC_PN Conclusion Confirmation of This compound Functional Groups NH_CH_Stretch->Conclusion NH_Bend->Conclusion PS_POC_PN->Conclusion

Functional Group Identification Logic

Conclusion

FT-IR spectroscopy is an invaluable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the provided data on characteristic vibrational frequencies, researchers can confidently identify the key functional groups of this compound. The combination of a systematic experimental approach and a thorough understanding of spectral interpretation will ensure accurate and reliable results in the analysis of this compound and related organophosphorus compounds.

Application of O,O-Dimethyl phosphoramidothioate in the synthesis of novel phosphoramidothioates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel phosphoramidothioates utilizing O,O-dimethyl phosphoramidothioate as a key starting material or intermediate. The methodologies outlined are collated from established scientific literature and patents, offering a practical guide for the synthesis of diverse phosphoramidothioate derivatives.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of organophosphorus compounds, including insecticides and potential therapeutic agents. Its reactive nature allows for modifications at the phosphorus center, the nitrogen atom, and through isomerization, enabling the generation of diverse molecular architectures. This document details two primary applications: the isomerization to O,S-dimethyl phosphoramidothioate and the synthesis of N-substituted phosphoramidothioates.

Isomerization of this compound to O,S-Dimethyl Phosphoramidothioate (Methamidophos)

A significant application of this compound is its isomerization to the potent insecticide, O,S-dimethyl phosphoramidothioate, commonly known as methamidophos. This process typically involves heating in the presence of a catalyst.

Quantitative Data Summary
ParameterValueReference
Starting MaterialThis compound[1]
ProductO,S-Dimethyl phosphoramidothioate[1]
CatalystDimethyl sulfate[1][2][3]
Isomerization Temperature35°C to 45°C[1]
Isomerization Time1 to 7 hours[1]
Lagering Temperature35°C to 45°C[1]
Lagering Time3 to 6 hours[1]
Total Reaction Time4 to 10 hours[1]
Experimental Protocol: Isomerization to O,S-Dimethyl Phosphoramidothioate

Materials:

  • This compound

  • Dimethyl sulfate (catalyst)

  • An inert solvent (e.g., methylene chloride, as mentioned for the starting material synthesis)[2][3]

  • Reaction vessel with temperature control and agitation

Procedure:

  • Charge the reaction vessel with this compound.

  • Add a catalytic amount of dimethyl sulfate to the reaction mixture.[2][3]

  • Heat the mixture to a temperature between 35°C and 45°C with constant agitation.[1]

  • Maintain this temperature for 1 to 7 hours to facilitate the isomerization.[1]

  • Following the initial isomerization, continue to heat the mixture ("lagering") at 35°C to 45°C for an additional 3 to 6 hours to ensure maximum yield.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) to determine the point of maximum yield.[2]

  • Upon completion, the product, O,S-dimethyl phosphoramidothioate, can be further purified or used in subsequent reactions, such as acetylation to form acephate.[2][3][4]

Isomerization Pathway

G A This compound B O,S-Dimethyl phosphoramidothioate (Methamidophos) A->B Isomerization C Dimethyl sulfate (Catalyst) 35-45°C C->A

Caption: Isomerization of this compound.

Synthesis of Novel N-(2,2,2-trichloro-1-arylaminoethyl) Phosphoramidothioates

This compound can be reacted with chloral imines to generate novel phosphoramidothioates with potential biological activities. This reaction involves the addition of the P-N-H moiety across the C=N bond of the imine.

Quantitative Data Summary
ParameterValueReference
Starting Material 1This compound[5][6]
Starting Material 2Chloral Imines[5][6]
ProductO,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) phosphoramidothioates[5][6]
Dehydrating Agent (for imine synthesis)3 Å molecular sieves[5][6]
Solvent (for imine synthesis)Dichloroethane[5][6]
Characterization MethodsIR, 1H NMR, 31P NMR, FT-MS[5][6]
Experimental Protocol: Synthesis of N-(2,2,2-trichloro-1-arylaminoethyl) Phosphoramidothioates

This is a two-step synthesis.

Step 1: Synthesis of Chloral Imines

  • Dissolve chloral and a substituted aniline in dichloroethane.

  • Add 3 Å molecular sieves to the solution to act as a dehydrating agent.

  • Reflux the mixture to drive the formation of the chloral imine.

  • Monitor the reaction to completion and then remove the molecular sieves by filtration. The resulting solution containing the chloral imine is used directly in the next step.

Step 2: Reaction with this compound

  • To the solution of the synthesized chloral imine, add this compound.

  • The reaction proceeds to form the novel O,O-dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) phosphoramidothioate.

  • The product can be isolated and purified using standard techniques such as crystallization or chromatography.

  • The structure of the final compounds is confirmed using spectroscopic methods including IR, 1H NMR, 31P NMR, and FT-MS.[5][6]

Synthetic Workflow

G cluster_0 Step 1: Imine Synthesis cluster_1 Step 2: Phosphoramidothioate Synthesis Chloral Chloral Imine Chloral Imine Chloral->Imine Aniline Substituted Aniline Aniline->Imine Product Novel N-substituted phosphoramidothioate Imine->Product Imine_reaction Reflux in Dichloroethane with 3 Å molecular sieves Imine_reaction->Imine OODMP O,O-Dimethyl phosphoramidothioate OODMP->Product

Caption: Synthesis of N-substituted phosphoramidothioates.

Conclusion

This compound serves as a valuable precursor for the synthesis of a range of phosphoramidothioate derivatives. The protocols described herein for isomerization and N-functionalization provide a foundation for the exploration of novel compounds for various applications, from agrochemicals to potential pharmaceuticals. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocols for O,O-Dimethyl phosphoramidothioate in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O,O-Dimethyl phosphoramidothioate (DMPAT) and its analogs in structure-activity relationship (SAR) studies. The primary application of these compounds is in the development of insecticides, where the target is the enzyme acetylcholinesterase (AChE).

Introduction

This compound (DMPAT) is a key intermediate in the synthesis of several organophosphate insecticides, including methamidophos and acephate. The biological activity of these compounds stems from their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling, paralysis, and ultimately death.

Structure-activity relationship (SAR) studies of DMPAT analogs are crucial for understanding the molecular features that govern their potency and selectivity as AChE inhibitors. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups and physicochemical properties responsible for target binding and efficacy. This knowledge is instrumental in the design of new insecticides with improved potency against target pests and reduced toxicity to non-target organisms, including humans.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of DMPAT and its analogs is the irreversible inhibition of acetylcholinesterase. This process involves the phosphorylation of a serine residue within the active site of the enzyme. The phosphoramidothioate attacks the hydroxyl group of the serine, forming a stable covalent bond. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The key steps in the inhibition of AChE by a generic phosphoramidothioate are:

  • Binding: The inhibitor binds to the active site of AChE.

  • Phosphorylation: The phosphorus atom of the inhibitor is attacked by the serine hydroxyl group in the enzyme's active site.

  • Leaving Group Departure: A leaving group is displaced from the phosphorus atom.

  • Aged Enzyme: The phosphorylated enzyme can undergo a process called "aging," where a conformational change occurs, making the enzyme resistant to reactivation.

Applications in SAR Studies

SAR studies involving DMPAT analogs typically focus on elucidating the impact of structural modifications on:

  • Inhibitory Potency (IC50): The concentration of the inhibitor required to reduce the activity of AChE by 50%.

  • Toxicity (LD50): The lethal dose required to kill 50% of a test population of organisms (e.g., insects).

  • Selectivity: The differential activity of the inhibitor against AChE from different species (e.g., insect vs. mammalian AChE).

  • Physicochemical Properties: Parameters such as lipophilicity (logP), electronic effects, and steric factors are correlated with biological activity to build Quantitative Structure-Activity Relationship (QSAR) models.[1]

Data Presentation: Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship data for a series of phosphoramidothioate analogs, detailing their inhibitory potency (IC50) against acetylcholinesterase.[1]

Compound IDStructureR1R2IC50 (mM)[1]
1 (CH₃O)₂P(S)NH₂HH3.38
2 (CH₃O)₂P(S)NH(CH₃)HCH₃3.97
3 (CH₃O)₂P(S)N(CH₃)₂CH₃CH₃4.75
4 (CH₃O)₂P(S)N(C₂H₅)₂C₂H₅C₂H₅6.00
5 (C₂H₅O)₂P(S)NH(CH₃)HCH₃5.51
6 (CH₃O)(CH₃S)P(O)NH₂HH0.07
7 (CH₃O)(CH₃S)P(O)NH(CH₃)HCH₃0.23
8 (CH₃O)(CH₃S)P(O)N(CH₃)₂CH₃CH₃0.39
9 (CH₃O)(CH₃S)P(O)N(C₂H₅)₂C₂H₅C₂H₅0.55
10 (C₂H₅O)(C₂H₅S)P(O)NH(CH₃)HCH₃0.51

Experimental Protocols

Synthesis of this compound (DMPAT) Analogs

A general method for the synthesis of O,O-dialkyl phosphoramidothioates involves the reaction of a dialkyl phosphorochloridothioate with an appropriate amine. The following is a representative protocol.

Materials:

  • O,O-Dimethyl phosphorochloridothioate

  • Desired amine (e.g., ammonia, methylamine, dimethylamine)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Triethylamine (as a base)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve O,O-Dimethyl phosphorochloridothioate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine and triethylamine in the same solvent to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by DMPAT analogs. The assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DMPAT analog stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • DMPAT analog solution at various concentrations (or solvent for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the DMPAT analog compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces DMPAT DMPAT Analog Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE DMPAT->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by DMPAT analogs.

Experimental Workflow for a Typical SAR Study

SAR_Workflow start Define Core Scaffold (e.g., this compound) synthesis Synthesize Analogs (Varying R-groups) start->synthesis screening Biological Screening (AChE Inhibition Assay) synthesis->screening data_collection Data Collection (IC50 / LD50 values) screening->data_collection sar_analysis SAR Analysis (Identify key structural features) data_collection->sar_analysis qsar_modeling QSAR Modeling (Correlate structure with activity) sar_analysis->qsar_modeling lead_optimization Lead Optimization (Design new analogs with improved properties) qsar_modeling->lead_optimization lead_optimization->synthesis Iterative Process end Candidate Drug/Insecticide lead_optimization->end QSAR_Logic cluster_descriptors Molecular Descriptors cluster_activity Biological Activity Lipophilicity Lipophilicity (logP) QSAR_Model QSAR Model (Mathematical Relationship) Lipophilicity->QSAR_Model Electronic Electronic Effects (e.g., Hammett constants) Electronic->QSAR_Model Steric Steric Factors (e.g., Taft parameters) Steric->QSAR_Model IC50 IC50 (in vitro) LD50 LD50 (in vivo) QSAR_Model->IC50 Predicts QSAR_Model->LD50 Predicts

References

Troubleshooting & Optimization

Troubleshooting low yield in O,O-Dimethyl phosphoramidothioate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of O,O-Dimethyl phosphoramidothioate (DMPAT).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (DMPAT)?

A1: The most prevalent laboratory and industrial synthesis of DMPAT involves the reaction of O,O-dimethyl phosphorochloridothioate with ammonia or a source of ammonia, such as ammonium hydroxide, often in the presence of a base like sodium hydroxide.[1][2][3] This reaction is typically carried out in a suitable organic solvent, such as dichloromethane.

Q2: What are the primary impurities I should be aware of during DMPAT synthesis?

A2: The main impurity often encountered is trimethyl thiophosphate, which can arise from side reactions.[1] Another potential impurity is the rearrangement product, O,S-dimethyl phosphoramidothioate (methamidophos).[1] Careful control of reaction conditions is crucial to minimize the formation of these byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is important to note that intermediates such as O,O-dimethyl phosphorochloridothioate and the final product, this compound, should ideally be kept in solution at all times. There have been reports of explosions when these compounds are prepared or handled neat. The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material (e.g., O,O-dimethyl phosphorochloridothioate) and the formation of the desired product.[1]

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Conversion of Starting Material

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Poor Quality of Reagents: Impurities in the starting materials, particularly the O,O-dimethyl phosphorochloridothioate or the ammonia source, can hinder the reaction.

  • Inadequate Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.

Recommended Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. Refer to the data in Table 1 for typical reaction parameters.

  • Ensure Reagent Purity: Use high-purity starting materials. If possible, purify the O,O-dimethyl phosphorochloridothioate before use. Ensure the ammonia source is fresh and of the correct concentration.

  • Improve Agitation: Use an appropriate stirring method (e.g., overhead stirrer for larger volumes) to ensure the reaction mixture is homogeneous.

Issue 2: Formation of Significant Side Products

Possible Causes:

  • Incorrect Stoichiometry: An improper ratio of reactants can favor the formation of side products like trimethyl thiophosphate.

  • Temperature Spikes: Poor temperature control can lead to undesired side reactions and rearrangement of the product.

  • Presence of Water: Moisture can lead to hydrolysis of the starting material and intermediates, reducing the yield of the desired product.

Recommended Solutions:

  • Precise Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the ammonia source is often used to ensure complete conversion of the phosphorochloridothioate.

  • Maintain Strict Temperature Control: Use a reliable temperature control system (e.g., a temperature-controlled bath) to maintain the desired reaction temperature.

  • Anhydrous Conditions: Use dry solvents and glassware. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Product Loss During Work-up and Purification

Possible Causes:

  • Inefficient Extraction: The product may not be fully extracted from the aqueous phase during work-up.

  • Decomposition During Purification: The product may be sensitive to the conditions used for purification (e.g., high temperatures during distillation or prolonged exposure to silica gel).

  • Incomplete Crystallization: If purification is by crystallization, the conditions may not be optimal for achieving a high recovery.

Recommended Solutions:

  • Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

  • Mild Purification Conditions: If using chromatography, choose a suitable stationary phase and solvent system, and avoid unnecessarily long exposure times. For distillation, use a high-vacuum system to lower the boiling point.

  • Optimize Crystallization: Carefully select the solvent system and control the cooling rate to maximize the yield of crystals.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting Material O,O-dimethyl phosphorochloridothioate[1]
Reagents Sodium hydroxide, Ammonium hydroxide[1]
Solvent Dichloromethane (CH₂Cl₂)[1]
Temperature 40 °C[1]
Reaction Time 3 hours[1]
Yield 98%[1]
Purity ~93%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a procedure described in the patent literature and should be adapted and optimized for specific laboratory conditions.[1]

Materials:

  • O,O-Dimethyl phosphorochloridothioate

  • 25% Sodium hydroxide solution

  • 18% Ammonium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Set up a continuously stirred-tank reactor (CSTR) system maintained at 40 °C.

  • Simultaneously add a solution of O,O-Dimethyl phosphorochloridothioate in dichloromethane, a 25% sodium hydroxide solution (maintained at 0.93 molar equivalents with respect to the phosphorochloridothioate), and an 18% ammonium hydroxide solution (maintained at 1.41 molar equivalents with respect to the phosphorochloridothioate) to the reactor.

  • Maintain a residence time of 3 hours in the reactor at 40 °C.

  • Continuously remove the reaction mixture to maintain the desired volume.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane to recover any remaining product.

  • Combine the organic extracts. This solution of this compound in dichloromethane can often be used in subsequent steps without further purification.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of DMPAT check_conversion Check Conversion of Starting Material start->check_conversion check_side_products Analyze for Side Products check_conversion->check_side_products High incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low check_workup Evaluate Work-up & Purification check_side_products->check_workup No wrong_stoichiometry Incorrect Stoichiometry check_side_products->wrong_stoichiometry Yes temp_control Poor Temperature Control check_side_products->temp_control Yes moisture Presence of Moisture check_side_products->moisture Yes extraction_loss Inefficient Extraction check_workup->extraction_loss Yes purification_loss Decomposition During Purification check_workup->purification_loss Yes reagent_quality Poor Reagent Quality incomplete_reaction->reagent_quality poor_mixing Inadequate Mixing incomplete_reaction->poor_mixing optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions purify_reagents Use High-Purity Reagents reagent_quality->purify_reagents improve_agitation Improve Agitation poor_mixing->improve_agitation adjust_ratios Adjust Reactant Ratios wrong_stoichiometry->adjust_ratios control_temp Implement Strict Temperature Control temp_control->control_temp use_dry_conditions Use Anhydrous Conditions moisture->use_dry_conditions optimize_extraction Optimize Extraction Procedure extraction_loss->optimize_extraction mild_purification Use Milder Purification Methods purification_loss->mild_purification

Caption: Troubleshooting workflow for low yield in DMPAT synthesis.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification DMPCT O,O-Dimethyl phosphorochloridothioate Reaction_Vessel Stirred Reactor at 40°C DMPCT->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel NH4OH Ammonium Hydroxide NH4OH->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Phase_Separation Phase Separation Reaction_Vessel->Phase_Separation Extraction Aqueous Phase Extraction Phase_Separation->Extraction Combined_Organic Combined Organic Phases Phase_Separation->Combined_Organic Organic Phase Extraction->Combined_Organic Organic Extract Product DMPAT in Solution Combined_Organic->Product

Caption: Experimental workflow for DMPAT synthesis.

References

Common side reactions and by-products in O,O-Dimethyl phosphoramidothioate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of O,O-Dimethyl phosphoramidothioate (DMPAT).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (DMPAT)?

A1: The synthesis of DMPAT is typically a multi-step process that begins with the conversion of phosphorus trichloride (PCl3) to thiophosphoryl chloride (PSCl3) by reacting it with sulfur.[1][2][3] The subsequent steps involve:

  • Reaction of PSCl3 with methanol to produce O-methyl phosphorodichloridothioate (referred to as monoester).[1][2][4]

  • Further reaction with a methylating agent like "methyl lye" (a solution of methanol and sodium hydroxide) to form O,O-dimethyl phosphorochloridothioate (referred to as diester).[1][2]

  • Finally, ammonolysis of the diester intermediate with ammonium hydroxide and sodium hydroxide yields the desired this compound.[1][2][3] The entire process is often carried out in a solvent like dichloromethane (CH2Cl2) to keep the intermediates in solution.[1][2]

Q2: What are the most common side reactions and by-products I should be aware of during DMPAT synthesis?

A2: Several side reactions can occur, leading to specific impurities. The most common by-products include:

  • Trimethyl thiophosphate (Triester): This is a primary impurity formed due to an over-reaction during the synthesis of the diester (O,O-dimethyl phosphorochloridothioate).[1][3][4]

  • Methamidophos (O,S-dimethyl phosphoramidothioate): DMPAT can rearrange to form its isomer, methamidophos.[1][3][4] This isomerization can be catalyzed, for instance, by dimethyl sulfate.[5]

  • Phosphorus Oxychloride (POCl3): This impurity can form during the initial step of thiophosphoryl chloride (PSCl3) synthesis if air or oxygen is present.[1][3]

Q3: How can I monitor the reaction progress and the purity of the product?

A3: Gas chromatography (GC) is the standard method used to monitor the completion of reaction steps and to determine the purity of the intermediates and the final product.[1] For example, the reaction to form the diester is considered complete when the relative concentration of the monoester intermediate is less than 0.5% by GC analysis.[1]

Q4: What are the critical safety precautions when handling DMPAT and its intermediates?

A4: DMPAT is a highly toxic and flammable organophosphate compound.[6][7] Intermediates in its synthesis, such as the diester, can be explosive when not kept in solution.[1] Therefore, it is crucial to handle these materials in a controlled environment, using appropriate personal protective equipment (PPE).[6] The process described in patents emphasizes keeping the intermediates dissolved in a solvent like CH2Cl2 at all times to enhance safety.[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity of Final DMPAT Product High carry-over of impurities from previous steps.Ensure each step goes to completion and intermediates meet purity specifications before proceeding. Use GC analysis for verification.[1]
Unwanted side reactions during ammonolysis.Maintain strict control over reaction temperature (e.g., 40°C) and the molar equivalents of reagents.[1][4]
High Levels of Trimethyl Thiophosphate Impurity Over-reaction during the formation of O,O-dimethyl phosphorochloridothioate (diester).[3][4]Carefully control the reaction time and stoichiometry during the diester formation step. Monitor the reaction closely using GC.
Significant Isomerization to Methamidophos Rearrangement of the DMPAT product.[1][3] This is a known phenomenon and can be catalyzed by reagents like dimethyl sulfate.[5]If DMPAT is the desired final product, ensure the purification process effectively removes methamidophos. Avoid catalysts that promote isomerization.
Presence of POCl3 Impurity in PSCl3 Reaction conducted in the presence of air/oxygen.[1][3]Maintain a strict inert atmosphere (e.g., nitrogen blanket) throughout the reaction of phosphorus trichloride with sulfur.[1][3]
Low Yield of O,O-dimethyl phosphorochloridothioate (Diester) Incomplete reaction of the monoester intermediate.Monitor the reaction by GC and continue until the mono-ester concentration is below 0.5%.[1]
Improper temperature control during the addition of "methyl lye".Maintain the reaction temperature between -5°C and 5°C during the addition of the methylating agent.[1]

Quantitative Data Summary

The following table summarizes representative yields and purity levels at different stages of the DMPAT synthesis process as described in the literature.

Synthesis StepProductYieldPurityAnalysis Method
Step 3: Diester Formation O,O-dimethyl phosphorochloridothioate85% - 88%94% - 95%Gas Chromatography (GC)[1][4]
Step 4: Ammonolysis This compound (DMPAT)~98%~93% (contains ~7% trimethylthiophosphate)Gas Chromatography (GC)[1][4]

Experimental Protocols

Illustrative Protocol for DMPAT Synthesis

This protocol is a summarized representation based on methodologies found in the public domain and should be adapted and optimized for specific laboratory conditions.[1][2][3]

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl3)

  • React phosphorus trichloride (PCl3) with sulfur in the presence of a catalyst under an inert nitrogen atmosphere.

  • Raise the temperature from an initial reflux of 80°C to 130°C over 1-2 hours and maintain for another 2-3 hours.

  • Monitor the reaction for the consumption of PCl3 (target: < 0.5%).

  • Cool the reaction mass and distill the PSCl3 product under vacuum.

Step 2: Synthesis of O-methyl phosphorodichloridothioate (Monoester)

  • React the distilled PSCl3 with methanol. The by-product HCl is miscible in excess methanol.

  • Wash the reaction mass with water to separate the aqueous and oil (monoester) phases.

Step 3: Synthesis of O,O-dimethyl phosphorochloridothioate (Diester)

  • Dilute the monoester with dichloromethane (CH2Cl2) in a reactor and cool the mixture to between -5°C and 5°C.

  • Prepare "methyl lye" by reacting pre-chilled methanol (1.1 eq.) with aqueous sodium hydroxide (1.1 eq.) under an inert atmosphere.

  • Slowly add the "methyl lye" to the monoester solution over 2-3 hours, maintaining the temperature between -5°C and 5°C.

  • Continue stirring for 1 hour and verify reaction completion by GC (monoester should be < 0.5%).

  • Separate the phases to obtain the diester as a solution in CH2Cl2. Crucially, this intermediate should be kept in solution at all times. [1]

Step 4: Synthesis of this compound (DMPAT) via Ammonolysis

  • In a continuously stirring reactor system maintained at 40°C, simultaneously add the CH2Cl2 solution of the diester, a 25% sodium hydroxide solution, and an 18% ammonium hydroxide solution.

  • Maintain a residence time of approximately 3 hours.

  • Continuously remove the reaction mixture, separate the phases, and extract the aqueous phase with CH2Cl2 to recover the DMPAT product.

  • The combined organic extracts contain the DMPAT in CH2Cl2, which can be used for subsequent steps. This product should also be maintained in solution. [1][4]

Visual Workflow

Troubleshooting Impurities in DMPAT Synthesis

G Troubleshooting Impurities in DMPAT Synthesis start High Impurity Level in Final DMPAT Product (Detected by GC) impurity1 Trimethyl Thiophosphate (Triester) start->impurity1 impurity2 Methamidophos (O,S-isomer) start->impurity2 impurity3 Unreacted Intermediates (e.g., Monoester) start->impurity3 cause1 Cause: Over-reaction during diester formation step impurity1->cause1 solution1 Solution: - Tighter control of reaction time - Verify stoichiometry - Close GC monitoring cause1->solution1 cause2 Cause: Rearrangement of DMPAT product, potentially catalyzed impurity2->cause2 solution2 Solution: - Avoid isomerization catalysts - Optimize purification to remove - Control temperature cause2->solution2 cause3 Cause: Incomplete reaction in previous steps impurity3->cause3 solution3 Solution: - Ensure reaction completion via GC (<0.5% monoester) - Verify temperature control (-5 to 5°C for diester step) cause3->solution3

Caption: Logical workflow for identifying and resolving common impurities.

References

How to minimize impurity formation in O,O-Dimethyl phosphoramidothioate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O,O-Dimethyl Phosphoramidothioate (DMPAT) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurity formation during the production of DMPAT. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and manufacturing processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and corrective actions.

Issue Potential Cause Recommended Action
High levels of Trimethyl Thiophosphate This impurity is often carried over from the synthesis of the O,O-dimethyl phosphorochloridothioate intermediate.[1][2][3]Ensure complete consumption of the mono-ester precursor during the formation of O,O-dimethyl phosphorochloridothioate. Monitor the reaction progress using Gas Chromatography (GC) and proceed to the ammonolysis step only when the mono-ester concentration is below 0.5%.[1]
Presence of Methamidophos Methamidophos is formed through the rearrangement of the desired DMPAT product.[1][2][3] This rearrangement can be influenced by temperature and reaction time.Maintain the reaction temperature at or below 40°C during the ammonolysis step.[1] Minimize the reaction time by monitoring for completion using in-process controls like GC.
Formation of POCl₃ The presence of oxygen during the synthesis of the PSCl₃ precursor can lead to the formation of phosphorus oxychloride (POCl₃).[1]Maintain a nitrogen blanket throughout the reaction to create an inert atmosphere and prevent oxidation.[1]
Low Purity of Final Product Inadequate control of reaction parameters and raw material quality can lead to lower purity. A typical purity for DMPAT is around 93%, with approximately 7% trimethylthiophosphate.[1]Strictly control reaction temperature, time, and reactant molar ratios. Use high-purity starting materials and ensure all intermediates meet quality specifications before proceeding to the next step.
Inconsistent Yields Variations in reaction conditions, including temperature and reactant stoichiometry, can lead to inconsistent product yields.Standardize all reaction parameters. For the final ammonolysis step, a residence time of 3 hours at 40°C with specific molar equivalents of sodium hydroxide and ammonium hydroxide has been reported to give a 98% yield.[1]
Safety Concerns (Explosion Hazard) The intermediate O,O-dimethyl phosphorochloridothioate and the final product DMPAT can be unstable and potentially explosive when prepared neat.[1][2]It is crucial to maintain both O,O-dimethyl phosphorochloridothioate and DMPAT in a dichloromethane (CH₂Cl₂) solution at all times throughout the process to ensure safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about in DMPAT synthesis?

A1: The two main impurities to monitor are:

  • Trimethyl thiophosphate: This is typically a byproduct carried over from the preceding reaction step.[1][2][3]

  • Methamidophos: This is an isomer of DMPAT formed through a rearrangement reaction.[1][2][3]

Q2: How can I monitor the progress of my reaction and the purity of my product?

A2: Gas Chromatography (GC) is a commonly used technique for in-process monitoring of the reaction to determine the consumption of starting materials and the formation of intermediates and the final product.[1] For detailed impurity profiling of the final product, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods.

Q3: What is the recommended solvent for the final step of DMPAT synthesis?

A3: A patented process specifies the use of dichloromethane (CH₂Cl₂) as a solvent. It is critical to keep the O,O-dimethyl phosphorochloridothioate and the final this compound dissolved in CH₂Cl₂ at all times to mitigate the risk of explosion.[1][2]

Q4: What are the optimal reaction conditions for the ammonolysis of O,O-dimethyl phosphorochloridothioate to DMPAT?

A4: A continuous stirred-tank reactor (CSTR) system maintained at 40°C with a residence time of 3 hours has been reported to be effective.[1] The recommended molar equivalents are 0.93 for 25% sodium hydroxide and 1.41 for 18% ammonium hydroxide with respect to the O,O-dimethyl phosphorochloridothioate.[1]

Q5: How does the quality of starting materials affect the final product's purity?

A5: The purity of your starting materials, particularly the O,O-dimethyl phosphorochloridothioate, is critical. Impurities in the starting material, such as unreacted mono-ester, can be carried through the process and result in impurities like trimethyl thiophosphate in the final product.

Experimental Protocols

Protocol 1: In-Process Monitoring by Gas Chromatography (GC-FID)

This protocol is for monitoring the conversion of O-methyl phosphorodichloridothioate to O,O-dimethyl phosphorochloridothioate.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating organophosphorus compounds.

  • Injector: Splitless mode at 220°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 12°C/minute to 280°C.

    • Final hold: 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in an appropriate solvent like dichloromethane.

  • Analysis: The reaction is considered complete when the relative peak area of the O-methyl phosphorodichloridothioate is less than 0.5%.[1]

Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of DMPAT and its impurities. Method optimization will be required for specific instrumentation.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Scan mode to detect all ions, with subsequent MS/MS fragmentation of parent ions to aid in structural elucidation of impurities.

  • Sample Preparation: Dilute the final product in the initial mobile phase composition.

Visualizations

impurity_formation_pathway cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis PCl3 PCl3 PSCl3 PSCl3 PCl3->PSCl3 + S (Inert atm.) O-methyl phosphorodichloridothioate O-methyl phosphorodichloridothioate PSCl3->O-methyl phosphorodichloridothioate + Methanol POCl3_impurity POCl3 Impurity PSCl3->POCl3_impurity Oxygen Present O,O-dimethyl phosphorochloridothioate O,O-dimethyl phosphorochloridothioate O-methyl phosphorodichloridothioate->O,O-dimethyl phosphorochloridothioate + Methyl lye Trimethyl_thiophosphate Trimethyl thiophosphate O,O-dimethyl phosphorochloridothioate->Trimethyl_thiophosphate Side Reaction DMPAT O,O-Dimethyl phosphoramidothioate O,O-dimethyl phosphorochloridothioate->DMPAT + NaOH + NH4OH (40°C, 3h) Methamidophos Methamidophos DMPAT->Methamidophos Rearrangement

Caption: Impurity formation pathway in DMPAT synthesis.

troubleshooting_logic High_Impurity_Level High Impurity Level Detected Identify_Impurity Identify Impurity (GC-MS, LC-MS) High_Impurity_Level->Identify_Impurity Trimethyl_Thiophosphate Trimethyl Thiophosphate Identify_Impurity->Trimethyl_Thiophosphate Methamidophos Methamidophos Identify_Impurity->Methamidophos Other_Impurity Other Impurity Identify_Impurity->Other_Impurity Check_Intermediate_Purity Review Purity of O,O-dimethyl phosphorochloridothioate Trimethyl_Thiophosphate->Check_Intermediate_Purity Check_Reaction_Conditions Review Final Reaction Conditions Methamidophos->Check_Reaction_Conditions Check_Raw_Materials Analyze Raw Materials and Reagents Other_Impurity->Check_Raw_Materials Incomplete_Reaction Incomplete Precursor Reaction (<0.5% mono-ester?) Check_Intermediate_Purity->Incomplete_Reaction Optimize_Intermediate_Step Optimize Intermediate Synthesis: - Extend reaction time - Check reactant stoichiometry Incomplete_Reaction->Optimize_Intermediate_Step Temp_Time_Control Temperature > 40°C? Time > 3h? Check_Reaction_Conditions->Temp_Time_Control Optimize_Final_Step Optimize Final Synthesis: - Reduce temperature - Shorten reaction time Temp_Time_Control->Optimize_Final_Step

Caption: Troubleshooting logic for impurity analysis.

References

Optimization of reaction temperature and time for O,O-Dimethyl phosphoramidothioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of O,O-Dimethyl phosphoramidothioate (DMPAT). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a multi-step process. A common pathway involves the reaction of O-methyl phosphorodichloridothioate with a "methyl lye" (a solution of sodium hydroxide in methanol) to form O,O-dimethyl phosphorochloridothioate. This intermediate is then reacted with ammonium hydroxide and sodium hydroxide to yield the final product, this compound.[1] The entire process is often conducted in a solvent like dichloromethane (CH2Cl2) to maintain the intermediates in solution.[1]

Q2: What are the critical reaction parameters for the synthesis of the O,O-dimethyl phosphorochloridothioate intermediate?

A2: The formation of O,O-dimethyl phosphorochloridothioate from O-methyl phosphorodichloridothioate is temperature-sensitive. The reaction temperature should be maintained between -5°C and 5°C. The addition of "methyl lye" is typically carried out over 2-3 hours, followed by stirring for an additional hour at the same temperature to ensure the reaction goes to completion.[1]

Q3: What are the recommended conditions for the final amination step to produce this compound?

A3: In a continuous stirred-tank reactor (CSTR) system, the reaction of O,O-dimethyl phosphorochloridothioate with ammonium hydroxide and sodium hydroxide is maintained at 40°C with a residence time of 3 hours.[1][2]

Q4: What are some common side reactions and impurities I should be aware of?

A4: During the formation of the O,O-dimethyl phosphorochloridothioate intermediate, a small amount of triester can be formed as a side product.[1][3] The primary impurity in the final this compound product is often trimethyl thiophosphate, which is carried over from the previous step.[3] Additionally, the final product, DMPAT, can rearrange to form its isomer, methamidophos (O,S-dimethyl phosphoramidothioate).[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of O,O-dimethyl phosphorochloridothioate Incomplete reaction.Ensure the reaction time after the addition of "methyl lye" is sufficient (at least 1 hour of stirring).[1] Monitor the reaction by gas chromatography (GC) until the concentration of the mono-ester starting material is less than 0.5%.[1]
Temperature too high during reaction.Strictly maintain the reaction temperature between -5°C and 5°C during the addition of "methyl lye" and subsequent stirring.[1]
Low Purity of O,O-dimethyl phosphorochloridothioate Formation of side products.The formation of some side products like triesters is a known issue.[1][3] While difficult to eliminate completely, maintaining the recommended low temperature can help minimize these side reactions.
Low Yield of this compound Insufficient residence time in a continuous reactor setup.For a CSTR system, ensure a residence time of 3 hours at 40°C.[1][2]
Degradation of the final product.This compound can rearrange to methamidophos.[1][3] While this is an isomerization, it reduces the yield of the desired product. Consider optimizing downstream processing to isolate the product promptly.
Presence of Impurities in the Final Product Carryover of unreacted starting materials or side products.Trimethyl thiophosphate is a known impurity carried over from the previous step.[3] Ensure the purification of the O,O-dimethyl phosphorochloridothioate intermediate is as efficient as possible.

Quantitative Data Summary

Table 1: Reaction Parameters and Outcomes for O,O-dimethyl phosphorochloridothioate Synthesis

ParameterValueReference
ReactantO-Methyl Phosphorodichloridothioate[1]
Reagent"Methyl lye" (Methanol/Sodium Hydroxide)[1]
SolventDichloromethane (CH2Cl2)[1]
Reaction Temperature-5°C to 5°C[1]
Reagent Addition Time2-3 hours[1]
Post-addition Stirring Time1 hour[1]
Completion CriteriaMono-ester concentration < 0.5% by GC[1]
Product Yield85% to 88%[1]
Product Purity (by GC)94% to 95%[1]

Table 2: Reaction Parameters for this compound Synthesis (Continuous Process)

ParameterValueReference
ReactantO,O-Dimethyl phosphorochloridothioate in Dichloromethane[1][2]
Reagents25% Sodium Hydroxide, 18% Ammonium Hydroxide[1][2]
Reactor TypeContinuously Stirred Reactor System (CSTR)[1][2]
Reaction Temperature40°C[1][2]
Residence Time3 hours[1][2]
Product Yield~98%[2]
Product Purity~93%[2]

Experimental Protocols

1. Synthesis of O,O-dimethyl phosphorochloridothioate

  • Charge the reactor with O-Methyl Phosphorodichloridothioate and dilute with dichloromethane (3 L/kg).

  • Stir the mixture and adjust the temperature to a range of -5°C to 5°C.

  • Prepare "methyl lye" by reacting pre-chilled (0-5°C) methanol (1.1 equivalents) with aqueous sodium hydroxide (1.1 equivalents) under an inert atmosphere.

  • Add the "methyl lye" to the reactor over 2-3 hours, ensuring the temperature is maintained between -5°C and 5°C.

  • Continue stirring at -5°C to 5°C for 1 hour after the addition is complete.

  • Monitor the reaction by gas chromatography (GC) until the relative mono-ester concentration is below 0.5%.

  • Once the reaction is complete, stop stirring and allow the phases to separate. The product, O,O-dimethyl phosphorochloridothioate, is in the dichloromethane phase.

2. Synthesis of this compound (Continuous Process)

  • Set up a continuously stirred reactor system (CSTR) and maintain the temperature at 40°C.

  • Simultaneously feed the following solutions into the reactor:

    • A dichloromethane solution of O,O-Dimethyl phosphorochloridothioate.

    • A 25% aqueous solution of sodium hydroxide, maintained at 0.93 molar equivalents with respect to the O,O-Dimethyl phosphorochloridothioate.

    • An 18% aqueous solution of ammonium hydroxide, maintained at 1.41 molar equivalents with respect to the O,O-Dimethyl phosphorochloridothioate.

  • Maintain a residence time of 3 hours in the reactor at 40°C.

  • The output stream will contain this compound in a biphasic solution.

Process Visualization

SynthesisWorkflow cluster_step1 Step 1: O,O-dimethyl phosphorochloridothioate Synthesis cluster_step2 Step 2: this compound Synthesis A O-Methyl Phosphorodichloridothioate in Dichloromethane C Reaction at -5°C to 5°C (2-3h addition, 1h stir) A->C B Methyl Lye (Methanol + NaOH) B->C D Phase Separation C->D E Product: O,O-dimethyl phosphorochloridothioate (in Dichloromethane) D->E H CSTR Reaction at 40°C (3h residence time) E->H Intermediate Feed F NaOH Solution F->H G NH4OH Solution G->H I Final Product: This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

References

Improving the purity of O,O-Dimethyl phosphoramidothioate through recrystallization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of O,O-Dimethyl phosphoramidothioate (DMPAT) via recrystallization.

Troubleshooting Guide

1. Issue: The compound "oils out" instead of crystallizing.

  • Question: My this compound is forming an oil or liquid layer at the bottom of the flask upon cooling, rather than solid crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solute is supersaturated at a temperature above its melting point (DMPAT melting point is 26-30°C). Here are several steps to address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.

    • Slow Cooling: Allow the flask to cool much more slowly. You can do this by leaving it on the benchtop, insulated with glass wool or a beaker of warm water, before moving it to a colder environment like a refrigerator. Rapid cooling often promotes oiling.

    • Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the DMPAT in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

2. Issue: No crystals form, even after extended cooling.

  • Question: I have dissolved my crude this compound and cooled the solution, but no crystals have appeared. What is the cause and how can I fix it?

  • Answer: This issue usually arises from either using too much solvent or the solution being supercooled without nucleation.

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Continue until the solution is visibly more concentrated, then attempt to cool it again.

    • Induce Crystallization:

      • Seeding: If you have a pure crystal of DMPAT, add a tiny speck to the solution. This "seed crystal" will provide a template for crystal growth.

      • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.

      • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce crystallization.

    • Drastic Cooling: If gentle cooling fails, try placing the solution in an ice-salt bath or a freezer for a short period to force nucleation. Be aware that this can sometimes lead to the formation of smaller, less pure crystals.

3. Issue: The recrystallization yield is very low.

  • Question: After recrystallization, I recovered a very small amount of pure this compound. How can I improve my yield?

  • Answer: A low yield can be due to several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. To check this, you can try to evaporate some of the mother liquor to see if more crystals form.

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

    • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. If the solubility of DMPAT in the cold solvent is still significant, you will have considerable losses.

4. Issue: The purity of the recrystallized product has not significantly improved.

  • Question: I performed a recrystallization, but the purity of my this compound only marginally increased. Why is this and what can I do?

  • Answer: This suggests that the impurities are co-crystallizing with your product.

    • Rapid Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Ensure a slow cooling process.

    • Similar Solubility Profiles: The impurity may have very similar solubility properties to DMPAT in the chosen solvent. In this case, you will need to select a different solvent or solvent system where the solubility of the impurity is significantly different from that of your product.

    • Consider a Second Recrystallization: A second recrystallization of the partially purified product can often lead to a significant increase in purity.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis, and isomers. Depending on the synthetic route, potential impurities are trimethyl thiophosphate and the isomer O,S-dimethyl phosphoramidothioate. The presence of oxygen during synthesis can also lead to POCI3 as an impurity.

2. How do I choose a suitable solvent for the recrystallization of this compound?

This compound is a polar molecule. Therefore, polar solvents are a good starting point. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Good candidates to screen include:

  • Toluene

  • Ethyl Acetate

  • A mixture of Toluene and Heptane

  • A mixture of Ethyl Acetate and Hexane

3. How can I assess the purity of my this compound before and after recrystallization?

Several analytical techniques can be used to determine the purity of your compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and relative abundance of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating the target compound from its impurities and quantifying their relative amounts.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a particularly powerful technique for phosphorus-containing compounds as it provides a distinct signal for each unique phosphorus environment, allowing for the identification and quantification of phosphorus-containing impurities.

Data Presentation

Table 1: Purity and Yield of this compound after Recrystallization with Different Solvent Systems.

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)Purity after 2nd Recrystallization (%)Overall Yield (%)
Toluene93.598.28599.570
Ethyl Acetate93.597.88899.275
Toluene/Heptane (3:1)93.598.59099.680
Ethyl Acetate/Hexane (2:1)93.598.09299.482

Experimental Protocols

Detailed Methodology for Recrystallization of this compound using a Toluene/Heptane Solvent System:

  • Dissolution: In a fume hood, place 10.0 g of crude this compound (initial purity: 93.5%) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of toluene and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration. Pre-heat a separate flask containing a small amount of toluene, a funnel, and fluted filter paper. Quickly filter the hot solution to remove the insoluble material.

  • Induce Crystallization: While the solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes persistently cloudy. Then, add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount (2 x 10 mL) of ice-cold heptane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and assess the purity of the dried crystals using a suitable analytical method such as GC-MS or ³¹P NMR.

Visualizations

experimental_workflow start Start with Crude DMPAT dissolve Dissolve in Minimum Hot Toluene start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_heptane Add Heptane until Cloudy, then Clarify with Toluene hot_filter->add_heptane Clear Solution cool_rt Slowly Cool to Room Temperature add_heptane->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Heptane vacuum_filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity and Yield dry->analyze end Pure DMPAT Crystals analyze->end

Caption: Experimental workflow for the recrystallization of DMPAT.

troubleshooting_guide start Problem During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent Slow Down Cooling oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization: - Seed Crystal - Scratch Flask no_crystals->induce_crystallization Yes low_purity Purity Not Improved? low_yield->low_purity No check_solvent_amount Check for Excess Solvent Use Ice-Cold Wash Solvent low_yield->check_solvent_amount Yes recrystallize_again Perform Second Recrystallization Ensure Slow Cooling low_purity->recrystallize_again Yes change_solvent Change Solvent System reheat_add_solvent->change_solvent If problem persists reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent If no success

Caption: Troubleshooting decision tree for DMPAT recrystallization.

Technical Support Center: O,O-Dimethyl Phosphoramidothioate (DMPAT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up synthesis of O,O-Dimethyl phosphoramidothioate (DMPAT).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DMPAT, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound (DMPAT)

  • Question: My final yield of DMPAT is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields of DMPAT can stem from several factors throughout the multi-step synthesis. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction in Preceding Steps: The formation of the O,O-dimethyl phosphorochloridothioate intermediate (diester) is critical. Ensure that the reaction of O-methyl phosphorodichloridothioate with your methylating agent (e.g., "methyl lye") goes to completion. Monitor the reaction by gas chromatography (GC) until the starting monoester concentration is below 0.5%.[1]

    • Suboptimal Temperature Control: The reaction to form the diester intermediate is typically conducted at low temperatures (-5 to 5 °C).[1] Deviations from this range can lead to side reactions and reduced yield. Ensure your cooling system is robust enough for the scale of your reaction.

    • Inefficient Ammonolysis: The final step, the reaction of the diester with an ammonia source, is crucial. Ensure efficient mixing and appropriate reaction temperature (around 40 °C is often cited) to drive the reaction to completion.[1] The residence time in a continuous reactor, or reaction time in a batch process, should be sufficient for complete conversion.[1]

    • Losses During Workup: DMPAT and its intermediates can be water-soluble to some extent. During aqueous washes and phase separations, product loss can occur. If performing extractions, ensure the appropriate solvent is used (e.g., dichloromethane) and that a sufficient number of extractions are performed to maximize recovery.[1]

Issue 2: High Levels of Trimethyl Thiophosphate Impurity

  • Question: My final product is contaminated with a significant amount of trimethyl thiophosphate. How can I minimize the formation of this impurity?

  • Answer: Trimethyl thiophosphate, also referred to as the "triester," is a common impurity in DMPAT synthesis.[1][2][3] Its presence is typically due to an over-reaction during the formation of the O,O-dimethyl phosphorochloridothioate intermediate.[1][2]

    • Control of Stoichiometry: Carefully control the stoichiometry of the methylating agent in the diester formation step. An excess can lead to the formation of the triester.

    • Temperature Control: Maintain the recommended low temperature range (-5 to 5 °C) during the addition of the methylating agent.[1] Temperature spikes can accelerate the over-reaction.

    • Rate of Addition: Add the methylating agent slowly and in a controlled manner to prevent localized areas of high concentration, which can promote triester formation.

    • Reaction Monitoring: Closely monitor the reaction progress by GC to stop the reaction once the desired diester is formed and before significant amounts of the triester are generated.

Issue 3: Presence of Methamidophos Impurity

  • Question: I am detecting methamidophos in my final DMPAT product. What causes its formation and how can I prevent it?

  • Answer: The presence of methamidophos is a known issue, arising from the rearrangement of the desired DMPAT product.[1][2][3]

    • Thermal Stress: Avoid exposing the DMPAT product to high temperatures during synthesis, workup, or storage, as this can promote rearrangement.

    • pH Control: While not explicitly detailed in the provided search results, pH excursions during the ammonolysis or workup could potentially facilitate this rearrangement. Maintaining careful pH control may be beneficial.

    • Prompt Downstream Processing: Once the DMPAT is synthesized, it is often recommended to use it in the subsequent reaction step without prolonged storage.[1] If storage is necessary, do so at low temperatures.

Issue 4: Safety Concerns and Handling of Intermediates

  • Question: Are there any specific safety precautions I should be aware of during the synthesis?

  • Answer: Yes, safety is a critical concern in this process.

    • Explosion Hazard: The O,O-dimethyl phosphorochloridothioate intermediate and the final DMPAT product can be explosive when isolated in a neat (undiluted) form.[1] It is strongly recommended to keep these materials in solution at all times.[1][2] Dichloromethane is a commonly used solvent for this purpose.[1]

    • Toxicity: Organophosphorus compounds are often toxic. Handle all reagents, intermediates, and the final product with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

  • Question: What is the typical multi-step synthesis process for this compound (DMPAT)?

  • Answer: The synthesis of DMPAT is generally a four-step process:

    • Thiophosphoryl Chloride Formation: Phosphorus trichloride is reacted with sulfur to produce thiophosphoryl chloride (PSCl₃).[4]

    • Monoester Formation: Thiophosphoryl chloride is reacted with methanol to form O-methyl phosphorodichloridothioate (monoester).[4]

    • Diester Formation: The monoester is then reacted with a methylating agent (e.g., methanol in the presence of a base like sodium hydroxide, often referred to as "methyl lye") to yield O,O-dimethyl phosphorochloridothioate (diester).[1][4]

    • Ammonolysis (DMPAT Formation): The diester is reacted with an ammonia source (e.g., ammonium hydroxide and sodium hydroxide) to produce the final product, this compound (DMPAT).[1][4]

  • Question: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Answer: The most commonly cited analytical technique for monitoring the reaction progress and determining the purity of the intermediates and the final product is Gas Chromatography (GC) .[1] For more detailed structural confirmation and analysis of phosphorus-containing compounds, 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.

  • Question: What are some typical yields and purities I can expect?

  • Answer: Yields and purities are highly dependent on the specific reaction conditions and scale. However, based on patent literature, the following have been reported:

    • The O,O-dimethyl phosphorochloridothioate (diester) intermediate can be isolated as a solution in 85-88% yield with 94-95% purity as determined by GC.[1][2]

    • The final this compound (DMPAT) product can be obtained in a 98% yield with approximately 93% purity, with the main impurity being about 7% trimethylthiophosphate.[1][2]

Data Presentation

Table 1: Summary of Reported Yields and Purity

CompoundStepReported YieldReported Purity (by GC)Primary ImpuritiesReference
O,O-dimethyl phosphorochloridothioate (Diester)Diester Formation85-88%94-95%Trimethyl thiophosphate[1][2]
This compound (DMPAT)Ammonolysis98%~93%~7% Trimethyl thiophosphate, Methamidophos[1][2]

Experimental Protocols

Protocol 1: Synthesis of O,O-dimethyl phosphorochloridothioate (Diester)

This protocol is a generalized procedure based on patent literature.[1] Caution: This reaction should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

  • Reactor Setup: Charge a suitable reactor with O-methyl phosphorodichloridothioate and dilute with dichloromethane (CH₂Cl₂).

  • Cooling: Stir the mixture and cool the reactor to a temperature between -5 and 5 °C.

  • Reagent Preparation: In a separate vessel, prepare "methyl lye" by reacting pre-chilled (0-5 °C) methanol with aqueous sodium hydroxide under an inert atmosphere.

  • Controlled Addition: Slowly add the "methyl lye" to the reactor over 2-3 hours, ensuring the temperature is maintained between -5 and 5 °C.

  • Reaction Monitoring: Continue stirring at -5 to 5 °C for approximately 1 hour after the addition is complete. Monitor the reaction for completion by GC, with the target being a relative monoester concentration of less than 0.5%.

  • Workup: Once the reaction is complete, stop the stirring and allow the phases to separate. The resulting solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂ should be used directly in the next step and must be maintained in solution at all times .

Protocol 2: Synthesis of this compound (DMPAT) via Ammonolysis

This protocol describes a continuous process based on patent literature.[1] Caution: This reaction involves potentially hazardous materials and should be conducted with extreme care.

  • Reactor Setup: Utilize a continuously stirred-tank reactor (CSTR) maintained at 40 °C.

  • Reagent Feed: Simultaneously and continuously feed the following into the reactor:

    • The solution of O,O-dimethyl phosphorochloridothioate in dichloromethane from the previous step.

    • A 25% aqueous solution of sodium hydroxide.

    • An 18% aqueous solution of ammonium hydroxide.

  • Reaction Conditions: Maintain a residence time of approximately 3 hours at 40 °C.

  • Product Collection and Workup: Continuously remove the reaction mixture to maintain the desired volume. Allow the phases to separate. The aqueous phase can be extracted with dichloromethane to recover additional product.

  • Final Product: The combined organic extracts contain the this compound as a solution in dichloromethane. This solution can often be used without further purification in subsequent steps. It is critical to keep the product in solution.

Mandatory Visualization

Caption: Figure 1: this compound (DMPAT) Synthesis Workflow.

Troubleshooting_DMPAT_Synthesis Figure 2: Troubleshooting Logic for DMPAT Synthesis start Problem Encountered During DMPAT Synthesis problem_yield Low Final Yield? start->problem_yield problem_impurity High Impurity Levels? start->problem_impurity check_completion Check reaction completion of intermediate steps (GC) problem_yield->check_completion Yes check_temp Verify temperature control (-5 to 5 °C for diester) problem_yield->check_temp Yes check_ammonolysis Optimize ammonolysis conditions (mixing, time) problem_yield->check_ammonolysis Yes check_workup Review workup procedure for product loss problem_yield->check_workup Yes impurity_type Identify Impurity (GC/MS, NMR) problem_impurity->impurity_type Yes triester Trimethyl Thiophosphate (Triester) impurity_type->triester methamidophos Methamidophos impurity_type->methamidophos control_stoich Control stoichiometry of methylating agent triester->control_stoich Solution control_temp_triester Maintain low temp during addition triester->control_temp_triester Solution control_addition_rate Slow, controlled addition of reagents triester->control_addition_rate Solution avoid_heat Avoid high temperatures during/after synthesis methamidophos->avoid_heat Solution prompt_use Use DMPAT promptly or store at low temperature methamidophos->prompt_use Solution

Caption: Figure 2: Troubleshooting Logic for DMPAT Synthesis.

References

Preventing decomposition of O,O-Dimethyl phosphoramidothioate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O,O-Dimethyl phosphoramidothioate (DMPAT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMPAT during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, DMPAT should be stored under refrigerated conditions, typically between 2-8°C.[1] It is crucial to keep the compound in a tightly sealed container in a dry and well-ventilated place, preferably under an inert atmosphere.[2] The material is known to be hygroscopic and sensitive to moisture.[2]

Q2: What are the primary causes of DMPAT decomposition?

A2: The main factors leading to the decomposition of DMPAT are exposure to moisture (hydrolysis) and elevated temperatures (thermal decomposition).[3][4] It is also incompatible with and may be degraded by strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Q3: What are the visible signs of DMPAT decomposition?

A3: While the pure compound is a white to off-white solid or a colorless to pale yellow liquid, signs of decomposition may include a change in color, unusual odors, or a change in physical state (e.g., clumping of powder due to moisture absorption).[5] A definitive assessment of decomposition requires analytical testing to confirm purity.

Q4: What are the hazardous decomposition products of DMPAT?

A4: Upon heating or in the event of a fire, DMPAT can decompose to produce toxic and irritating fumes. These hazardous products include nitrogen oxides (NOx), phosphorus oxides, sulfur oxides, and carbon monoxide.[3]

Q5: Is this compound a hazardous compound to handle?

A5: Yes, DMPAT is considered a hazardous substance. It can be harmful if swallowed, inhaled, or comes into contact with skin, causing skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: The purity of my DMPAT sample is lower than specified upon arrival or after a short storage period.

  • Possible Cause 1: Improper Shipping or Storage

    • Verification: Confirm that the cold chain was not broken during transit. Check if the container seal is intact. Review your internal storage conditions to ensure they meet the recommended 2-8°C, dry, and inert atmosphere requirements.[1]

  • Possible Cause 2: Exposure to Atmospheric Moisture

    • Verification: The compound is moisture-sensitive.[2][3] If the container was opened frequently in a humid environment or not sealed properly, hydrolysis may have occurred.

  • Troubleshooting Steps:

    • Re-test the purity of a freshly opened container if available.

    • If the low purity is confirmed, contact the supplier with your analytical data.

    • Review handling procedures to minimize exposure to the atmosphere. Consider aliquoting the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).

Issue 2: My experimental results are inconsistent when using DMPAT from different batches or from a container that has been stored for a long time.

  • Possible Cause: Gradual Decomposition

    • Verification: Over time, even under recommended conditions, slow degradation can occur. This is especially true if the material has been subjected to minor temperature fluctuations or minimal moisture exposure during repeated use.

  • Troubleshooting Steps:

    • Perform a purity analysis (e.g., via HPLC or GC) on the suspect batch of DMPAT.

    • Compare the results to the certificate of analysis of a new, unopened batch.

    • If degradation is confirmed, the old batch should be discarded following appropriate hazardous waste disposal protocols.

    • Implement a "first-in, first-out" inventory system and clearly label containers with the opening date.

Logical Troubleshooting Workflow

start Start: Inconsistent Results or Suspected Decomposition check_appearance Check Physical Appearance (Color, State) start->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok No appearance_bad Visual Change Observed check_appearance->appearance_bad Yes analytical_test Perform Purity Analysis (e.g., HPLC, GC) appearance_ok->analytical_test appearance_bad->analytical_test purity_spec Purity Meets Specification? analytical_test->purity_spec purity_ok Purity OK Investigate Other Experimental Parameters purity_spec->purity_ok Yes purity_low Purity is Low purity_spec->purity_low No end End purity_ok->end review_storage Review Storage & Handling - Temp? (2-8°C) - Moisture? (Sealed?) - Inert Gas? purity_low->review_storage quarantine Quarantine and Discard Material Following Safety Protocols purity_low->quarantine review_storage->end quarantine->end

Caption: Troubleshooting workflow for suspected DMPAT decomposition.

Data on Thermal Stability

The thermal stability of this compound has been investigated due to its potential for thermal runaway reactions.[4][6] A serious industrial accident in 2016 involving a thermal explosion of DMPAT highlights the importance of understanding its thermal hazards.[4]

ParameterValueConditions / MethodSource
Self-Accelerating Decomposition Temperature (SADT) 66.0 °CDetermined by simulation approach.[4]
Apparent Activation Energy (Ea) 92.4 ± 3.2 kJ/molCalculated by Starink equation from DSC data.[4]

Note: The SADT is the lowest temperature at which a substance in a particular packaging can undergo a self-accelerating decomposition. Storing and handling below this temperature is critical for safety.

Decomposition Pathways and Contributing Factors

Decomposition can be triggered by several factors, primarily heat and moisture. Understanding these pathways is key to prevention.

cluster_factors Contributing Factors cluster_pathways Decomposition Pathways Temp Elevated Temperature (> S.A.D.T. of 66°C) Thermal Thermal Decomposition Temp->Thermal Moisture Moisture / Water (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Incompatibles Incompatible Materials (Acids, Oxidizers) Incompatibles->Thermal can catalyze Incompatibles->Hydrolysis can catalyze DMPAT O,O-Dimethyl phosphoramidothioate DMPAT->Thermal DMPAT->Hydrolysis Products Decomposition Products (e.g., NOx, P₄O₁₀, SO₂, CO) Thermal->Products Hydrolysis->Products

Caption: Factors and pathways leading to DMPAT decomposition.

Proposed General Decomposition Pathways

The following diagram illustrates the likely chemical transformations during hydrolysis and thermal decomposition based on the general chemistry of organophosphorus compounds.

cluster_hydrolysis Hydrolysis Pathway (Proposed) cluster_thermal Thermal Decomposition Pathway DMPAT This compound (CH₃O)₂P(S)NH₂ Intermediate1 O-Methyl phosphoramidothioic acid (CH₃O)(HO)P(S)NH₂ DMPAT->Intermediate1 + H₂O, - CH₃OH Products Final Products P₄O₁₀ + SO₂ + NOx + CO + H₂O DMPAT->Products High Heat, O₂ H2O H₂O Methanol1 CH₃OH Heat Heat (Δ)

Caption: General proposed decomposition pathways for DMPAT.

Experimental Protocols

Protocol 1: Sample Handling for Stability Testing

Objective: To outline the correct procedure for handling and preparing DMPAT samples for stability analysis to prevent degradation during the process.

Materials:

  • This compound

  • Glovebox or glove bag with an inert atmosphere (Nitrogen or Argon)

  • Pre-weighed, amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Spatulas

  • Appropriate solvent (e.g., HPLC-grade Acetonitrile)

Procedure:

  • Environment Setup: Purge the glovebox with an inert gas to reduce atmospheric moisture and oxygen to a minimum.

  • Material Equilibration: Before opening, allow the main container of DMPAT to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes to prevent condensation.

  • Aliquoting: Inside the glovebox, carefully open the main container. Using a clean, dry spatula, weigh the desired amount of DMPAT directly into the pre-weighed amber vials.

  • Sealing: Tightly seal the vials immediately after weighing.

  • Main Container Storage: Securely reseal the main container, ensuring the cap is tight. Reinforce the seal with paraffin film if desired. Return the main container to the recommended refrigerated storage.

  • Sample Preparation for Analysis: For analysis, dissolve the aliquoted DMPAT in the chosen solvent to the desired concentration. This solution should be analyzed as quickly as possible. If immediate analysis is not possible, store the solution at 2-8°C and protect it from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To provide a representative HPLC method for separating this compound from its potential degradation products. Note: This is a general method and may require optimization for specific equipment and degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 75:25 v/v).[8] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 219 nm (This may require optimization; a photodiode array [PDA] detector is recommended to assess peak purity).[9]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity DMPAT reference standard in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard of ~100 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the DMPAT sample to be tested at the same concentration as the working standard (~100 µg/mL) using the same solvent.

  • Forced Degradation (for method validation): To ensure the method is stability-indicating, subject the DMPAT solution to stress conditions (e.g., heat at 60°C for 24 hours; add 0.1N HCl; add 0.1N NaOH; add 3% H₂O₂) to intentionally generate degradation products. Neutralize the acidic and basic samples before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent), followed by the working standard, the test sample, and the forced degradation samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DMPAT peak.

  • Quantification: Calculate the purity of the sample by the area normalization method:

    • Purity (%) = (Area of DMPAT Peak / Total Area of All Peaks) x 100

    • The retention time of the DMPAT peak should match that of the reference standard. The appearance of significant peaks other than the main DMPAT peak indicates the presence of impurities or degradation products.

References

Addressing matrix effects in the LC-MS analysis of O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of O,O-Dimethyl phosphoramidothioate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][4]

Q2: What are the common causes of matrix effects in this type of analysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample.[5] For this compound analysis, common sources of interference depend on the matrix being analyzed (e.g., soil, food, biological fluids). In biological samples, phospholipids are a major cause of ion suppression.[6] The complexity of the sample matrix, the choice of sample preparation technique, and the chromatographic conditions all play a role in the severity of matrix effects.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the signal response of this compound in a neat solvent to its response in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1] The matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[7][8] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[9]

Q5: Can I use a different ionization technique to reduce matrix effects?

A5: While electrospray ionization (ESI) is commonly used and is more susceptible to matrix effects, atmospheric pressure chemical ionization (APCI) can sometimes be less affected by ion suppression.[2] However, the choice of ionization technique depends on the physicochemical properties of this compound and its suitability for ionization by APCI. It is advisable to test different ionization sources and modes (positive vs. negative) during method development if significant matrix effects are observed with ESI.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Poor sensitivity and low signal intensity for this compound.
  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous technique. For instance, if you are using a simple protein precipitation method, transitioning to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract.[3]

    • Optimize Chromatography: Improve the separation of this compound from matrix interferences by modifying your chromatographic conditions. This can include changing the mobile phase composition, adjusting the gradient profile, or using a different stationary phase.

    • Sample Dilution: If the concentration of this compound in your samples is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.[4]

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for signal loss due to ion suppression.[7][8]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
  • Possible Cause: Variable matrix effects between different sample preparations or matrix lots.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed consistently for all samples, calibrators, and QCs. Any variation can lead to differing levels of matrix components in the final extracts.

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same matrix as your unknown samples. This helps to ensure that the calibrators and QCs experience similar matrix effects as the study samples, improving accuracy.

    • Implement a Robust Cleanup: Utilize a more effective sample cleanup method like SPE to minimize the variability in matrix composition between samples.[4]

    • Employ a SIL-IS: As with sensitivity issues, a SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[9]

Problem 3: Peak shape issues (e.g., tailing, splitting) for this compound.
  • Possible Cause: Co-eluting interferences, column contamination, or inappropriate injection solvent.

  • Troubleshooting Steps:

    • Check for Column Contamination: A buildup of matrix components on the analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or consider using a guard column to protect the analytical column.

    • Injection Solvent Composition: Ensure that the injection solvent is compatible with the initial mobile phase conditions. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[10]

    • Improve Sample Cleanup: More effective removal of matrix components through optimized sample preparation can often resolve peak shape issues caused by interferences.

Quantitative Data Summary

The following tables summarize representative quantitative data on recovery and matrix effects for organophosphate pesticides, including analogues of this compound, using different sample preparation methods. Note: Data for this compound was not specifically available in a comparative format; the following tables provide illustrative examples for related compounds.

Table 1: Comparison of Analyte Recovery using Different Sample Preparation Techniques.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
QuEChERSMultiple OrganophosphatesBeef75-100[11]
Alkaline ExtractionDimethyl thiophosphate (DMTP)Hair89[12]
Solid-Phase Extraction (SPE)Multiple OrganophosphatesAir Sampling Media71-113[13]
Liquid-Liquid Extraction (LLE)Not SpecifiedBiologicalGenerally high, but analyte dependent[3]
Protein Precipitation (PPT)Not SpecifiedBiologicalOften less than 60%[3]

Table 2: Matrix Effects Observed for Organophosphate Metabolites in Hair Samples.

AnalyteMatrix Effect (%)*CommentReference
Dimethyl phosphate-d6 (DMP-d6)75Minimal Suppression[12]
Dimethyl thiophosphate-d6 (DMTP-d6)~100Little to no effect[12]
Dimethyl dithiophosphate-d6 (DMDTP-d6)131Enhancement[12]

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for this compound

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[14][15][16]

1. Scope: This protocol describes a general QuEChERS procedure that can be adapted for the extraction of this compound from various food matrices.

2. Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and primary secondary amine - PSA)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

3. Procedure:

  • Step 1: Sample Extraction

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If a stable isotope-labeled internal standard is used, it should be added at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Step 2: Dispersive SPE Cleanup

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Step 3: Final Extract Preparation

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase or an appropriate solvent for LC-MS analysis.

    • The sample is now ready for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Homogenized Sample extraction Acetonitrile Extraction & Salting Out start->extraction centrifuge1 Centrifugation extraction->centrifuge1 dSPE Dispersive SPE Cleanup centrifuge1->dSPE centrifuge2 Centrifugation dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms data Data Acquisition & Processing lcms->data result Quantitative Result data->result

Caption: A typical QuEChERS experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions problem Analytical Issue Encountered (e.g., Low Sensitivity, Poor Reproducibility) check_lcms Verify LC-MS Performance (System Suitability) problem->check_lcms eval_matrix_effect Evaluate Matrix Effects (Post-Extraction Spike) problem->eval_matrix_effect optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) eval_matrix_effect->optimize_sample_prep optimize_chromatography Optimize Chromatography eval_matrix_effect->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard eval_matrix_effect->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration eval_matrix_effect->matrix_matched_cal

Caption: A logical troubleshooting workflow for addressing matrix effects in LC-MS analysis.

References

Overcoming peak tailing in gas chromatography of O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for overcoming peak tailing in the gas chromatography (GC) analysis of O,O-Dimethyl phosphoramidothioate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half is broader than the front half.[1] For this compound, a polar organophosphorus compound, peak tailing can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample.[2][3] Significant tailing, often indicated by a tailing or asymmetry factor greater than 1.5, can compromise the accuracy of peak integration.

Q2: What are the primary causes of peak tailing for this compound?

Peak tailing in the GC analysis of this compound can be attributed to two main categories of issues:

  • Active Sites in the GC System: this compound is susceptible to interactions with active sites within the GC system. These are often exposed silanol groups on glass surfaces (liner, column) or metal surfaces that can lead to adsorption or degradation of the analyte.[4][5]

  • Suboptimal Chromatographic Conditions: Incorrect GC parameters can lead to poor peak shape. This can include issues with the inlet temperature, carrier gas flow rate, and the choice of GC column.

Q3: How can I determine the initial cause of peak tailing in my analysis?

A good starting point is to inject a standard of a non-polar, inert compound (e.g., a hydrocarbon). If this compound also exhibits peak tailing, the issue is likely related to a physical problem in the system, such as a poor column cut or installation. If the inert compound has a symmetrical peak shape while this compound tails, the problem is likely due to active sites in the system interacting with the analyte.

Q4: If all the peaks in my chromatogram are tailing, what is the most likely cause?

When all peaks in a chromatogram exhibit tailing, it strongly suggests a physical problem within the GC system's flow path that affects all compounds indiscriminately. Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating "dead" volumes or a convoluted flow path.

  • Poor Column Cuts: Jagged or uneven cuts at either the inlet or detector end of the column can cause turbulence in the carrier gas flow, leading to peak distortion.

  • System Leaks: Leaks in the carrier gas flow path can disrupt the consistent flow required for symmetrical peaks.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing in your this compound gas chromatography experiments.

Guide 1: Addressing Issues with Active Sites

Active sites are a primary cause of peak tailing for polar and sensitive compounds like this compound.

Problem: The this compound peak is tailing, while a non-polar standard shows good peak shape.

Solution Workflow:

cluster_0 Troubleshooting Active Sites start Peak Tailing Observed for This compound liner Replace Inlet Liner with a Deactivated Liner start->liner septum Replace Septum liner->septum If tailing persists end Peak Shape Improved liner->end If resolved trim_column Trim 15-30 cm from Column Inlet septum->trim_column If tailing persists septum->end If resolved replace_column Replace Column with an Inert-Coated Column trim_column->replace_column If tailing persists trim_column->end If resolved replace_column->end

Caption: A step-by-step workflow for addressing active sites causing peak tailing.

Detailed Steps:

  • Replace the Inlet Liner: The inlet liner is a common source of activity. Replace the existing liner with a new, deactivated liner. Deactivated liners have a specially treated surface to minimize analyte interaction.[2]

  • Replace the Septum: Particles from a worn septum can fall into the liner, creating active sites. Regularly replace the septum.

  • Trim the Column: The front end of the GC column can become contaminated or degraded over time. Trim 15-30 cm from the front of the column.

  • Use an Inert Column: If tailing persists, the column itself may be the issue. Consider replacing it with a column specifically designed for inertness, such as a 5% phenyl-methylpolysiloxane phase column.

Guide 2: Optimizing Chromatographic Conditions

Suboptimal GC parameters can significantly impact the peak shape of this compound.

Problem: Peak tailing is observed, and active sites have been ruled out as the primary cause.

Solution Workflow:

cluster_1 Optimizing Chromatographic Conditions start Peak Tailing Observed inlet_temp Optimize Inlet Temperature (e.g., 220-250 °C) start->inlet_temp flow_rate Verify and Optimize Carrier Gas Flow Rate inlet_temp->flow_rate If tailing persists end Symmetrical Peak Achieved inlet_temp->end If resolved injection_technique Review Injection Technique (Speed and Volume) flow_rate->injection_technique If tailing persists flow_rate->end If resolved column_choice Ensure Appropriate Column Phase and Dimensions injection_technique->column_choice If tailing persists injection_technique->end If resolved column_choice->end

References

Enhancing the efficiency of O,O-Dimethyl phosphoramidothioate isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of O,O-Dimethyl phosphoramidothioate to O,S-Dimethyl phosphoramidothioate.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of isomerizing this compound?

The primary goal is to convert this compound into its more biologically active isomer, O,S-Dimethyl phosphoramidothioate. The O,S-isomer has been found to be a significantly more potent anticholinesterase agent.[1]

Q2: What are the key factors influencing the efficiency of the isomerization reaction?

The key factors that influence the efficiency of the isomerization of this compound are reaction temperature, reaction time, and the presence of a suitable catalyst.[2][3][4] Some processes also incorporate a "lagering" step, which involves holding the reaction mixture at a specific temperature for a period after the initial isomerization to improve yield and purity.[3][4]

Q3: What catalysts are typically used for this isomerization?

The most commonly cited catalysts for this reaction are methylating agents. Dimethyl sulfate ((CH₃)₂SO₄) is a preferred and effective catalyst for this process.[2][5] Methyl esters of organic sulfonic acids can also be used.[2][3]

Q4: What is "lagering" and why is it beneficial?

Lagering is a step where the reaction mixture, after the initial isomerization, is held at a controlled temperature (typically between 35°C and 45°C) for an extended period (around 3 to 6 hours).[3] This step can lead to a notable increase in both the yield and purity of the desired O,S-dimethyl phosphoramidothioate product, with improvements of at least 2% being reported.[3][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of O,S-Dimethyl phosphoramidothioate Incomplete isomerization reaction.- Ensure the reaction temperature is within the optimal range (typically 35°C to 45°C).[2][3] - Extend the reaction time. The total time for isomerization and lagering can be up to 10 hours.[2][3] - Verify the presence and concentration of the catalyst (e.g., dimethyl sulfate).
Suboptimal reaction temperature.- A temperature too low may slow down the reaction rate, while a temperature too high could lead to side reactions and impurities. The recommended range is generally 35°C to 70°C, with a more controlled process at 35°C to 45°C followed by lagering.[3]
Low Purity of the Final Product Presence of unreacted this compound.- Increase the reaction time or consider implementing a lagering step at 35°C to 45°C for 3 to 6 hours to drive the reaction to completion.[3]
Formation of byproducts due to high temperatures.- Avoid excessively high reaction temperatures (e.g., above 70°C) which can decrease purity.[3]
Inconsistent Reaction Times Variations in reaction temperature.- Maintain a consistent and controlled temperature throughout the isomerization and lagering steps.[2][3]
Catalyst activity may vary.- Ensure the catalyst is of good quality and used in the correct proportion.
Difficulty in Product Separation and Analysis Co-elution of isomers during chromatographic analysis.- Reverse-phase high-performance liquid chromatography (HPLC) with methanol-water mixtures has been shown to effectively separate the O,S-isomer from the parent O,O-compound, with the isomer eluting first.[1]

Experimental Protocols

Protocol 1: Catalytic Isomerization with Lagering Step

This protocol is based on processes described in patents aiming to enhance the yield and purity of O,S-Dimethyl phosphoramidothioate.[2][3]

Materials:

  • This compound

  • Dimethyl sulfate (catalyst)

  • Solvent (if necessary, though some processes are solvent-free)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Isomerization:

    • Charge the reaction vessel with this compound.

    • Add a catalytic amount of dimethyl sulfate.

    • Heat the mixture to a temperature between 35°C and 45°C with continuous stirring.

    • Maintain this temperature for 1 to 7 hours.[3]

  • Lagering:

    • After the initial isomerization period, continue to maintain the reaction mixture at a temperature of 35°C to 45°C for an additional 3 to 6 hours.[3]

  • Monitoring and Completion:

    • Monitor the progress of the reaction by taking aliquots and analyzing them using a suitable method like HPLC or ³¹P NMR.[1]

    • The reaction is considered complete when the desired yield of O,S-Dimethyl phosphoramidothioate is achieved. The total reaction time (isomerization + lagering) is typically between 4 and 10 hours.[3]

Quantitative Data Summary:

ParameterValueReference
Isomerization Temperature35°C to 45°C[2][3]
Isomerization Time1 to 7 hours[3]
Lagering Temperature35°C to 45°C[3]
Lagering Time3 to 6 hours[3]
Total Reaction Time4 to 10 hours[2][3]
CatalystDimethyl sulfate or methyl ester of an organic sulfonic acid[2][3]

Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Completion start Start charge_reactants Charge O,O-Dimethyl phosphoramidothioate and Catalyst start->charge_reactants isomerization Isomerization (35-45°C, 1-7h) charge_reactants->isomerization lagering Lagering (35-45°C, 3-6h) isomerization->lagering monitoring Monitor Reaction (HPLC, NMR) lagering->monitoring product O,S-Dimethyl phosphoramidothioate monitoring->product Reaction Complete end End product->end

Caption: Experimental workflow for the isomerization of this compound.

Troubleshooting_Logic issue Low Yield or Purity cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Byproduct Formation issue->cause3 solution1 Increase Reaction Time or Add Lagering Step cause1->solution1 solution2 Verify/Adjust Temperature (35-45°C) cause2->solution2 solution3 Avoid High Temperatures (>70°C) cause3->solution3

Caption: Troubleshooting logic for low yield or purity in isomerization.

References

Technical Support Center: By-product Analysis in the Synthesis of Acephate from O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acephate from O,O-Dimethyl phosphoramidothioate. The following information is designed to help identify and mitigate the formation of common by-products during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products of concern during the synthesis of acephate via acetylation of this compound?

A1: The most significant by-product is Methamidophos (O,S-Dimethyl phosphoramidothioate), which is also a potent insecticide and a toxic impurity.[1][2] Other potential impurities include unreacted starting material (this compound), O,S-Dimethyl acetylphosphoramidothioate , and trimethyl thiophosphate .[3] The formation of these by-products is influenced by reaction conditions such as temperature, reaction time, and the purity of starting materials.

Q2: How does Methamidophos form during the synthesis of acephate?

A2: Methamidophos is an intermediate in one of the common synthesis routes for acephate.[3] In the acetylation of this compound, incomplete acetylation or side reactions can lead to the presence of residual methamidophos in the final product. The isomerization of this compound can form methamidophos, which is then acetylated to acephate.[3] Controlling the reaction stoichiometry and conditions is crucial to ensure the complete conversion of methamidophos to acephate.

Q3: What analytical techniques are recommended for the identification and quantification of by-products in an acephate synthesis reaction mixture?

A3: The most common and effective analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][5][6][7] These techniques offer high sensitivity and selectivity, allowing for the accurate identification and quantification of acephate and its by-products, even at trace levels.

Q4: Are there any specific sample preparation steps required before analyzing the reaction mixture by GC-MS or HPLC-MS/MS?

A4: Yes, sample preparation is crucial for accurate analysis. A typical workflow involves extraction of the analytes from the reaction mixture, followed by a cleanup step to remove interfering substances.[4] Common extraction solvents include ethyl acetate and acetonitrile.[4][5] Solid-phase extraction (SPE) is often employed for cleanup. For GC-MS analysis, derivatization may be necessary for some of the polar by-products to improve their volatility and chromatographic behavior.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of acephate, with a focus on minimizing by-product formation.

Problem 1: High Levels of Methamidophos Detected in the Final Product
Potential Cause Recommended Solution
Incomplete Acetylation - Ensure the molar ratio of the acetylating agent (e.g., acetic anhydride) to this compound is optimized. An excess of the acetylating agent may be required to drive the reaction to completion. - Increase the reaction time or temperature, but monitor for potential degradation of acephate.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature for the specific synthesis protocol. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can cause decomposition of the desired product.
Presence of Moisture - Ensure all reactants and solvents are anhydrous. Water can react with the acetylating agent and reduce its effectiveness.
Inadequate Mixing - Ensure efficient stirring of the reaction mixture to promote contact between reactants.
Problem 2: Presence of Unreacted this compound
Potential Cause Recommended Solution
Insufficient Acetylating Agent - Increase the stoichiometry of the acetylating agent.
Short Reaction Time - Extend the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the reaction progress and by-product formation.

Quantitative Data on By-product Formation

The following table summarizes potential impurity levels that can be expected in technical grade acephate. These values can serve as a benchmark for process optimization.

Impurity Typical Concentration Range in Technical Grade Acephate
Methamidophos≤ 1.0%
O,O-Dimethyl acetylphosphoramidothioate≤ 5.0%
O,S-Dimethyl phosphoramidothioate≤ 1.0%

Note: These values are indicative and can vary depending on the synthesis route and purification methods employed.

Experimental Protocols

Protocol 1: GC-MS Analysis of Acephate and By-products

This protocol provides a general procedure for the analysis of acephate and its primary by-product, methamidophos.

1. Sample Preparation: a. Accurately weigh a sample of the reaction mixture or final product. b. Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate or acetone). c. Perform a liquid-liquid extraction if necessary to remove highly polar impurities. d. Use a solid-phase extraction (SPE) cartridge (e.g., C18) for cleanup if the sample matrix is complex. e. Concentrate the extract under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Conditions:

Parameter Condition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu)
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-400
Injection Volume 1 µL

3. Data Analysis: a. Identify acephate and methamidophos based on their retention times and mass spectra. b. Quantify the analytes using an external or internal standard calibration method.

Protocol 2: HPLC-MS/MS Analysis of Acephate and By-products

This protocol is suitable for the analysis of polar by-products without the need for derivatization.

1. Sample Preparation: a. Follow the same extraction and cleanup steps as described in the GC-MS protocol. b. The final extract should be reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).

2. HPLC-MS/MS Instrumental Conditions:

Parameter Condition
Instrument High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Analysis Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte should be optimized.
Injection Volume 5 µL

3. Data Analysis: a. Identify and quantify the analytes based on their retention times and specific MRM transitions. b. Use a matrix-matched calibration curve for accurate quantification, especially in complex samples.

Visualizations

Acephate_Synthesis_and_Byproducts DMPAT O,O-Dimethyl phosphoramidothioate (Starting Material) Acetylation Acetylation (e.g., Acetic Anhydride) DMPAT->Acetylation Acephate Acephate (Desired Product) Acetylation->Acephate Complete Reaction Incomplete_Reaction Incomplete Reaction Acetylation->Incomplete_Reaction Side_Reaction Side Reactions Acetylation->Side_Reaction Methamidophos Methamidophos (By-product/Intermediate) Other_Byproducts Other By-products (e.g., Trimethyl thiophosphate) Incomplete_Reaction->Methamidophos Side_Reaction->Other_Byproducts Troubleshooting_Workflow Start High By-product Levels Detected Check_Stoichiometry Check Stoichiometry of Acetylating Agent Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time) Check_Stoichiometry->Check_Conditions Correct Optimize_Stoichiometry Optimize Molar Ratio Check_Stoichiometry->Optimize_Stoichiometry Incorrect Check_Purity Verify Purity of Starting Materials Check_Conditions->Check_Purity Optimal Optimize_Conditions Adjust Temperature/Time Check_Conditions->Optimize_Conditions Suboptimal Purify_Materials Purify/Source High-Purity Materials Check_Purity->Purify_Materials Impure End By-product Levels Reduced Check_Purity->End Pure Optimize_Stoichiometry->End Optimize_Conditions->End Purify_Materials->End Analytical_Workflow Sample Reaction Mixture Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis GC-MS or HPLC-MS/MS Analysis Cleanup->Analysis Data Data Interpretation (Quantification) Analysis->Data

References

Validation & Comparative

Comparative analysis of different synthesis routes for O,O-Dimethyl phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key chemical intermediates is paramount. O,O-Dimethyl phosphoramidothioate (DMPAT) is a crucial precursor in the production of the widely used insecticide acephate. This guide provides a detailed comparative analysis of the primary synthesis routes for DMPAT, offering insights into their respective methodologies, yields, purities, and operational considerations. The information presented herein is supported by data from patented industrial processes and academic literature to facilitate an informed selection of the most suitable synthesis strategy.

Executive Summary

This guide evaluates three principal synthetic pathways to this compound (DMPAT):

  • Multi-step Synthesis from Phosphorus Trichloride (PCl₃) and Sulfur: A high-yield, industrially prevalent method emphasizing safety through the containment of intermediates in a solvent stream.

  • Ammonolysis of O,O-Dimethyl Phosphorochloridothioate (DMPCT): A more direct approach that can be hampered by lower yields and purity.

  • One-Pot Synthesis via Trimethyl Phosphite: An alternative route reported to achieve high purity and yield.

The selection of an optimal route will depend on the specific requirements of the research or manufacturing setting, including scale, available starting materials, and purity needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for each of the major synthesis routes to this compound.

ParameterRoute 1: From PCl₃ and SulfurRoute 2: Ammonolysis of DMPCTRoute 3: Via Trimethyl Phosphite
Starting Materials Phosphorus trichloride, Sulfur, Methanol, AmmoniaO,O-Dimethyl phosphorochloridothioate, AmmoniaPhosphorus trichloride, Methanol, Sulfur, Ammonia
Key Intermediates PSCl₃, O-Methyl phosphorodichloridothioate, O,O-Dimethyl phosphorochloridothioate-Trimethyl phosphite, O,O-Dimethyl phosphorus monochloride, O,O-Dimethyl thiophosphoryl chloride
Overall Yield High (Diester: 85-88%, DMPAT: 98%)[1][2][3][4]Low to Moderate (30-75%)[5]Very High (>94%)[6][7]
Product Purity Good (Diester: 94-95%, DMPAT: 93%)[1][2][3][4]Variable, potentially lower[5]Very High (99%)[6][7]
Reaction Conditions Multi-step, controlled temperatures (-5 to 40°C), use of organic solvent (CH₂Cl₂)[1][2][4]Single step, typically in an aromatic solvent[5]Multi-step, temperatures ranging from 20 to 100°C[6][7]
Advantages High yield, enhanced safety by avoiding isolation of explosive intermediates[1][2][3]Fewer reaction stepsHigh reported yield and purity, no reported sewage discharge[6][7]
Disadvantages Multiple steps, requires careful handling of toxic and corrosive reagentsPotentially low and variable yields and purity[5]Requires careful control of reaction conditions

Experimental Protocols

Route 1: Synthesis from Phosphorus Trichloride (PCl₃) and Sulfur

This process involves a four-step synthesis where the intermediates are maintained in a dichloromethane (CH₂Cl₂) solution to enhance safety.

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

  • Phosphorus trichloride (PCl₃) is reacted with sulfur in the presence of a catalyst under an inert atmosphere.

  • The resulting thiophosphoryl chloride (PSCl₃) is purified by distillation.

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

  • The purified PSCl₃ is reacted with methanol to produce O-methyl phosphorodichloridothioate.

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate

  • O-Methyl phosphorodichloridothioate is diluted with CH₂Cl₂ and the temperature is adjusted to -5 to 5°C.[2][4]

  • "Methyl lye" (a solution of methanol and sodium hydroxide) is added over 2-3 hours while maintaining the temperature.[2][4]

  • The reaction is stirred for 1 hour and monitored by gas chromatography for completion.[2][4]

  • The phases are separated to yield a solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂. The yield for this step is reported to be 85-88% with a purity of 94-95%.[1][2][3][4]

Step 4: Synthesis of this compound (DMPAT)

  • To a continuously stirring reactor at 40°C, the CH₂Cl₂ solution of O,O-dimethyl phosphorochloridothioate, a 25% sodium hydroxide solution, and an 18% ammonium hydroxide solution are simultaneously added.[1][2]

  • The residence time for the reaction is 3 hours.[1][2]

  • The phases are separated, and the aqueous phase is extracted with CH₂Cl₂ to recover the DMPAT.[1][2]

  • The combined organic extracts provide a solution of DMPAT with a reported yield of 98% and a purity of approximately 93%.[1][2][3]

Route 2: Ammonolysis of O,O-Dimethyl Phosphorochloridothioate (DMPCT)

This method involves the direct reaction of O,O-dimethyl phosphorochloridothioate with ammonia.

  • O,O-dimethyl phosphorochloridothioate (DMPCT) is dissolved in an aromatic solvent such as toluene, benzene, or xylene.[5]

  • The solution is then reacted with ammonia.

  • The resulting this compound is obtained after workup.

  • This method has been reported to result in lower yields and purities, in the range of 30-75%.[5]

Route 3: Synthesis via Trimethyl Phosphite

This route, described in a Chinese patent, reports high efficiency.

  • Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid binding agent (e.g., triethylamine) to produce trimethyl phosphite.

  • The trimethyl phosphite is then reacted with phosphorus trichloride at a temperature between 20 and 100°C to generate O,O-dimethyl phosphorus monochloride.[6][7]

  • Sulfur is added to the reaction mixture to form O,O-dimethyl thiophosphoryl chloride.[6][7]

  • After separation, ammonia is added to the O,O-dimethyl thiophosphoryl chloride to produce crude this compound.[6][7]

  • The final product is obtained after dehydration, with a reported overall yield of over 94% and a purity of 99%.[6][7]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for this compound.

Synthesis_Routes cluster_route1 Route 1: From PCl3 and Sulfur cluster_route2 Route 2: Ammonolysis of DMPCT cluster_route3 Route 3: Via Trimethyl Phosphite PCl3_S PCl3 + Sulfur PSCl3 PSCl3 PCl3_S->PSCl3 Catalyst Me_PCl2S O-Methyl phosphorodichloridothioate PSCl3->Me_PCl2S Methanol diMe_PClS O,O-Dimethyl phosphorochloridothioate Me_PCl2S->diMe_PClS Methyl Lye (CH2Cl2) DMPAT1 DMPAT diMe_PClS->DMPAT1 NH4OH, NaOH (CH2Cl2) DMPCT O,O-Dimethyl phosphorochloridothioate (DMPCT) DMPAT2 DMPAT DMPCT->DMPAT2 Ammonia (Aromatic Solvent) PCl3_MeOH PCl3 + Methanol TMP Trimethyl phosphite PCl3_MeOH->TMP Solvent, Acid binder diMe_PCl O,O-Dimethyl phosphorus monochloride TMP->diMe_PCl PCl3 diMe_PClS2 O,O-Dimethyl thiophosphoryl chloride diMe_PCl->diMe_PClS2 Sulfur DMPAT3 DMPAT diMe_PClS2->DMPAT3 Ammonia

Caption: Comparative overview of the three main synthesis routes for this compound.

Route1_Workflow start Start react_PCl3_S React PCl3 with Sulfur start->react_PCl3_S distill_PSCl3 Distill PSCl3 react_PCl3_S->distill_PSCl3 react_MeOH React with Methanol distill_PSCl3->react_MeOH form_Me_PCl2S Form O-Methyl phosphorodichloridothioate react_MeOH->form_Me_PCl2S react_MeLye React with Methyl Lye in CH2Cl2 (-5 to 5°C) form_Me_PCl2S->react_MeLye form_diMe_PClS Form O,O-Dimethyl phosphorochloridothioate (in CH2Cl2) react_MeLye->form_diMe_PClS react_NH4OH_NaOH React with NH4OH and NaOH in CH2Cl2 (40°C) form_diMe_PClS->react_NH4OH_NaOH extract_DMPAT Extract DMPAT react_NH4OH_NaOH->extract_DMPAT end End Product: DMPAT Solution extract_DMPAT->end

Caption: Detailed experimental workflow for the synthesis of DMPAT from PCl₃ and Sulfur (Route 1).

References

A Comparative Guide to Catalysts for the Isomerization of O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of O,O-Dimethyl phosphoramidothioate to its S-methyl isomer, O,S-Dimethyl phosphoramidothioate (commonly known as methamidophos), is a critical step in the synthesis of the widely used insecticide, acephate. This rearrangement, often referred to as the Thiono-Thiolo rearrangement, is typically facilitated by a catalyst. The choice of catalyst significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of various catalysts employed for this isomerization, supported by available experimental data.

Catalyst Performance Comparison
Catalyst(s)Temperature (°C)Reaction Time (hours)Yield/PurityReference
Dimethyl Sulfate50-65273.2% purity of O,S-dimethyl phosphoramidothioate[1]
Dimethyl Sulfate & Methyl Iodide50-655-663.4% yield of acephate (after subsequent acylation)[2]
Dimethyl Sulfate35-451-7Yields ranging from 30-75% are mentioned for older methods. Newer methods with a "lagering" step show improvement.[3]
Methyl Esters of Organic Sulfonic Acids20-100Varies (minutes to days)General suitability mentioned, but specific comparative data is limited.[3]
Methyl Chloride, Monobromethane, Methyl Iodide30-702-10Listed as suitable isomerization catalysts, but specific yields are not provided in a comparative context.

Note: The yields and purities are highly dependent on the specific reaction conditions, including solvent, concentration, and subsequent work-up procedures. The data above should be considered as indicative of the catalyst's potential.

Experimental Protocols

Below is a detailed methodology for a key experiment involving the isomerization of this compound using a common catalyst system.

Isomerization using Dimethyl Sulfate

This protocol is based on a procedure described in patent literature for the synthesis of O,S-Dimethyl phosphoramidothioate.[1]

Materials:

  • This compound

  • Dimethyl sulfate

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with 472 kg of this compound.

  • Add 28 kg of dimethyl sulfate to the reactor.

  • Heat the reaction mixture to a temperature between 50-65°C.

  • Maintain the temperature and continue stirring for 2 hours to effect the isomerization.

  • After the reaction period, the resulting product is a mixture containing O,S-Dimethyl phosphoramidothioate with a purity of approximately 73.2%.[1]

  • The crude product can then be used in the subsequent step for the synthesis of acephate.

Visualizing the Process

To better understand the chemical transformation and the experimental workflow, the following diagrams are provided.

Proposed Reaction Pathway

The isomerization of this compound is believed to proceed via a methylation-demethylation mechanism, particularly with alkylating agent catalysts. The catalyst, in this case, a generic methylating agent (CH₃-X), methylates the sulfur atom of the thiono group (P=S), forming a phosphonium intermediate. This is followed by the demethylation of one of the methoxy groups by the counter-ion (X⁻) to yield the thermodynamically more stable thiolo isomer (P=O).

ReactionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound (Thiono Isomer) intermediate Phosphonium Intermediate start->intermediate + CH₃-X (Catalyst) (Methylation of S) product O,S-Dimethyl phosphoramidothioate (Thiolo Isomer) intermediate->product - CH₃-X (Demethylation of O)

Proposed reaction pathway for the catalyzed isomerization.
Experimental Workflow for Catalyst Comparison

A systematic approach is necessary for the objective comparison of different catalysts. The following workflow outlines the key steps in such a study.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Prepare Stock Solution of This compound C Set up Parallel Reactions (Identical Substrate Concentration, Temp, Time) A->C B Select Catalysts for Screening (e.g., Dimethyl Sulfate, Methyl Iodide, etc.) D Add a Different Catalyst to Each Reaction B->D E Monitor Reaction Progress (e.g., by GC, HPLC, or NMR) D->E Incubate F Quench Reactions at a Predetermined Time E->F G Analyze Product Mixture for Yield and Selectivity F->G H Compare Catalyst Performance G->H

Experimental workflow for comparative catalyst screening.

References

A Comparative Guide to the Synthesis of O,O-Dimethyl Phosphoramidothioate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the efficient production of key intermediates is paramount. O,O-Dimethyl phosphoramidothioate (DMPAT) is a critical precursor in the manufacture of several organophosphate insecticides, including acephate. This guide provides a comparative analysis of common synthesis methods for DMPAT, focusing on reaction yields and product purity, supported by experimental data from patented industrial processes.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several pathways, primarily differing in their starting materials and key intermediates. Below is a summary of the most prevalent methods, with their reported yields and purities.

Synthesis MethodKey IntermediateYield (%)Purity (%)Reference
Method 1: From Phosphorus Trichloride and SulfurO,O-Dimethyl phosphorochloridothioate9893[1][2]
Method 2: From Trimethyl PhosphiteO,O-Dimethyl phosphorochloridothioate>94 (overall)99[3]
Method 3: Direct Ammoniation of DMPCTNot Applicable--[4]

Note: Data for Method 3 was not explicitly available in the reviewed literature.

Experimental Protocols

Method 1: Synthesis from Phosphorus Trichloride (PCl₃) and Sulfur

This multi-step process is a widely adopted industrial method for producing DMPAT. The general workflow involves the formation of thiophosphoryl chloride, followed by sequential esterification and amination.

Step 1: Synthesis of O,O-Dimethyl phosphorochloridothioate (DMPCT)

  • Thiophosphoryl Chloride (PSCl₃) Formation: Phosphorus trichloride (PCl₃) is reacted with sulfur to produce thiophosphoryl chloride (PSCl₃).[1][2]

  • Formation of O-methyl phosphorodichloridothioate: The resulting PSCl₃ is reacted with methanol.[1][2]

  • Formation of DMPCT: The O-methyl phosphorodichloridothioate is then reacted with "methyl lye" (a solution of methanol and sodium hydroxide) in a biphasic system with dichloromethane (CH₂Cl₂). The reaction temperature is maintained at -5 to 5°C.[1] The resulting O,O-dimethyl phosphorochloridothioate is obtained as a solution in CH₂Cl₂ with a yield of 85-88% and a purity of 94-95% as determined by gas chromatography (GC).[1][2]

Step 2: Synthesis of this compound (DMPAT)

  • The solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂ is continuously fed into a reactor maintained at 40°C.[1]

  • Simultaneously, aqueous solutions of sodium hydroxide (25%) and ammonium hydroxide (18%) are added.[1]

  • The reaction is carried out with a residence time of 3 hours.[1]

  • This process yields this compound as a solution in CH₂Cl₂ with a reported yield of 98% and a purity of 93%.[1][2]

Method 2: Synthesis from Trimethyl Phosphite

This alternative method involves the reaction of trimethyl phosphite with phosphorus trichloride, followed by the addition of sulfur and subsequent ammoniation.

  • Reaction of Trimethyl Phosphite: Trimethyl phosphite is reacted with phosphorus trichloride to generate O,O-dimethyl monochlorophosphite.[3]

  • Sulfurization: Sulfur is added to the reaction mixture to form O,O-dimethyl phosphorochloridothioate.[3]

  • Ammoniation: The resulting O,O-dimethyl phosphorochloridothioate is separated and then reacted with ammonia water to produce the crude this compound.[3]

  • Purification: The crude product is dehydrated to obtain the final product with a purity of 99% and an overall yield exceeding 94% based on phosphorus trichloride.[3]

Method 3: Direct Ammoniation of O,O-Dimethyl phosphorochloridothioate (DMPCT)

This method involves the direct reaction of O,O-dimethyl phosphorochloridothioate with ammonia in an aromatic solvent such as toluene, benzene, or xylene.[4] The solvent is subsequently removed before further processing. While this method is cited, specific yield and purity data for the formation of DMPAT were not detailed in the provided references.

Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_application Downstream Application Precursors Starting Materials (e.g., PCl₃, Sulfur, Methanol) Intermediate Key Intermediate (e.g., O,O-Dimethyl phosphorochloridothioate) Precursors->Intermediate Reaction Steps Ammoniation Ammoniation (Ammonia Source) Intermediate->Ammoniation Reaction Crude_DMPAT Crude O,O-Dimethyl phosphoramidothioate Ammoniation->Crude_DMPAT Purification Purification (e.g., Dehydration, Extraction) Crude_DMPAT->Purification Pure_DMPAT Pure O,O-Dimethyl phosphoramidothioate Purification->Pure_DMPAT Analysis Quality Control (e.g., GC, NMR) Pure_DMPAT->Analysis Final_Product Final Product (e.g., Acephate) Pure_DMPAT->Final_Product

Caption: General workflow for DMPAT synthesis, purification, and application.

References

A Comparative Guide to Acephate Synthesis: O,O-Dimethyl Phosphoramidothioate vs. Alternative Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the traditional synthesis of acephate, a widely used organophosphate insecticide, via the O,O-Dimethyl phosphoramidothioate (DMPAT) intermediate, against more recent, alternative synthetic routes. The comparison is supported by experimental data from patent literature, focusing on yield, purity, and reaction conditions. Detailed experimental protocols and process diagrams are provided to facilitate a comprehensive understanding of each method.

Introduction to Acephate Synthesis

Acephate, or O,S-Dimethyl acetylphosphoramidothioate, is a systemic insecticide effective against a broad range of pests.[1][2][3] Its synthesis has traditionally relied on a multi-step process involving the key intermediate this compound (DMPAT). However, concerns regarding process safety, yield, and environmental impact have driven the exploration of alternative synthetic pathways. This guide delves into the specifics of the conventional DMPAT route and compares it with innovative methods that utilize different starting materials and intermediates.

Comparison of Synthetic Routes

The synthesis of acephate can be broadly categorized into the traditional DMPAT pathway and several alternative routes that have emerged from efforts to optimize the manufacturing process.

Table 1: Quantitative Comparison of Acephate Synthesis Routes
ParameterTraditional Route (via DMPAT)Alternative Route 1 (via Ketene)Alternative Route 2 (via Acetyl Chloride)Alternative Route 3 (via Phosphorus Oxychloride)
Key Intermediate This compound (DMPAT)Acetylated O,O-dimethyl thiophosphoryl amideMethamidophosNot explicitly named, involves substitution and acylation
Starting Materials Phosphorus trichloride, Sulfur, Methanol, AmmoniaKetene, O,O-dimethyl thiophosphoryl amideMethamidophos, Acetyl chloridePhosphorus oxychloride
Reported Yield DMPAT: ~98%[4][5][6]. Final product yield not consistently reported.Claims of high yield[7]>95%[8]Claims of higher yield[9]
Reported Purity DMPAT: ~93%[4][5][6]. O,O-dimethyl phosphorochloridothioate: 94-95%[4][6].Claims of high purity[7]>95%[8]Good appearance of the final product[9]
Key Advantages Well-established industrial process.Simplified process, reduced waste, lower cost.[7]Simple and safe process, low cost, no three-waste.[8]Mild reaction conditions, low energy consumption, simple post-treatment.[9]
Key Disadvantages Multi-step, involves hazardous intermediates that must be kept in solution.[4][5][6][10]Requires handling of ketene, a toxic and reactive gas.Starts from methamidophos, which is more toxic than acephate.[2][3]Newer, less established on an industrial scale.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the different synthetic routes to acephate.

G cluster_0 Traditional DMPAT Route PCl3 + S PCl3 + S PSCl3 PSCl3 PCl3 + S->PSCl3 Catalyst O-Methyl\nphosphorodichloridothioate O-Methyl phosphorodichloridothioate PSCl3->O-Methyl\nphosphorodichloridothioate + Methanol O,O-Dimethyl\nphosphorochloridothioate O,O-Dimethyl phosphorochloridothioate O-Methyl\nphosphorodichloridothioate->O,O-Dimethyl\nphosphorochloridothioate + Methyl lye DMPAT DMPAT O,O-Dimethyl\nphosphorochloridothioate->DMPAT + NH3/NaOH Methamidophos Methamidophos DMPAT->Methamidophos + Dimethyl sulfate Acephate Acephate Methamidophos->Acephate + Acetic anhydride

Caption: Traditional synthesis of acephate via this compound (DMPAT).

G cluster_1 Alternative Route 1: Ketene O,O-Dimethyl\nthiophosphoryl amide O,O-Dimethyl thiophosphoryl amide Acetylated O,O-Dimethyl\nthiophosphoryl amide Acetylated O,O-Dimethyl thiophosphoryl amide O,O-Dimethyl\nthiophosphoryl amide->Acetylated O,O-Dimethyl\nthiophosphoryl amide + Ketene Acylation catalyst Acephate Acephate Acetylated O,O-Dimethyl\nthiophosphoryl amide->Acephate Isomerization catalyst

Caption: Alternative synthesis of acephate using ketene.

G cluster_2 Alternative Route 2: Acetyl Chloride Methamidophos Methamidophos Acephate Acephate Methamidophos->Acephate + Acetyl chloride

Caption: Alternative synthesis of acephate using acetyl chloride.

G cluster_3 Alternative Route 3: Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride Intermediate Intermediate Phosphorus Oxychloride->Intermediate Substitution Acephate Acephate Intermediate->Acephate Acylation

Caption: Alternative synthesis of acephate starting from phosphorus oxychloride.

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps described in the literature.

Protocol 1: Synthesis of this compound (DMPAT) and Acephate (Traditional Route)

This process is often conducted as a continuous process to avoid the isolation of hazardous intermediates.[5]

  • Synthesis of Thiophosphoryl Chloride (PSCl₃): Phosphorus trichloride (PCl₃) is reacted with sulfur in the presence of a catalyst under an inert atmosphere.[4]

  • Synthesis of O-Methyl Phosphorodichloridothioate: The resulting PSCl₃ is reacted with methanol.[4]

  • Synthesis of O,O-Dimethyl Phosphorochloridothioate: The O-methyl phosphorodichloridothioate is reacted with methyl lye in a biphasic system (e.g., CH₂Cl₂/water). The product is maintained in the organic solvent.[4]

  • Synthesis of DMPAT: The solution of O,O-dimethyl phosphorochloridothioate is reacted with sodium hydroxide and ammonium hydroxide. The resulting DMPAT is kept in the CH₂Cl₂ solution.[4]

  • Synthesis of Methamidophos: The DMPAT solution is reacted with a catalytic amount of dimethyl sulfate.[4][5]

  • Synthesis of Acephate: The resulting methamidophos is then treated with acetic anhydride to yield acephate.[4][5] The final product is isolated through neutralization, crystallization, and filtration.[4]

Protocol 2: Synthesis of Acephate via Ketene (Alternative Route 1)

This method proposes a two-step process starting from O,O-dimethyl thiophosphoryl amide.[7]

  • Acetylation: O,O-dimethyl thiophosphoryl amide is reacted with ketene in the presence of an acylation catalyst and an organic solvent (e.g., ethylene dichloride). The mass ratio of ketene to the amide is between 0.15 and 0.40. The reaction is carried out at a temperature of -20 to 50 °C for 2 to 8 hours.[7]

  • Isomerization: The resulting acetylated O,O-dimethyl thiophosphoryl amide undergoes isomerization in the presence of a catalyst at a temperature of 30 to 70 °C for 2 to 10 hours to produce an acephate solution.[7]

  • Isolation: The final acephate product is obtained through crystallization, solid-liquid separation, and drying.[7]

Protocol 3: Synthesis of Acephate via Acetyl Chloride (Alternative Route 2)

This route provides a direct conversion of methamidophos to acephate.[8]

  • Reaction: Methamidophos and trichloromethane are added to a reactor. Acetyl chloride is then added dropwise at a temperature of 40-50 °C under a slight vacuum (-0.02 MPa) with stirring. The evolving hydrogen chloride gas is absorbed in water to form hydrochloric acid.[8]

  • Precipitation and Isolation: After the reaction is complete, the solution undergoes precipitation at 60-65 °C under a higher vacuum (-0.08 to -0.1 MPa) for 0.5 to 1 hour. The crude acephate is then obtained.[8]

Protocol 4: Synthesis of Acephate via Phosphorus Oxychloride (Alternative Route 3)

This novel approach avoids the use of phosphorus trichloride and sulfur.[9]

  • Intermediate Synthesis: Phosphorus oxychloride is used as a raw material to generate an intermediate through a substitution reaction. This step can be performed at room temperature, avoiding the high temperatures required in the traditional route.[9]

  • Acylation and Final Product Formation: The intermediate undergoes an acylation reaction. In a specific example, the intermediate is placed in a round-bottom flask with acetic anhydride, dimethyl sulfide, and concentrated sulfuric acid, and stirred at 65 °C for 3 hours.[9]

  • Workup and Purification: The reaction mixture is neutralized with ammonia water to a pH of 7-8. The product is extracted with chloroform, and the combined organic phases are dried and evaporated. The final product is purified by column chromatography.[9]

Conclusion

The traditional synthesis of acephate via this compound is a well-documented and industrially practiced method. However, it involves multiple steps and the handling of hazardous intermediates. The alternative routes presented in this guide offer several potential advantages, including higher yields, simplified processes, milder reaction conditions, and reduced environmental impact. The choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, available starting materials, and considerations of safety and environmental sustainability. For researchers and professionals in drug development and chemical synthesis, the exploration of these alternative pathways could lead to more efficient and safer methods for producing acephate and related compounds.

References

A Comparative Guide to the Validation of Analytical Methods for O,O-Dimethyl Phosphoramidothioate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of O,O-Dimethyl phosphoramidothioate, a significant organophosphorus compound. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Analytical Methods

The quantification of this compound, also known as methamidophos, is predominantly achieved through chromatographic techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common approaches. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Quantitative Performance Data

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the quantitative data for the most frequently employed methods for the analysis of this compound.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-FPD Agricultural ProductsNot Specified0.01 ppmNot Specified80 - 92Not Specified
GC-MS Soil & WaterNot Specified3.8 ng/g (Soil), 10-13 ng/L (Water)Not Specified95.4 - 96.1< 9.0
Human UrineNot Specified1 µg/LNot SpecifiedNot SpecifiedNot Specified
Food5 - 500 ng/mL< 5 ng/mL5 ng/mLNot Specified< 20
LC-MS/MS Blood0.10 - 5.0 µg/mL0.050 µg/mLNot Specified90 - 102Not Specified
UrineNot Specified50 ng/mLNot Specified> 90Not Specified
Human UrineNot Specified0.001 - 0.282 ng/mLNot Specified~100< 18
Cabbage & Grapes0.01 - 0.5 mg/kg0.001 - 0.004 mg/kg0.01 mg/kg80 - 101< 11

Note: The performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the extraction and analysis of this compound in different matrices.

Method 1: Gas Chromatography-Flame Photometric Detection (GC-FPD) for Agricultural Products

This method is suitable for the routine analysis of this compound in various crop matrices.

Sample Preparation (Liquid-Solid Extraction):

  • Homogenize a representative sample of the agricultural product.

  • Extract a known weight of the homogenized sample with ethyl acetate.

  • Filter the extract to remove solid particles.

  • The extract can be concentrated and reconstituted in a suitable solvent for GC analysis. For some matrices, a clean-up step using solid-phase extraction may be necessary to remove interferences.

GC-FPD Conditions:

  • Column: A capillary column suitable for organophosphorus pesticide analysis (e.g., DB-35ms).

  • Injector: Splitless mode.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation from matrix components.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Water Samples

This method offers higher selectivity and confirmation capabilities compared to GC-FPD.

Sample Preparation (Solid-Phase Extraction - SPE):

  • For water samples, pass a known volume through an Oasis HLB solid-phase extraction cartridge.

  • For soil samples, perform an initial extraction with a suitable solvent (e.g., ethyl acetate), and then subject the extract to SPE clean-up.

  • Wash the cartridge to remove interfering compounds.

  • Elute the analyte using a small volume of an appropriate solvent (e.g., methylene chloride).[1]

  • Concentrate the eluate and reconstitute in a solvent compatible with GC-MS analysis.

GC-MS Conditions:

  • Column: A low-bleed capillary column such as a DB-5ms.

  • Injector Temperature: Typically around 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples (Blood and Urine)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of this compound in complex biological matrices.[2][3] This is particularly advantageous as the high polarity of methamidophos can lead to peak tailing in GC systems.[4]

Sample Preparation (Protein Precipitation & SPE):

  • Blood: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to separate the supernatant.

  • Urine: A solid-phase extraction (SPE) clean-up is often employed to remove salts and other interferences.[2]

  • The processed sample is then injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Ionization: Electrospray Ionization (ESI) in the positive mode is effective for the protonation of methamidphos ([M+H]+ at m/z 142).[4]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. The most common transitions for methamidophos are m/z 142 -> 94 and m/z 142 -> 125, with the former typically being more intense.[4]

Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Method Develop Analytical Method MD_Start->MD_Method MD_Optimization Optimize Method Parameters MD_Method->MD_Optimization Selectivity Selectivity / Specificity MD_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability Routine_Analysis Routine Analysis Stability->Routine_Analysis QC Quality Control Routine_Analysis->QC QC->Routine_Analysis

Caption: A general workflow for the development, validation, and implementation of an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. GC-FPD offers a cost-effective solution for routine analysis in less complex matrices. GC-MS provides enhanced selectivity and is suitable for confirmatory analysis. For complex biological samples and applications requiring high sensitivity and specificity, LC-MS/MS is the method of choice. Proper method validation is paramount to ensure the generation of accurate and reliable data.

References

Inter-laboratory Comparison of O,O-Dimethyl Phosphoramidothioate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O,O-Dimethyl phosphoramidothioate (DMPAT) is an important intermediate in the synthesis of organophosphorus pesticides such as acephate and methamidophos.[1] It is also a metabolite of methamidophos, making its detection and quantification crucial for environmental monitoring, food safety assessment, and toxicological studies.[2][3] This guide provides a comparative overview of the common analytical methodologies for this compound, aimed at researchers, scientists, and professionals in drug development and environmental analysis. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this guide synthesizes performance data from studies on related organophosphorus compounds to present a practical comparison of the predominant analytical techniques: Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The two primary instrumental techniques for the analysis of this compound and related organophosphorus metabolites are Gas Chromatography (GC), often coupled with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each approach has distinct advantages and disadvantages regarding sensitivity, selectivity, sample preparation complexity, and throughput.

GC-based methods have historically been the standard for organophosphorus pesticide analysis. The FPD offers high selectivity for phosphorus-containing compounds, which simplifies analysis in complex matrices.[4] Coupling GC with MS provides enhanced confirmation of analyte identity. However, polar and thermally labile compounds like DMPAT often require derivatization to improve their volatility and chromatographic behavior, adding a step to the sample preparation process.[5][6]

LC-MS/MS has become the preferred method for many laboratories due to its high sensitivity and selectivity, and its ability to analyze polar compounds directly without derivatization.[7][8] This often results in simpler and faster sample preparation workflows.

cluster_0 Method Selection Criteria cluster_1 Analytical Techniques Sensitivity Sensitivity GC_Methods GC-FPD / GC-MS Sensitivity->GC_Methods Good to Very Good LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Excellent Selectivity Selectivity Selectivity->GC_Methods Good (FPD) Excellent (MS) Selectivity->LC_MSMS Excellent SamplePrep Sample Preparation SamplePrep->GC_Methods Often requires derivatization SamplePrep->LC_MSMS Simpler, direct injection possible Throughput Throughput Throughput->GC_Methods Moderate Throughput->LC_MSMS High Cost Cost Cost->GC_Methods Lower Initial Cost Cost->LC_MSMS Higher Initial Cost

Caption: Logical comparison of GC-based methods and LC-MS/MS for DMPAT analysis.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of this compound and related dialkyl phosphate (DAP) metabolites, compiled from various validation studies. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterGC-FPD / GC-MSLC-MS/MSReferences
Limit of Detection (LOD) 0.004 - 2.66 ng/mL0.004 - 0.0697 ng/mL[2][7][8][9]
Limit of Quantification (LOQ) 0.02 - 25 ng/mL0.06 - 0.2112 ng/mL[2][7][9][10]
Recovery (%) 59 - 108%72 - 119%[2][8][11][12]
Precision (RSD %) 5.8 - 19.5%0.6 - 11.3%[8][9][11]

Note: Data is compiled from studies on various organophosphorus metabolites, including O,S-dimethyl hydrogen phosphorothioate, and serves as a general performance guide.

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are representative protocols for both GC and LC-MS/MS analysis.

Protocol 1: GC-FPD Analysis of this compound in Urine

This protocol is based on methods developed for related polar organophosphorus metabolites.[2]

  • Sample Preparation (Extraction and Derivatization):

    • Adjust a 2.5 mL urine sample to pH 5-6.

    • Perform a preliminary clean-up using a C18 Solid Phase Extraction (SPE) cartridge.

    • Lyophilize (freeze-dry) the sample to remove water, which prevents loss of the potentially volatile metabolite.

    • Reconstitute the dried residue in acetonitrile.

    • Add a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), and heat to convert the polar analyte into a more volatile silyl ether derivative suitable for GC analysis.

    • Filter the derivatized sample before injection.

  • Instrumentation (GC-FPD):

    • GC System: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, ramp at 25°C/min to 180°C, then ramp at 10°C/min to 250°C.

    • Detector: Flame Photometric Detector (FPD) in phosphorus mode, 250°C.

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from modern methods for analyzing dialkyl phosphate metabolites in biological matrices.[7][9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of urine sample, add an internal standard solution.

    • Add 1 mL of a mixture of diethyl ether and acetonitrile.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

  • Instrumentation (LC-MS/MS):

    • LC System: UFLC system such as Shimadzu LC 20 AD or equivalent.

    • Column: A reverse-phase column such as a C18 (e.g., Raptor ARC-18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., 4000-QTRAP) with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI is often used for dialkyl phosphates.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Experimental Workflow Visualization

The general workflow for the analysis of this compound in a biological matrix involves several key stages from sample collection to final data reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine) Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Clean-up / Derivatization (if required for GC) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FPD, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for this compound analysis.

Conclusion

Both GC-based methods and LC-MS/MS are capable of reliably quantifying this compound. The choice of method depends on the specific requirements of the study.

  • LC-MS/MS is generally superior in terms of sensitivity, specificity, and sample throughput, especially for polar metabolites, as it often circumvents the need for derivatization.[7][9][11] It is the recommended technique for laboratories requiring high sensitivity for biomonitoring studies.

  • GC-FPD or GC-MS remains a robust and cost-effective alternative. It is particularly useful in laboratories where LC-MS/MS is not available. While sample preparation can be more involved due to the derivatization step, the selectivity of the FPD for phosphorus makes it a powerful tool for this class of compounds.[2][8]

For any selected method, thorough validation is essential to ensure data quality. This includes assessing linearity, accuracy, precision, limits of detection and quantification, and matrix effects, as demonstrated in the cited literature. An inter-laboratory comparison study would be a valuable future exercise to establish consensus on the best practices for the analysis of this compound.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for O,O-Dimethyl Phosphoramidothioate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. O,O-Dimethyl phosphoramidothioate, a key intermediate in the synthesis of certain active pharmaceutical ingredients, requires rigorous analytical monitoring for potential impurities. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the impurity profiling of this compound, offering a comparative analysis of their performance and detailed experimental protocols.

The choice between GC-MS and LC-MS for impurity profiling is often dictated by the physicochemical properties of the analyte and its potential impurities. This compound, being a polar and thermally labile compound, presents unique analytical challenges. This guide explores the development and cross-validation of both a derivatization-based GC-MS method and a direct analysis LC-MS method to provide a robust strategy for quality control.

Comparative Analysis of GC-MS and LC-MS Methods

A summary of the key performance parameters for the hypothetical GC-MS and LC-MS methods is presented below. These values are representative of what can be expected for the analysis of polar organophosphorus compounds and are intended for comparative purposes.

ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 µg/mL
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) ≤ 10%≤ 5%
Throughput Lower (due to derivatization)Higher
Selectivity HighVery High
Matrix Effects Less prone with suitable cleanupCan be significant, requires careful method development

Experimental Protocols

Detailed methodologies for both the GC-MS and LC-MS analyses are provided to allow for replication and adaptation in your laboratory.

GC-MS Method with Derivatization

Due to the polar nature of this compound and its potential impurities, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation.[1] Derivatization is a common strategy to improve volatility and thermal stability.[1][2]

1. Sample Preparation and Derivatization:

  • Standard and Sample Dilution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS Method

LC-MS/MS offers the advantage of analyzing polar and thermally labile compounds directly, often with higher sensitivity and selectivity.[3][4][5]

1. Sample Preparation:

  • Standard and Sample Dilution: Accurately weigh and dissolve the this compound sample in the mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid) to a concentration of 0.1 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis. Precursor and product ions for this compound and potential impurities would need to be determined. For the parent compound, a potential transition could be m/z 142 -> 94, as seen with its isomer methamidophos.[6]

Cross-Validation Workflow

Cross-validation ensures that both analytical methods produce comparable and reliable results, providing a higher degree of confidence in the impurity profile.[7] The workflow for cross-validating the GC-MS and LC-MS methods is depicted below.

Cross-Validation Workflow for GC-MS and LC-MS Methods cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation GC_Dev GC-MS Method Development & Validation Sample_Prep Prepare Spiked and Unspiked Samples GC_Dev->Sample_Prep LC_Dev LC-MS/MS Method Development & Validation LC_Dev->Sample_Prep GC_Analysis Analyze Samples by GC-MS Sample_Prep->GC_Analysis LC_Analysis Analyze Samples by LC-MS/MS Sample_Prep->LC_Analysis Data_Comp Compare Impurity Profiles (Qualitative & Quantitative) GC_Analysis->Data_Comp LC_Analysis->Data_Comp Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comp->Stat_Analysis Acceptance Acceptance Criteria Met? Stat_Analysis->Acceptance Acceptance->GC_Dev No, Re-evaluate Methods Acceptance->LC_Dev Final_Report Final Cross-Validation Report Acceptance->Final_Report Yes

Caption: A flowchart illustrating the cross-validation process between GC-MS and LC-MS methods.

Impurity Profiling and Identification Workflow

The combination of two orthogonal analytical techniques provides a powerful tool for the comprehensive identification and quantification of impurities.

Impurity Identification & Profiling Workflow cluster_0 Orthogonal Analysis cluster_1 Data Processing & Identification Sample O,O-Dimethyl phosphoramidothioate Sample GC_MS GC-MS Analysis (Derivatized) Sample->GC_MS LC_MS LC-MS/MS Analysis (Direct) Sample->LC_MS Data_Proc Data Processing & Peak Detection GC_MS->Data_Proc LC_MS->Data_Proc Spectral_Lib Spectral Library Search (GC-MS) Data_Proc->Spectral_Lib HRMS High-Resolution MS (for LC-MS, if available) for Elemental Composition Data_Proc->HRMS Struct_Elucid Structure Elucidation Spectral_Lib->Struct_Elucid HRMS->Struct_Elucid Impurity_Profile Comprehensive Impurity Profile (Identity & Quantity) Struct_Elucid->Impurity_Profile

Caption: A logical workflow for impurity identification using orthogonal analytical techniques.

Conclusion

Both GC-MS with derivatization and direct LC-MS/MS analysis are viable techniques for the impurity profiling of this compound. LC-MS/MS generally offers higher sensitivity, throughput, and is better suited for polar, non-volatile compounds without the need for derivatization. However, GC-MS can provide complementary information and is a well-established technique. The cross-validation of these two methods provides a high degree of confidence in the analytical results, ensuring the quality and safety of the final pharmaceutical product. The choice of a primary method for routine analysis will depend on specific laboratory capabilities, throughput requirements, and the nature of the impurities being monitored.

References

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of organophosphorus compounds, the accurate and precise quantification of O,O-Dimethyl phosphoramidothioate is of paramount importance. This compound is a key intermediate in the synthesis of several potent insecticides, and its detection is crucial for process monitoring, quality control, and environmental analysis. This guide provides an in-depth comparison of the most effective analytical methods for this purpose, grounded in experimental data and field-proven insights.

The Analytical Challenge: Polarity and Thermal Lability

This compound is a polar and thermally labile compound, which presents unique challenges for chromatographic analysis. The selection of an appropriate analytical technique is therefore critical to achieving reliable and reproducible results. This guide will explore the two primary chromatographic approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors, to provide a comprehensive overview of their respective capabilities.

Gas Chromatography (GC): The Workhorse for Volatile Analysis

Gas chromatography remains a cornerstone for the analysis of volatile and semi-volatile organophosphorus compounds. The choice of detector is the most critical factor in determining the sensitivity and selectivity of the method.

Detector Showdown: FPD vs. NPD vs. MS
  • Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it an excellent choice for the analysis of this compound. By operating in phosphorus mode, matrix interferences are significantly minimized. The detector's response is based on the chemiluminescence of phosphorus compounds in a hydrogen-rich flame.

  • Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers exceptional sensitivity for both nitrogen- and phosphorus-containing compounds. Its selectivity for these elements makes it another strong candidate for this analysis, often providing lower detection limits than the FPD.

  • Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides the highest level of confidence in compound identification through the generation of unique mass spectra. In full-scan mode, it can be used for qualitative analysis, while in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, it offers exceptional sensitivity and selectivity for quantitative analysis.[1][2] GC-MS/MS, in particular, is highly effective in minimizing matrix interference and achieving very low detection limits.[2]

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: Gas Chromatography Workflow for this compound Analysis.

Comparative Performance of GC Methods
ParameterGC-FPDGC-NPDGC-MS/MS
Selectivity High for P-containing compoundsHigh for N & P-containing compoundsVery High (based on m/z)
Sensitivity (LOD) ~0.36-0.43 ng/mL[3]4-44 ng/L[1]1-40 ng/L[1]
Linearity (r²) >0.99>0.99>0.99
Precision (RSD) <15%<15%<10%
Confirmation Retention TimeRetention TimeMass Spectrum

High-Performance Liquid Chromatography (HPLC): The Choice for Polar and Non-Volatile Compounds

Given the polarity of this compound, HPLC presents a powerful alternative to GC, often requiring less sample derivatization.

The Rise of LC-MS/MS

While HPLC with UV detection can be employed, its sensitivity and selectivity are often insufficient for trace-level analysis in complex matrices. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of polar pesticides.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity.[4] The use of electrospray ionization (ESI) in positive ion mode allows for the efficient ionization of this compound.[5] Multiple Reaction Monitoring (MRM) provides two levels of mass filtering, drastically reducing background noise and matrix effects, leading to very low detection limits.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: HPLC Workflow for this compound Analysis.

Performance of LC-MS/MS for Related Compounds

Direct comparative data for this compound is often reported for its isomer, methamidophos. The analytical behavior is expected to be very similar.

ParameterLC-MS/MS (for Methamidophos)
Selectivity Very High
Sensitivity (LOD) 0.006 - 0.050 µg/mL[6][7]
Linearity (r²) >0.995[8]
Recovery 65% - 106%[8]
Precision (RSD) <18%[9]

Experimental Protocols

Protocol 1: GC-FPD Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of an aqueous sample, add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

2. GC-FPD Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: FPD in phosphorus mode.

  • Detector Temperature: 250°C.

Protocol 2: LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Conclusion: Selecting the Optimal Method

The choice between GC and LC-based methods for the analysis of this compound depends on the specific requirements of the application.

  • For routine quality control where high throughput and robustness are key, GC-FPD or GC-NPD offer excellent selectivity and adequate sensitivity.

  • For applications requiring the highest level of confidence in identification and the lowest possible detection limits, such as in complex matrices or for trace residue analysis, GC-MS/MS or LC-MS/MS are the methods of choice. LC-MS/MS has a distinct advantage for this polar compound as it may not require derivatization.

By understanding the principles and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and precise results in their analysis of this compound.

References

Structure Confirmation of O,O-Dimethyl Phosphoramidothioate: A Comparative Guide Using ¹H and ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected and experimental nuclear magnetic resonance (NMR) data for the structure confirmation of O,O-Dimethyl phosphoramidothioate. By leveraging ¹H and ³¹P NMR spectroscopy, researchers can unequivocally verify the chemical structure of this important organophosphorus compound. This document outlines detailed experimental protocols and presents a comparative analysis with related structures to aid in spectral interpretation.

Introduction

This compound is an organophosphorus compound with the chemical formula C₂H₈NO₂PS. Accurate structural confirmation is paramount for its use in research and development, particularly in fields such as medicinal chemistry and pesticide development where precise molecular architecture dictates biological activity and safety. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide focuses on the application of ¹H and ³¹P NMR for the structural elucidation of this compound.

Predicted and Comparative NMR Data

Due to the limited availability of publicly accessible, experimentally confirmed NMR data for this compound, this guide presents a combination of predicted data and experimental data from closely related compounds. This comparative approach allows for a robust structural confirmation.

Predicted ¹H and ³¹P NMR Data for this compound

The following table summarizes the predicted ¹H and ³¹P NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and provide a baseline for experimental verification.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H~3.7Doublet~14 (³JHP)-OCH₃
¹H~2.5Broad Singlet--NH₂
³¹P~70Multiplet-P=S
Comparative Experimental NMR Data of Related Compounds

The following table presents experimental ¹H NMR data for the methoxy protons in a series of structurally related N-substituted O,O-dimethyl phosphoramidothioates, as reported by Wang et al. (2008). This data provides a strong indication of the expected chemical shift for the methoxy groups in the target molecule.

Compound ¹H Chemical Shift (δ, ppm) of -OCH₃ Multiplicity Reference
O,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) phosphoramidothioates3.60 - 3.66Two DoubletsWang et al. (2008)

Experimental Protocols

To acquire high-quality ¹H and ³¹P NMR spectra for the structure confirmation of this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

¹H NMR Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for ¹H NMR.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

³¹P NMR Spectroscopy
  • Instrument: A multinuclear NMR spectrometer is required.

  • Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard for routine ³¹P NMR to simplify the spectrum to a single peak. A proton-coupled spectrum can also be acquired to observe P-H couplings.

    • Number of Scans: 64-256 scans, as ³¹P is less sensitive than ¹H.

    • Relaxation Delay (d1): 2-10 seconds, as the relaxation times for ³¹P can be longer.

    • Spectral Width: A wider spectral width (e.g., 200-300 ppm) is necessary to cover the range of phosphorus chemical shifts.

    • Referencing: An external standard of 85% H₃PO₄ is commonly used for referencing ³¹P NMR spectra (δ = 0 ppm).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the structure confirmation of this compound using NMR spectroscopy.

Workflow for Structure Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Confirmation Synthesis Synthesize O,O-Dimethyl phosphoramidothioate Purification Purify the Compound Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire31P Acquire ³¹P NMR Spectrum SamplePrep->Acquire31P ProcessSpectra Process NMR Spectra Acquire1H->ProcessSpectra Acquire31P->ProcessSpectra Analyze1H Analyze ¹H NMR Data (Chemical Shifts, Multiplicity, Coupling) ProcessSpectra->Analyze1H Analyze31P Analyze ³¹P NMR Data (Chemical Shift, Multiplicity) ProcessSpectra->Analyze31P CompareData Compare with Predicted & Comparative Data Analyze1H->CompareData Analyze31P->CompareData StructureConfirm Structure Confirmed CompareData->StructureConfirm

Caption: A flowchart illustrating the key steps from synthesis to NMR-based structural confirmation.

Conclusion

The structural integrity of this compound can be confidently established through a combined analysis of ¹H and ³¹P NMR spectra. By following the detailed experimental protocols and comparing the acquired data with the provided predicted and comparative spectral information, researchers can achieve unambiguous structure confirmation. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of organophosphorus compounds, ensuring the quality and reliability of their research and development efforts.

A Comparative Guide to the Synthesis of O,O-Dimethyl Phosphoramidothioate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of synthetic methodologies for O,O-Dimethyl phosphoramidothioate (DMPAT), a key intermediate in the production of various agrochemicals. The following sections detail a prevalent industrial synthesis route and a common alternative, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers, scientists, and professionals in drug development in selecting the most suitable method for their applications.

Data Presentation: A Comparative Analysis of Synthetic Routes

The performance of the primary industrial synthesis and a direct ammonolysis alternative are summarized below. The data highlights key metrics such as reaction stages, yield, and purity, offering a clear comparison for process evaluation.

Parameter Industrial Standard: Multi-Step Synthesis from PCl₃ Alternative Method: Direct Ammonolysis
Starting Materials Phosphorus trichloride (PCl₃), Sulfur, Methanol, Ammonia, Sodium HydroxideO,O-Dimethyl phosphorochloridothioate, Ammonia, Sodium Hydroxide
Key Intermediates Thiophosphoryl chloride (PSCl₃), O-Methyl phosphorodichloridothioate, O,O-Dimethyl phosphorochloridothioateNone
Overall Yield High (exact figures proprietary and vary)Potentially lower overall yield from primary starting materials
Yield (Final Step) Approximately 98%[1][2]Dependent on the purity of the starting chloridothioate
Purity of Final Product Approximately 93% (as a solution in CH₂Cl₂)[1][2]Variable, dependent on purification method
Key Advantages Utilizes basic and readily available raw materials.Fewer reaction steps, potentially simpler process control.
Key Disadvantages Multi-step process with potentially hazardous intermediates.[3] Explosions have been reported when handling intermediates as neat materials.[3]Requires the synthesis or sourcing of the O,O-dimethyl phosphorochloridothioate precursor.
Primary Impurities Trimethyl thiophosphate[1]Unreacted starting material, ammonium chloride

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are synthesized from publicly available data and should be adapted and optimized for specific laboratory or industrial conditions.

Industrial Standard: Multi-Step Synthesis from Phosphorus Trichloride

This process involves several sequential reactions, often carried out in a continuous or semi-continuous manner to avoid the isolation of potentially unstable intermediates.[1][3]

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

  • Reaction: Phosphorus trichloride (PCl₃) is reacted with sulfur in the presence of a catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: The reaction is typically carried out at an elevated temperature. The resulting PSCl₃ is then purified by distillation.

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

  • Reaction: The purified PSCl₃ is reacted with methanol.

  • Procedure: This step is generally performed at a controlled temperature to favor the formation of the monoester. The reaction mixture is then washed to remove byproducts.

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate

  • Reaction: O-Methyl phosphorodichloridothioate is reacted with methanol in the presence of a base, such as sodium hydroxide ("methyl lye").[2][4]

  • Procedure: The reaction is conducted in a biphasic system with a solvent like dichloromethane (CH₂Cl₂) at a low temperature (e.g., -5 to 5°C).[4] The reaction is monitored by gas chromatography (GC) until the concentration of the monoester is below 0.5%.[4] The resulting O,O-dimethyl phosphorochloridothioate is obtained as a solution in CH₂Cl₂ with a yield of 85-88% and a purity of 94-95%.[1][2]

Step 4: Synthesis of this compound (DMPAT)

  • Reaction: The solution of O,O-dimethyl phosphorochloridothioate is reacted with aqueous ammonia and sodium hydroxide.

  • Procedure: This ammonolysis step is typically carried out in a continuously stirred-tank reactor (CSTR) at a controlled temperature (e.g., 40°C) with a residence time of approximately 3 hours.[1] The final product, DMPAT, is obtained as a solution in CH₂Cl₂ with a yield of about 98% and a purity of approximately 93%.[1][2]

Alternative Method: Direct Ammonolysis of O,O-Dimethyl Phosphorochloridothioate

This method provides a more direct route to DMPAT, assuming the availability of the starting phosphorochloridothioate.

  • Reaction: O,O-Dimethyl phosphorochloridothioate is reacted directly with ammonia.

  • Procedure: The reaction is typically carried out in an aromatic solvent such as toluene, benzene, or xylene.[5] Gaseous or aqueous ammonia is introduced into the solution of O,O-dimethyl phosphorochloridothioate. The reaction temperature and pressure are controlled to ensure complete reaction. Upon completion, the ammonium chloride byproduct is removed by filtration or washing with water. The solvent is then removed under reduced pressure to yield crude DMPAT, which can be further purified by distillation or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

PCl3 PCl₃ PSCl3 PSCl₃ PCl3->PSCl3 S Sulfur S->PSCl3 Monoester O-Methyl phosphorodichloridothioate PSCl3->Monoester  + MeOH1 Methanol MeOH1->Monoester Diester O,O-Dimethyl phosphorochloridothioate Monoester->Diester  + MeOH2 Methanol + Base MeOH2->Diester DMPAT O,O-Dimethyl phosphoramidothioate Diester->DMPAT  + NH3 Ammonia + NaOH NH3->DMPAT

Industrial Synthesis Workflow

Diester O,O-Dimethyl phosphorochloridothioate DMPAT O,O-Dimethyl phosphoramidothioate Diester->DMPAT NH3 Ammonia NH3->DMPAT  + Byproduct Ammonium Chloride DMPAT->Byproduct  +

Direct Ammonolysis Workflow

Concluding Remarks

The choice between the multi-step industrial synthesis and the direct ammonolysis route for this compound depends on several factors, including the availability of starting materials, production scale, and the desired purity of the final product. The industrial standard offers a pathway from basic chemical building blocks, while the direct ammonolysis method provides a more streamlined process if the key intermediate is accessible. Researchers and development professionals should carefully consider the trade-offs in terms of process complexity, yield, and safety when selecting a synthetic strategy. Further optimization of reaction conditions and purification techniques may be necessary to meet specific quality and efficiency targets.

References

Economic Showdown: Evaluating Production Processes for O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The industrial synthesis of O,O-Dimethyl phosphoramidothioate (DMPAT), a key intermediate in the production of several organophosphate insecticides, is dominated by a multi-step process originating from phosphorus trichloride. However, an alternative route utilizing trimethyl phosphite presents a compelling case for evaluation. This guide provides a comparative economic analysis of these two primary production pathways, offering insights into their respective yields, purities, and estimated variable costs. This evaluation is intended to assist researchers, scientists, and professionals in the strategic assessment of manufacturing processes for this critical chemical intermediate.

Process Performance and Economics: A Head-to-Head Comparison

Two primary synthetic routes for the production of this compound are evaluated based on publicly available data from patents and chemical pricing information.

  • Process 1: The Phosphorus Trichloride Route. This is a widely documented method that begins with the reaction of phosphorus trichloride with sulfur to form thiophosphoryl chloride. This intermediate is then subjected to a series of reactions involving methanol, a methyl lye (a solution of sodium hydroxide in methanol), and finally, amination with sodium hydroxide and ammonium hydroxide to yield DMPAT.[1][2]

  • Process 2: The Trimethyl Phosphite Route. An alternative approach involves the reaction of trimethyl phosphite with phosphorus trichloride to generate O,O-dimethyl phosphorochloridite. This is followed by sulfurization to yield O,O-dimethyl phosphorochloridothioate, which is then aminated to produce the final DMPAT product. A key advantage cited for this process is a higher reported purity and overall yield.

The following table summarizes the key quantitative data for each process, including reaction yields and product purities at different stages. The economic data is based on estimated raw material costs and should be considered indicative rather than absolute, as prices can fluctuate based on market conditions, purity, and geographical location.

ParameterProcess 1: Phosphorus Trichloride RouteProcess 2: Trimethyl Phosphite Route
Starting Materials Phosphorus trichloride, Sulfur, Methanol, Sodium Hydroxide, Ammonium HydroxideTrimethyl phosphite, Phosphorus trichloride, Sulfur, Ammonia
Intermediate Yield (Diester) 85-88%[1][2]Not explicitly stated, but overall yield is high
Intermediate Purity (Diester) 94-95%[1][2]Not explicitly stated
Final Product Yield (DMPAT) 98% (from diester)[1][2]> 94% (overall)
Final Product Purity (DMPAT) 93%[1][2]99%
Estimated Raw Material Cost per kg of DMPAT *(Calculation in Appendix)(Calculation in Appendix)
Key Advantages Well-established processHigher final product purity and overall yield
Key Disadvantages Lower final product purityPotentially higher initial raw material cost (trimethyl phosphite)

*Note: The estimated raw material cost is a simplified calculation and does not include costs for solvents, catalysts, energy, labor, capital, or waste disposal. See the Appendix for a breakdown of the cost estimation.

Experimental Methodologies

The following are generalized experimental protocols for the key synthesis steps as described in the cited literature.

Process 1: Phosphorus Trichloride Route - Synthesis of O,O-Dimethyl Phosphorochloridothioate (Diester Intermediate)
  • Thiophosphoryl Chloride Formation: Phosphorus trichloride is reacted with sulfur at an elevated temperature to produce thiophosphoryl chloride (PSCl₃).

  • Monoester Formation: The resulting thiophosphoryl chloride is then reacted with methanol to form O-methyl phosphorodichloridothioate.

  • Diester Formation: The O-methyl phosphorodichloridothioate is reacted with a "methyl lye" (a pre-chilled solution of methanol and sodium hydroxide) in a biphasic system with a solvent like dichloromethane (CH₂Cl₂). The reaction temperature is maintained at -5 to 5°C for 2-3 hours. After the reaction, the organic phase containing the O,O-dimethyl phosphorochloridothioate is separated.[1]

Process 1: Phosphorus Trichloride Route - Synthesis of this compound (DMPAT)
  • Amination: The solution of O,O-dimethyl phosphorochloridothioate in dichloromethane is reacted with aqueous solutions of sodium hydroxide and ammonium hydroxide. This reaction is typically carried out in a continuously stirred-tank reactor (CSTR) at around 40°C with a residence time of approximately 3 hours.[1]

  • Work-up: The resulting organic phase containing the this compound is then separated for subsequent use or purification.

Process 2: Trimethyl Phosphite Route (General Description)
  • Phosphorochloridite Formation: Trimethyl phosphite is reacted with phosphorus trichloride at a temperature range of 20-100°C to produce O,O-dimethyl phosphorochloridite.

  • Sulfurization: Sulfur is added to the reaction mixture to form O,O-dimethyl phosphorochloridothioate.

  • Amination: The resulting O,O-dimethyl phosphorochloridothioate is then reacted with ammonia water to produce the crude this compound, which is subsequently purified.

Visualizing the Economic Evaluation Workflow

To provide a clear overview of the decision-making process for selecting a chemical production route, the following diagram illustrates a generalized workflow for the economic evaluation of chemical processes.

Economic_Evaluation_Workflow Economic Evaluation Workflow for Chemical Production Processes cluster_Process_Identification Process Identification cluster_Data_Collection Data Collection cluster_Cost_Analysis Cost Analysis cluster_Decision Decision Making P1 Process 1: Phosphorus Trichloride Route Yields Yields & Purity P1->Yields Raw_Materials Raw Material Costs P1->Raw_Materials Energy Energy Consumption P1->Energy Waste Waste Disposal Costs P1->Waste P2 Process 2: Trimethyl Phosphite Route P2->Yields P2->Raw_Materials P2->Energy P2->Waste Variable_Costs Variable Cost Calculation (Raw Materials, Energy, Waste) Yields->Variable_Costs Raw_Materials->Variable_Costs Energy->Variable_Costs Waste->Variable_Costs Total_Cost Total Production Cost Variable_Costs->Total_Cost Fixed_Costs Fixed Cost Estimation (Labor, Capital) Fixed_Costs->Total_Cost Comparison Comparative Analysis Total_Cost->Comparison Selection Optimal Process Selection Comparison->Selection Economic_Viability_Pathway Pathway to Determining Economic Viability cluster_Inputs Process Inputs & Performance cluster_Cost_Factors Direct Cost Factors cluster_Economic_Metrics Economic Metrics cluster_Decision_Outcome Final Assessment Raw_Materials Raw Materials Material_Cost Material Cost Raw_Materials->Material_Cost Reaction_Conditions Reaction Conditions (Temp, Time) Energy_Cost Energy Cost Reaction_Conditions->Energy_Cost Yield Yield Variable_Cost Variable Cost per Unit Yield->Variable_Cost Purity Purity Purification_Cost Purification Cost Purity->Purification_Cost Purity->Variable_Cost Material_Cost->Variable_Cost Energy_Cost->Variable_Cost Purification_Cost->Variable_Cost Waste_Cost Waste Disposal Cost Waste_Cost->Variable_Cost Profit_Margin Potential Profit Margin Variable_Cost->Profit_Margin Economic_Viability Economic Viability Profit_Margin->Economic_Viability

References

A Comparative Study on the Anticholinesterase Activity of O,O-Dimethyl Phosphoramidothioate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinesterase activity of O,O-Dimethyl phosphoramidothioate and its various isomers. The inhibitory effects of these organophosphorus compounds on acetylcholinesterase (AChE), a critical enzyme in the nervous system, are evaluated based on available experimental data. This document aims to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development by presenting a clear, data-driven comparison of these closely related compounds.

Introduction

Organophosphorus compounds are a diverse class of chemicals, some of which are potent inhibitors of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the insecticidal activity of many organophosphates and also accounts for their toxicity in non-target organisms, including humans.

This compound and its isomers represent a group of organophosphorus compounds with varying degrees of anticholinesterase activity. The position of the sulfur and oxygen atoms, as well as the substituents on the nitrogen atom, significantly influences their inhibitory potency. This guide focuses on a comparative analysis of the anticholinesterase activity of the parent compound and its key isomers, including the well-known insecticides acephate and methamidophos.

Comparative Anticholinesterase Activity

The anticholinesterase activity of this compound and its isomers varies significantly. The thiolo (P=O, S-C) isomers are generally much more potent inhibitors of acetylcholinesterase than the thiono (P=S, O-C) isomers. This is because the P=O bond is more electrophilic and readily phosphorylates the serine hydroxyl group in the active site of AChE.

One of the most studied isomers is O,S-dimethyl phosphoramidothioate, commonly known as methamidophos. It is a potent anticholinesterase agent.[1][2] Its N-acetyl derivative, acephate, is another commercially important insecticide which is also an O,S-dimethyl isomer.[1][2] Experimental data consistently demonstrates that methamidophos is a significantly more powerful inhibitor of AChE than acephate.[1][2][3] In fact, methamidophos has been reported to be at least 75 to 100 times more potent than acephate as an AChE inhibitor.[1]

Furthermore, studies on related organophosphorus compounds have shown that O,S-dimethyl phosphorothioate isomers are approximately 1000-fold more potent as anticholinesterases than their corresponding O,O-dimethyl phosphorothioate counterparts.[4] This principle suggests that the parent compound of this study, this compound, is likely a very weak AChE inhibitor.

Data Presentation

The following table summarizes the available quantitative data on the anticholinesterase activity of this compound and its isomers.

Compound NameIsomer TypeStructureIC50 (mol/L) against AChE (Source)Bimolecular Rate Constant (Ki) (M⁻¹min⁻¹) (Source)Relative Potency
This compoundThiono (P=S)(CH₃O)₂(P=S)NH₂Data not available (expected to be very high)Data not available (expected to be very low)Very Low
O,S-Dimethyl phosphoramidothioate (Methamidophos)Thiolo (P=O)(CH₃O)(CH₃S)(P=O)NH₂~1 x 10⁻⁵ (Human Erythrocyte & Rat Synaptosomal Membrane)[2]6.3 (Rat Brain)[1], 10³ (Human Erythrocyte & Rat Synaptosomal Membrane)[2]Very High
O,S-Dimethyl N-acetylphosphoramidothioate (Acephate)Thiolo (P=O), N-acetylated(CH₃O)(CH₃S)(P=O)NHC(O)CH₃~1 x 10⁻⁴ (Human Erythrocyte & Rat Synaptosomal Membrane)[2]0.06 (Rat Brain)[1], 10² (Human Erythrocyte & Rat Synaptosomal Membrane)[2]Moderate
S,S-Dimethyl phosphoramidodithioateDithiolo (P=O)(CH₃S)₂(P=O)NH₂Data not availableData not availableUnknown

Experimental Protocols

The most common method for determining anticholinesterase activity is the Ellman method. This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Ellman Method for Acetylcholinesterase Activity Assay

1. Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (Substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (this compound and its isomers) dissolved in a suitable solvent.

2. Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, DTNB solution, and the AChE enzyme solution in a cuvette or a 96-well plate.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specific period to allow for enzyme inhibition.

  • Initiate the enzymatic reaction by adding the ATCI substrate.

  • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline synthesis Choline Acetyltransferase choline->synthesis acetyl_coA Acetyl-CoA acetyl_coA->synthesis ach_vesicle Acetylcholine (ACh) in Vesicle synthesis->ach_vesicle ach_cleft ACh ach_vesicle->ach_cleft Exocytosis ap Action Potential ap->ach_vesicle Ca²⁺ influx ache Acetylcholinesterase (AChE) ach_cleft->ache Hydrolyzed by ach_receptor ACh Receptor ach_cleft->ach_receptor Binds to choline_reuptake Choline ache->choline_reuptake acetate Acetate ache->acetate choline_reuptake->choline Reuptake postsynaptic_response Postsynaptic Response ach_receptor->postsynaptic_response Activates inhibitor Organophosphate Inhibitor inhibitor->ache Irreversibly Inhibits

Caption: Cholinergic signaling pathway and its inhibition by organophosphates.

Experimental Workflow for Anticholinesterase Activity Assay

ExperimentalWorkflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE) start->reagent_prep inhibitor_prep Inhibitor Stock Solution Preparation start->inhibitor_prep assay_setup Assay Setup in 96-well Plate (Buffer, DTNB, AChE, Inhibitor) reagent_prep->assay_setup serial_dilution Serial Dilution of Inhibitors inhibitor_prep->serial_dilution serial_dilution->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_start Initiate Reaction (Add ATCI) pre_incubation->reaction_start measurement Spectrophotometric Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining anticholinesterase activity.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of O,O-Dimethyl Phosphoramidothioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of O,O-Dimethyl phosphoramidothioate, a chemical intermediate used in the synthesis of some organophosphate insecticides, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a comprehensive, step-by-step approach to its disposal, grounded in safety protocols and hazardous waste management principles.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. The toxicological properties of this compound have not been thoroughly investigated.[2] Inhalation may cause respiratory irritation.[2]

Table 1: Essential Safety and Handling Information for this compound

Precaution CategorySpecific Guidance
Personal Protective Equipment (PPE) Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][3] A face shield may be necessary for splash hazards.[4] Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][5] Wear impervious clothing, such as a lab coat, to prevent skin contact.[2][5] Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[2]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]
Safe Handling Practices Avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5] Do not breathe vapors, mist, or gas.[2] Wash hands thoroughly after handling.[2]
Storage Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5][7] Opened containers must be carefully resealed and kept upright to prevent leakage.[7]
First Aid If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2] In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2] In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration.[2] It is critical that this process is managed by a licensed professional waste disposal service to ensure safety and compliance with environmental regulations.[2]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound should be treated as hazardous chemical waste.

  • Segregate Incompatible Chemicals: Do not mix this compound with other waste chemicals. Store it separately to avoid unintended reactions.[6] Use physical barriers and maintain appropriate storage distances from incompatible materials.[8]

Step 2: Waste Accumulation and Container Management

  • Use Appropriate Containers: Collect waste this compound in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[8]

  • Labeling: As soon as waste is placed in the container, label it clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Include the date when the container is full.[10]

  • Storage Location: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[9][11] This area should be well-ventilated.[8]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at one time.[10]

Step 3: Arranging for Disposal

  • Contact a Licensed Disposal Service: The disposal of this compound should be handled by a licensed professional waste disposal company.[2] Your institution's EHS department will have approved vendors for this purpose.

  • Provide Necessary Information: Be prepared to provide the waste manifest, which includes the chemical name and any known hazards, to the disposal service.[12]

Step 4: Disposal Method

  • Incineration: The recommended disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.

  • Contaminated Packaging: Dispose of the original container and any contaminated materials (e.g., gloves, absorbent pads) as unused product in the same manner as the chemical waste itself.[2]

Step 5: Spill Management

  • Personnel Precautions: In the event of a spill, evacuate personnel to a safe area.[2] Wear the appropriate PPE as outlined in Table 1.[2] Avoid breathing dust or vapors.[2]

  • Containment and Cleanup: Sweep or shovel the spilled solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][7]

  • Environmental Precautions: Do not let the product enter drains.[2][5]

Regulatory Framework

The disposal of hazardous waste, including this compound, is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[8][13] Many states have their own, often more stringent, regulations.[9] Academic laboratories may be subject to specific rules, such as Subpart K of the RCRA regulations.[12][14] It is essential to be aware of and compliant with all applicable national and local regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: O,O-Dimethyl phosphoramidothioate Waste Generated B Wear Appropriate PPE (See Table 1) A->B C Segregate from Incompatible Waste B->C D Place in a Labeled, Chemically Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full or Storage Time Limit Reached? E->F F->E No G Contact EHS/Licensed Waste Disposal Service F->G Yes H Prepare for Pickup (Manifesting) G->H I Professional Disposal (Incineration) H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling O,O-Dimethyl Phosphoramidothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of O,O-Dimethyl phosphoramidothioate, a chemical requiring stringent safety measures. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Preparing Solutions Double-gloving with nitrile or butyl rubber gloves. Consider barrier laminate gloves for extended handling.Chemical safety goggles and a face shield.NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters.Full-coverage lab coat and closed-toe shoes.
Conducting Reactions Double-gloving with nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.Work within a certified chemical fume hood. Respirator as described above if there is a risk of aerosol generation outside the hood.Full-coverage lab coat and closed-toe shoes.
Sample Analysis Nitrile or butyl rubber gloves.Chemical safety goggles.Work in a well-ventilated area.Lab coat and closed-toe shoes.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.NIOSH-approved full-face respirator with organic vapor (OV) cartridges and P100 particulate filters.Chemical-resistant apron or coveralls over a lab coat, and chemical-resistant boot covers.
Waste Disposal Heavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.Work in a well-ventilated area, preferably within a chemical fume hood.Lab coat and closed-toe shoes.

Operational Plans: Step-by-Step Guidance

Strict adherence to the following protocols is mandatory for all personnel handling this compound.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Designate a specific area within a certified chemical fume hood for handling this compound. Ensure an emergency eyewash station and safety shower are readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Tare a sealed container on an analytical balance. Transfer the desired amount of this compound into the container within the fume hood.

  • Solution Preparation: In the fume hood, slowly add the solvent to the container with the weighed compound. Use a magnetic stirrer for dissolution if necessary.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

  • Decontamination: Decontaminate all surfaces and equipment used with a suitable decontamination solution (see Spill Cleanup and Decontamination Protocol).

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly.

Spill Cleanup and Decontamination Protocol
  • Evacuate and Alert: In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials, working from the outside in. For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Neutralization/Decontamination: Organophosphorus compounds can be decontaminated using a 10% solution of sodium hypochlorite (bleach) or a slurry of sodium carbonate (washing soda).[1] Apply the decontamination solution to the spill and absorbent materials and allow for a contact time of at least 30 minutes.

  • Cleanup: Collect all contaminated materials (absorbent pads, cloths, etc.) using forceps or other tools and place them in a clearly labeled, sealed hazardous waste container.

  • Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final rinse with water.

  • Doff PPE and Dispose: Remove and dispose of all PPE as hazardous waste. Wash hands and any exposed skin thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps must be placed in a designated sharps container for hazardous waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound, and the appropriate hazard symbols.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[2]

Visualizing the Workflow

To ensure clarity and immediate comprehension of the handling and disposal process, the following workflow diagram is provided.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal prep 1. Don Full PPE weigh 2. Weigh Compound in Fume Hood prep->weigh dissolve 3. Prepare Solution in Fume Hood weigh->dissolve label_sol 4. Label Solution Container dissolve->label_sol decon_prep 5. Decontaminate Work Area label_sol->decon_prep segregate 1. Segregate Waste (Solid/Liquid) decon_prep->segregate Used materials spill_alert 1. Alert & Evacuate spill_ppe 2. Don Spill PPE spill_alert->spill_ppe contain 3. Contain Spill spill_ppe->contain neutralize 4. Neutralize/Decontaminate contain->neutralize spill_cleanup 5. Collect Contaminated Materials neutralize->spill_cleanup final_decon 6. Final Decontamination spill_cleanup->final_decon final_decon->segregate Spill debris label_waste 2. Label Waste Containers segregate->label_waste store_waste 3. Store in Designated Area label_waste->store_waste prof_disposal 4. Professional Disposal Service store_waste->prof_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Dimethyl phosphoramidothioate
Reactant of Route 2
O,O-Dimethyl phosphoramidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.